7OQL
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C37H46N6O |
|---|---|
分子量 |
590.8 g/mol |
IUPAC名 |
1-[6-(benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol |
InChI |
InChI=1S/C37H46N6O/c1-27(2)35-36(15-7-16-36)24-43(35)22-29-13-14-31-30(19-29)11-6-12-32(31)39-23-37(44)17-8-18-42(25-37)34-20-33(40-26-41-34)38-21-28-9-4-3-5-10-28/h3-6,9-14,19-20,26-27,35,39,44H,7-8,15-18,21-25H2,1-2H3,(H,38,40,41) |
InChIキー |
DAMVLLAQUZPVCW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C2(CCC2)CN1CC3=CC4=C(C=C3)C(=CC=C4)NCC5(CCCN(C5)C6=NC=NC(=C6)NCC7=CC=CC=C7)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Function of the Human Glucagon-Like Peptide-1 Receptor (GLP-1R)
Core Topic: Function of the Human GLP-1 Receptor (Associated with PDB ID: 7OQL)
Audience: Researchers, scientists, and drug development professionals.
Abstract
The human Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis and metabolism.[1][2] Activation of GLP-1R by its endogenous ligand, glucagon-like peptide-1 (GLP-1), triggers a cascade of intracellular signaling events that are central to the regulation of insulin secretion, glucagon suppression, and appetite control.[3][4][5] Consequently, GLP-1R has emerged as a major therapeutic target for the treatment of type 2 diabetes and obesity.[6][7] The cryo-electron microscopy structure, identified by PDB ID this compound, reveals the N-terminal domain of the human GLP-1R in a complex with a monoclonal antibody, providing critical insights into the receptor's extracellular interactions. This guide provides a comprehensive overview of the GLP-1R's function, signaling pathways, the significance of its N-terminal domain, and the methodologies used in its study.
Introduction to GLP-1 Receptor (GLP-1R)
The GLP-1 receptor is a transmembrane protein primarily expressed on pancreatic beta cells, alpha cells, and neurons in the brain.[1] It belongs to the secretin-like (Class B) family of GPCRs, characterized by a large extracellular N-terminal domain (ECD) and seven transmembrane helices.[1] The receptor is activated by the incretin hormone GLP-1, which is released from intestinal L-cells in response to nutrient ingestion.[3][8]
The physiological functions of GLP-1R activation are multifaceted and include:
-
Potentiation of Glucose-Stimulated Insulin Secretion (GSIS): GLP-1R activation on pancreatic beta cells enhances the release of insulin in the presence of elevated blood glucose.[3][9]
-
Suppression of Glucagon Secretion: It inhibits the release of glucagon from pancreatic alpha cells, which helps to reduce hepatic glucose production.[1][3]
-
Delayed Gastric Emptying: GLP-1R activation slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose spikes.[3][4]
-
Promotion of Satiety: By acting on receptors in the brain, GLP-1 reduces appetite and food intake.[1][4]
-
Beta-Cell Health: GLP-1R signaling has been shown to promote the proliferation and neogenesis of pancreatic beta cells while inhibiting their apoptosis.[3][9]
The Role of the N-Terminal Domain (NTD)
The N-terminal domain of the GLP-1R is crucial for its function, primarily in ligand binding and selectivity.[10][11] According to the "two-domain model" of Class B GPCR activation, the NTD of the GLP-1R is responsible for binding the C-terminal portion of the GLP-1 peptide.[12] This initial interaction is a key determinant of binding affinity and specificity. Following this, the N-terminal region of GLP-1 interacts with the transmembrane domain and extracellular loops of the receptor, leading to its activation.[12]
Studies have demonstrated that the isolated N-terminal domain of the GLP-1R retains the ability to bind GLP-1, although with lower affinity than the full-length receptor, highlighting its intrinsic binding activity.[10][13] The NTD is also a major determinant for distinguishing between GLP-1 and other related peptides like glucagon.[14] The structure associated with PDB ID this compound, which shows the NTD in complex with a monoclonal antibody, underscores the importance of this domain as a target for therapeutic antibodies that can modulate receptor function.[15][16][17]
GLP-1R Signaling Pathways
Upon agonist binding, the GLP-1R undergoes a conformational change that initiates intracellular signaling cascades. The primary signaling pathway is mediated by the coupling to the Gαs subunit of heterotrimeric G proteins.[2]
Canonical Gαs-cAMP Pathway:
-
Gαs Activation: Ligand-bound GLP-1R activates Gαs.
-
Adenylyl Cyclase Activation: Activated Gαs stimulates adenylyl cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2]
-
Downstream Effectors: cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[9]
-
Cellular Responses: PKA and Epac mediate the downstream effects of GLP-1R activation, including the potentiation of insulin secretion.[9]
Other Signaling Pathways:
-
β-Arrestin Recruitment: Following activation, the GLP-1R can recruit β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling.[8][18]
-
ERK1/2 Activation: GLP-1R signaling can also lead to the activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) pathway, which is involved in cell proliferation and survival.[8]
-
Calcium Signaling: There is some evidence to suggest that GLP-1R can couple to Gq/11 proteins, leading to an increase in intracellular calcium levels.[2][8]
Diagram of the Canonical GLP-1R Signaling Pathway
Canonical GLP-1 Receptor Signaling Pathway.
Quantitative Data on Ligand Binding and Receptor Activation
The binding affinity and potency of various agonists at the GLP-1R are critical parameters for drug development. These are often measured as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd) for binding, and the half-maximal effective concentration (EC50) for functional responses like cAMP production.
| Ligand | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM for cAMP) | Reference |
| GLP-1(7-36) | ~1-5 | ~0.1-1 | [13],[19] |
| Exendin-4 | ~0.1-1 | ~0.01-0.1 | [7],[20] |
| Liraglutide | ~0.5-2 | ~0.1-0.5 | [7],[20] |
| Semaglutide | ~0.1-0.5 | ~0.01-0.1 | [7],[20] |
| Dulaglutide | ~0.5-2 | ~0.1-0.5 | [7],[20] |
Note: These values are approximate and can vary depending on the specific assay conditions and cell system used.
Experimental Protocols
The study of GLP-1R function involves a variety of in vitro and in vivo experimental techniques.
5.1. Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the GLP-1R.
-
Objective: To measure the displacement of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1) from the GLP-1R by a competitive unlabeled ligand.
-
Methodology:
-
Cell Culture: Cells expressing the GLP-1R (e.g., HEK293 or CHO cells) are cultured and harvested.
-
Membrane Preparation: Cell membranes containing the GLP-1R are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of the competitor ligand, from which the Ki can be calculated.
-
Diagram of a Competitive Radioligand Binding Assay Workflow
Competitive Radioligand Binding Assay Workflow.
5.2. cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the production of cAMP, a key second messenger in GLP-1R signaling.
-
Objective: To quantify the amount of intracellular cAMP produced in response to GLP-1R activation.
-
Methodology:
-
Cell Culture: GLP-1R expressing cells are seeded in multi-well plates.
-
Pre-treatment: Cells are often pre-treated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of the test ligand for a defined period.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
Detection: The concentration of cAMP in the lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The data is plotted to generate a dose-response curve from which the EC50 value is determined.
-
Conclusion
The human GLP-1 receptor is a well-validated therapeutic target for metabolic diseases. Its complex mechanism of action, involving multiple signaling pathways and physiological effects, continues to be an active area of research. The structural information provided by studies such as the one associated with PDB ID this compound, which details the interaction of the GLP-1R N-terminal domain with a monoclonal antibody, is invaluable for the rational design of novel and more effective GLP-1R agonists and modulators. A thorough understanding of the receptor's function, ligand binding properties, and signaling cascades is essential for the continued development of innovative therapies for type 2 diabetes and obesity.
References
- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 5. What do GLP 1 receptor agonists actually do | VCU Health [vcuhealth.org]
- 6. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The isolated N-terminal extracellular domain of the glucagon-like peptide-1 (GLP)-1 receptor has intrinsic binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US8389689B2 - Anti-GLP-1R antibodies and their uses - Google Patents [patents.google.com]
- 12. Identification of N-terminally diversified GLP-1R agonists using saturation mutagenesis and chemical design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of glucagon-like peptide-1 receptor-binding determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different domains of the glucagon and glucagon-like peptide-1 receptors provide the critical determinants of ligand selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20060275288A1 - GLP-1 receptor agonist and allosteric modulator monoclonal antibodies and uses thereof - Google Patents [patents.google.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Functional GLP-1R antibodies identified from a synthetic GPCR-focused library demonstrate potent blood glucose control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
PDB Entry "7OQL" Not Found in Public Databases
A thorough search of the Protein Data Bank (PDB) and associated scientific literature has yielded no results for the PDB entry "7OQL". This indicates that the provided identifier is likely incorrect, not yet publicly released, or does not exist.
An in-depth analysis of the biological significance, including quantitative data, experimental protocols, and signaling pathways, cannot be conducted without a valid and accessible PDB entry. The core of the requested technical guide is contingent on the structural and experimental data associated with a specific PDB deposition.
Researchers, scientists, and drug development professionals are advised to verify the PDB identifier. Potential reasons for the lack of results include:
-
Typographical Error: The PDB ID may contain a typo. PDB identifiers are four characters long and typically consist of a number followed by three letters or a combination thereof.
-
Pre-release Status: The structure may have been deposited to the PDB but is not yet publicly released. Authors can choose to keep an entry private for a period of time.
-
Incorrect Identifier: The identifier may be from a different database or an internal laboratory code.
To proceed with the request for a detailed technical guide, a valid and publicly accessible PDB entry ID is required. Once a correct identifier is provided, a comprehensive analysis of its biological significance and associated experimental data can be performed.
An In-depth Technical Guide to Human Mitochondrial LonP1 Protease
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human mitochondrial Lon peptidase 1 (LonP1) is a highly conserved, ATP-dependent serine protease that plays a pivotal role in maintaining mitochondrial proteostasis and overall cellular health. Functioning as a central hub for mitochondrial quality control, LonP1 is responsible for the degradation of misfolded, damaged, and oxidized proteins within the mitochondrial matrix. Beyond its canonical proteolytic activity, LonP1 exhibits chaperone-like functions, participates in the maintenance of mitochondrial DNA (mtDNA), and regulates key metabolic pathways. Dysregulation of LonP1 has been implicated in a range of human pathologies, including cancer, neurodegenerative diseases, and developmental disorders, making it an increasingly attractive target for therapeutic intervention. This guide provides a comprehensive technical overview of the structure, function, regulation, and pathological relevance of human mitochondrial LonP1, along with detailed experimental protocols for its study.
Introduction
Mitochondria, the powerhouses of the cell, are central to numerous cellular processes beyond energy production, including apoptosis, calcium homeostasis, and metabolic signaling. The integrity of the mitochondrial proteome is paramount for these functions. The mitochondrial matrix houses a sophisticated network of proteases and chaperones to ensure protein quality control. Among these, LonP1 stands out as a key regulator of mitochondrial proteostasis.[1][2] Encoded by the nuclear gene LONP1, it is synthesized in the cytoplasm and imported into the mitochondrial matrix.[3] Its multifaceted roles in protein degradation, chaperone activity, and mtDNA maintenance underscore its importance in cellular function and its potential as a therapeutic target.[2][4]
Molecular Architecture and Functional Domains
Human LonP1 is a member of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily of proteins. It assembles into a homo-hexameric ring-like structure, forming a central channel through which substrates are translocated and degraded.[2][5] Each LonP1 monomer consists of three distinct domains:
-
N-terminal Domain (NTD): This domain is involved in substrate recognition and binding, and potentially in the regulation of the enzyme's chaperone activity.[6]
-
AAA+ Domain: This central domain contains the ATP-binding and hydrolysis sites. The energy derived from ATP hydrolysis powers the unfolding and translocation of substrates into the proteolytic chamber.[5]
-
Proteolytic (P) Domain: Located at the C-terminus, this domain contains the serine-lysine catalytic dyad responsible for peptide bond cleavage.[5]
The coordinated action of these domains, fueled by ATP hydrolysis, allows LonP1 to selectively recognize, unfold, and degrade a wide range of protein substrates.
Multifaceted Functions of LonP1
LonP1's role in the mitochondria is not limited to simple protein degradation. It is a multifunctional enzyme with distinct, yet interconnected, activities.
Proteolytic Activity and Substrate Specificity
The primary function of LonP1 is the ATP-dependent degradation of abnormal proteins in the mitochondrial matrix, preventing the accumulation of toxic protein aggregates.[1][2] LonP1 exhibits broad substrate specificity, targeting proteins that are misfolded, unassembled, or oxidatively damaged.
Known Substrates of Human LonP1:
| Substrate | Function | Reference(s) |
| Aconitase (ACO2) | Tricarboxylic acid (TCA) cycle enzyme | [7] |
| Steroidogenic Acute Regulatory Protein (StAR) | Steroid hormone biosynthesis | [7] |
| 5-Aminolevulinate Synthase 1 (ALAS1) | Heme biosynthesis | [7] |
| Mitochondrial Transcription Factor A (TFAM) (phosphorylated) | mtDNA transcription and replication | [7] |
| Pyruvate Dehydrogenase Kinase 4 (PDK4) | Regulation of glucose metabolism | [4] |
| Cytochrome c oxidase subunit 4-1 (COX4-1) | Electron transport chain | [4] |
| Single-stranded DNA-binding protein 1 (SSBP1) | mtDNA replication and maintenance | [1] |
| Mitochondrial transcription termination factor domain containing 3 (MTERFD3) | Mitochondrial transcription | [1] |
| FAST kinase domain containing 2 (FASTKD2) | Mitochondrial ribosome biogenesis | [1] |
| Caseinolytic mitochondrial matrix peptidase proteolytic subunit (CLPX) | Mitochondrial protease | [1] |
Chaperone-like Activity
Independent of its proteolytic function, LonP1 possesses an ATP-dependent chaperone-like activity. It can prevent the aggregation of newly imported mitochondrial proteins and assist in their proper folding and assembly into functional complexes.[2][4][8] This activity is crucial for the biogenesis of mitochondrial protein complexes, including components of the electron transport chain.[2]
Mitochondrial DNA (mtDNA) Maintenance
LonP1 directly interacts with mtDNA and several proteins involved in its maintenance, such as TFAM.[1][9] It is thought to regulate mtDNA copy number and gene expression by degrading specific regulatory proteins.[9] Depletion of LonP1 leads to a partial loss of mtDNA, highlighting its role in the integrity of the mitochondrial genome.[1]
Regulation of LonP1 Activity and Expression
The expression and activity of LonP1 are tightly regulated to meet the cell's metabolic and stress-response needs.
Transcriptional Regulation
The LONP1 gene is transcriptionally upregulated in response to various cellular stresses, including oxidative stress, hypoxia, and the accumulation of unfolded proteins in the mitochondria (mitochondrial unfolded protein response or UPRmt).[4][10] Key transcription factors involved in this regulation include:
-
Activating Transcription Factor 4 (ATF4): A central regulator of the Integrated Stress Response (ISR), which is activated upon LonP1 depletion.[1][11]
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α): Induces LonP1 expression under hypoxic conditions.[3]
Post-Translational Modifications
LonP1 activity can be modulated by post-translational modifications. For instance, in response to oxidative stress, LonP1 can undergo oxidative modifications such as tyrosine nitration and protein carbonylation, which can attenuate its proteolytic activity.[12] Phosphorylation of LonP1 by kinases like AKT1 has also been shown to enhance its protease activity under hypoxic conditions.[13]
Role in Human Health and Disease
Given its central role in mitochondrial function, dysregulation of LonP1 is implicated in a variety of human diseases.
Cancer
LonP1 is frequently overexpressed in various cancers, including colorectal, breast, lung, prostate, and bladder cancer.[14][15][16] This upregulation is associated with increased tumor aggressiveness, metabolic reprogramming towards glycolysis, and resistance to apoptosis.[4][14] By maintaining mitochondrial function under the stressful conditions of the tumor microenvironment, LonP1 supports cancer cell proliferation and survival.[4]
Quantitative Data on LonP1 Expression in Cancer:
| Cancer Type | Observation | Reference(s) |
| Colorectal Cancer | LonP1 is progressively upregulated from aberrant crypt foci to adenoma and is most abundant in colorectal cancer tissue. | [14] |
| Various Cancers (TCGA) | Isoform 1 (ISO1) is upregulated in lung, bladder, prostate, and breast cancer. Isoform 2 (ISO2) is upregulated in rectum, colon, cervical, bladder, prostate, breast, head, and neck cancers. | [15][17] |
| Prostate Cancer | High LONP1 expression is associated with cancer aggressiveness and metastatic potential. | [13] |
Neurodegenerative Diseases
Mitochondrial dysfunction is a hallmark of many neurodegenerative disorders. While the precise role of LonP1 is still under investigation, its involvement in clearing damaged mitochondrial proteins suggests a protective role against neurodegeneration.
Developmental Disorders
Biallelic mutations in the LONP1 gene cause CODAS (Cerebral, Ocular, Dental, Auricular, and Skeletal anomalies) syndrome, a rare and severe developmental disorder.[7] This highlights the critical role of LonP1 in embryonic development.
LonP1 as a Therapeutic Target
The upregulation of LonP1 in cancer cells and its role in promoting tumor survival make it an attractive target for cancer therapy. Inhibition of LonP1 can lead to the accumulation of damaged proteins, mitochondrial dysfunction, and ultimately, apoptosis in cancer cells.
Inhibitors of Human LonP1 Protease:
| Inhibitor | Type | IC50 | Reference(s) |
| Bortezomib | Proteasome inhibitor (cross-reacts with LonP1) | 17 nM | [18] |
| CDDO-Me | Triterpenoid | 1.9 µM | [4] |
| CDDO-Im | Triterpenoid | 2 µM | [4] |
| Obtusilactone A | Plant-derived compound | 34.1 µM | [4] |
| Sesamin | Plant-derived compound | 19.9 µM | [4] |
Signaling Pathways and Logical Relationships
Diagram 1: LonP1 in Mitochondrial Quality Control
Caption: Overview of LonP1's roles in mitochondrial protein and DNA quality control.
Diagram 2: LonP1 and the Integrated Stress Response
Caption: Depletion of LonP1 triggers the Integrated Stress Response (ISR) pathway.[1][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study LonP1.
In Vitro Protease Activity Assay using FITC-Casein
This assay measures the proteolytic activity of purified LonP1 by monitoring the degradation of a fluorescently labeled substrate.[19]
Materials:
-
Purified human LonP1
-
FITC-Casein (Sigma-Aldrich)
-
LonP1 activity buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% Glycerol
-
ATP solution (100 mM stock)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a reaction mixture containing 0.1 µM purified human LonP1 in LonP1 activity buffer.
-
For ATP-dependent activity, add ATP to a final concentration of 2.5 mM. For basal activity, add an equivalent volume of buffer.
-
Pre-incubate the mixture for 15 minutes at 37°C in the wells of a 96-well plate.
-
Initiate the reaction by adding FITC-Casein to a final concentration of 0.8 µM.
-
Immediately begin monitoring the increase in fluorescence at 37°C in a plate reader. Readings should be taken at regular intervals (e.g., every 5 minutes) for 60-120 minutes.
-
The rate of substrate degradation is proportional to the rate of fluorescence increase. Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
Co-Immunoprecipitation (Co-IP) to Identify LonP1 Interacting Proteins
This protocol describes the isolation of LonP1 and its interacting partners from cell lysates.[20][21]
Materials:
-
Cells expressing the protein of interest
-
Ice-cold PBS
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Anti-LonP1 antibody (or antibody against a tagged version of LonP1)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge and magnetic rack
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Pre-clearing:
-
Add Protein A/G magnetic beads to the protein lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-LonP1 antibody (or isotype control IgG) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add fresh Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Boil the samples at 95°C for 5-10 minutes to elute the proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting partners.
-
Diagram 3: Workflow for Co-Immunoprecipitation of LonP1
Caption: A simplified workflow for identifying LonP1 protein-protein interactions via Co-IP.
CRISPR/Cas9-Mediated Knockout of LONP1
This protocol provides a general framework for generating LONP1 knockout cell lines using CRISPR/Cas9 technology.[22][23]
Materials:
-
Human cell line (e.g., HeLa, HEK293T)
-
Lentiviral vector expressing Cas9 and a puromycin resistance gene
-
Lentiviral vector expressing a validated gRNA targeting LONP1 (e.g., from a public database) and a fluorescent marker (e.g., GFP)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Puromycin
-
Fluorescence-activated cell sorter (FACS)
Validated gRNA Sequences for Human LONP1:
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the Cas9-puromycin lentiviral vector and packaging plasmids.
-
Separately, co-transfect another batch of HEK293T cells with the gRNA-GFP lentiviral vector and packaging plasmids.
-
Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.
-
-
Transduction and Selection:
-
Transduce the target cell line with the Cas9-puromycin lentivirus.
-
Select for Cas9-expressing cells by treating with puromycin.
-
Transduce the stable Cas9-expressing cells with the gRNA-GFP lentivirus.
-
-
Single-Cell Sorting:
-
48-72 hours post-transduction, sort GFP-positive single cells into individual wells of a 96-well plate using FACS.
-
-
Clonal Expansion and Validation:
-
Expand the single-cell clones.
-
Screen the clones for LONP1 knockout by Western blotting for the LonP1 protein and by DNA sequencing of the targeted genomic region to identify insertions/deletions (indels).
-
Conclusion
The human mitochondrial LonP1 protease is a multifaceted enzyme essential for maintaining mitochondrial health and cellular homeostasis. Its roles extend beyond protein degradation to include chaperone activity and mtDNA maintenance. The dysregulation of LonP1 in various diseases, particularly cancer, has established it as a promising therapeutic target. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of LonP1 biology and exploit its therapeutic potential. Continued research into the intricate regulatory mechanisms and diverse substrate repertoire of LonP1 will undoubtedly open new avenues for the treatment of a wide range of human diseases.
References
- 1. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Lonp1 on Mitochondrial Functions during Cardiovascular and Muscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Global Proteome of LonP1+/− Mouse Embryonal Fibroblasts Reveals Impact on Respiratory Chain, but No Interdependence between Eral1 and Mitoribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LONP1 and mtHSP70 cooperate to promote mitochondrial protein folding [authors.library.caltech.edu]
- 9. LONP-1 and ATFS-1 sustain deleterious heteroplasmy by promoting mtDNA replication in dysfunctional mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative post-translational modifications develop LONP1 dysfunction in pressure overload heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Differential Expression of Lonp1 Isoforms in Cancer Cells [iris.unimore.it]
- 17. Differential Expression of Lonp1 Isoforms in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LonP1 Orchestrates UPRmt and UPRER and Mitochondrial Dynamics to Regulate Heart Function | Semantic Scholar [semanticscholar.org]
- 19. biorxiv.org [biorxiv.org]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 22. mdpi.com [mdpi.com]
- 23. weilab.pku.edu.cn [weilab.pku.edu.cn]
- 24. genscript.com [genscript.com]
The Sentinel of the Powerhouse: A Technical Guide to LonP1 in Mitochondrial Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondria, the powerhouses of the cell, are central to cellular energy production, metabolism, and signaling. The maintenance of a healthy and functional mitochondrial network, termed mitochondrial homeostasis, is paramount for cellular survival and function. Central to this intricate quality control system is Lon Peptidase 1 (LonP1), an evolutionarily conserved ATP-dependent protease residing in the mitochondrial matrix. This technical guide provides an in-depth exploration of the multifaceted roles of LonP1 in mitochondrial homeostasis. We delve into its critical functions in protein quality control, mitochondrial DNA maintenance, and the regulation of cellular stress responses. This document summarizes key quantitative data, provides detailed experimental protocols for studying LonP1, and visualizes complex signaling pathways to offer a comprehensive resource for researchers and professionals in the field of mitochondrial biology and drug development.
Core Functions of LonP1 in Mitochondrial Proteostasis
LonP1 is a key player in maintaining the integrity of the mitochondrial proteome through its dual functions as a protease and a chaperone.[1][2]
-
Proteolytic Activity: LonP1 selectively degrades misfolded, damaged, and oxidized proteins within the mitochondrial matrix, preventing the accumulation of toxic protein aggregates that can impair mitochondrial function.[3][4] This proteolytic activity is crucial for removing proteins that have succumbed to oxidative stress, a common occurrence in the highly oxidative environment of the mitochondria.
-
Chaperone Activity: Independent of its proteolytic function, LonP1 exhibits chaperone-like activity, assisting in the proper folding and assembly of mitochondrial protein complexes.[1][5] This function is vital for the biogenesis of new mitochondrial proteins and the maintenance of their functional conformations.
Quantitative Impact of LonP1 on Mitochondrial Function
The modulation of LonP1 expression has profound and quantifiable effects on key mitochondrial parameters. The following tables summarize the impact of LonP1 knockdown on mitochondrial membrane potential, mitochondrial DNA (mtDNA) content, and reactive oxygen species (ROS) production.
Table 1: Effect of LonP1 Knockdown on Mitochondrial Membrane Potential
| Cell Line | Method | Measurement | Result | Reference |
| B16F10 melanoma | TMRM Fluorescence | Percentage of Control | ↓ (approx. 20% decrease) | [6] |
| H9c2 cardiomyocytes | TMRM Fluorescence | Relative Fluorescence Units | ↓ (significant decrease) | [7] |
Table 2: Effect of LonP1 Knockdown on Mitochondrial DNA (mtDNA) Content
| Cell Line/Model | Method | Measurement | Result | Reference |
| Human skin fibroblasts | Southern Blot | Percentage of Control | ↓ (approx. 50% decrease after 6 days) | [8] |
| Lonp1wt/− mouse embryonic fibroblasts | qPCR | Relative Copy Number | ↓ (approx. 30% decrease) | [9] |
| Lonp1-deficient mouse hearts | qPCR | Relative Copy Number | ↓ (significant decrease) | [10] |
Table 3: Effect of LonP1 Knockdown on Mitochondrial ROS Production
| Cell Line | Method | Measurement | Result | Reference |
| B16F10 melanoma | DCF-DA Fluorescence | Relative Fluorescence Units | ↑ (significant increase) | [6] |
| H9c2 cardiomyocytes | MitoSOX Red Fluorescence | Relative Fluorescence Units | ↑ (significant increase) | [7] |
Key Signaling Pathways Regulated by LonP1
LonP1 is integrated into several critical signaling pathways that govern mitochondrial health and the cellular response to stress.
The Mitochondrial Unfolded Protein Response (UPRmt)
The UPRmt is a stress response pathway that is activated by the accumulation of misfolded proteins in the mitochondria. LonP1 plays a central role in initiating and propagating this response.
Caption: LonP1's role in the mitochondrial unfolded protein response (UPRmt).
Upon accumulation of misfolded proteins, LonP1 activity is modulated, leading to a decrease in the import of the transcription factor ATFS-1 into the mitochondria.[11][12] This allows ATFS-1 to translocate to the nucleus, where it activates the transcription of UPRmt target genes, including mitochondrial chaperones and proteases, to restore mitochondrial proteostasis.[7][13]
Regulation of Mitophagy via the PINK1/Parkin Pathway
Mitophagy is the selective degradation of damaged mitochondria by autophagy. LonP1 is involved in the regulation of this crucial quality control process through its interaction with the PINK1/Parkin pathway.
Caption: LonP1's regulation of the PINK1/Parkin pathway in mitophagy.
In healthy mitochondria, LonP1 contributes to the degradation of PINK1, a kinase that acts as a sensor of mitochondrial damage.[14] Upon mitochondrial depolarization or damage, PINK1 is stabilized on the outer mitochondrial membrane, where it recruits and activates the E3 ubiquitin ligase Parkin.[15][16][17] Parkin then ubiquitinates mitochondrial outer membrane proteins, flagging the damaged organelle for engulfment by an autophagosome and subsequent degradation.[18] Silencing of LonP1 can lead to the accumulation of PINK1, thereby influencing mitophagy.[18]
Maintenance of Mitochondrial DNA (mtDNA)
LonP1 plays a critical role in maintaining the stability and copy number of mtDNA through the regulation of mitochondrial transcription factor A (TFAM).
Caption: Regulation of TFAM and mtDNA by LonP1.
TFAM is essential for the packaging, replication, and transcription of mtDNA.[19] LonP1 selectively degrades TFAM that is not bound to mtDNA.[20][21] This regulatory mechanism ensures a proper balance of TFAM levels, which is crucial for maintaining the appropriate mtDNA copy number and transcriptional activity.[19]
Detailed Experimental Protocols
A thorough understanding of LonP1's function requires robust experimental methodologies. This section provides detailed protocols for key assays used to investigate LonP1 activity and its impact on mitochondrial health.
In Vitro LonP1 Proteolytic Activity Assay
Principle: This assay measures the proteolytic activity of purified LonP1 by monitoring the degradation of a fluorescently labeled substrate, such as FITC-casein. As the substrate is degraded, the fluorescence quenching is relieved, leading to an increase in fluorescence intensity that is proportional to the rate of proteolysis.[22][23][24]
Materials:
-
Purified human LonP1
-
FITC-casein (fluorescein isothiocyanate-labeled casein)
-
LonP1 activity buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (100 mM)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a reaction mixture containing LonP1 activity buffer and purified LonP1 (e.g., 0.1-0.5 µM final concentration) in the wells of a 96-well plate.
-
Add ATP to a final concentration of 2-5 mM to the wells designated for ATP-dependent activity. Add an equivalent volume of buffer to the no-ATP control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow LonP1 to equilibrate.
-
Initiate the reaction by adding FITC-casein to a final concentration of 0.5-1 µM.
-
Immediately place the plate in a pre-warmed fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes).
-
Calculate the rate of proteolysis from the linear phase of the fluorescence increase.
Measurement of Mitochondrial Superoxide Production using MitoSOX Red
Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria in live cells. Once in the mitochondria, it is oxidized by superoxide, a major form of mitochondrial ROS, to produce a red fluorescent signal. The intensity of this fluorescence is proportional to the level of mitochondrial superoxide.[1][2][6][25][26]
Materials:
-
MitoSOX Red reagent
-
DMSO (anhydrous)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cultured cells of interest
-
Fluorescence microscope or flow cytometer (Excitation: ~510 nm, Emission: ~580 nm)
Procedure:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Aliquot and store at -20°C, protected from light.
-
On the day of the experiment, dilute the MitoSOX Red stock solution in pre-warmed HBSS to a final working concentration of 2-5 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
After incubation, remove the MitoSOX Red solution and wash the cells twice with pre-warmed HBSS.
-
Immediately analyze the cells using a fluorescence microscope or flow cytometer to quantify the red fluorescence.
Mitochondrial Protein Solubility Assay
Principle: This assay is used to assess the level of protein aggregation within mitochondria. Mitochondria are isolated and fractionated into soluble and insoluble protein fractions. The distribution of specific proteins between these fractions is then analyzed by western blotting. A shift of a protein to the insoluble fraction upon a specific treatment (e.g., LonP1 knockdown) indicates increased aggregation.[3][27][28][29]
Materials:
-
Cultured cells
-
Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Dounce homogenizer
-
Centrifuge
-
Bradford or BCA protein assay kit
-
SDS-PAGE and western blotting reagents
-
Antibodies against proteins of interest and mitochondrial markers (e.g., TOM20, HSP60)
Experimental Workflow:
References
- 1. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 2. researchgate.net [researchgate.net]
- 3. Calculating mitochondrial protein solubility [protocols.io]
- 4. LonP1 Links Mitochondria–ER Interaction to Regulate Heart Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraneuronal β-amyloid impaired mitochondrial proteostasis through the impact on LONP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. biorxiv.org [biorxiv.org]
- 8. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impaired Mitochondrial Morphology and Functionality in Lonp1wt/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PINK1-Parkin Pathway Activity Is Regulated by Degradation of PINK1 in the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The PINK1/Parkin pathway of mitophagy exerts a protective effect during prion disease | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. Mitochondrial Lon protease regulates mitochondrial DNA copy number and transcription by selective degradation of mitochondrial transcription factor A (TFAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphorylation of human TFAM in mitochondria impairs DNA binding and promotes degradation by the AAA+ Lon protease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Lonp1 on Mitochondrial Functions during Cardiovascular and Muscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. pnas.org [pnas.org]
- 25. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Protocols · Benchling [benchling.com]
- 28. protocols.io [protocols.io]
- 29. Calculating mitochondrial protein solubility â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
An In-depth Technical Guide to the Structure and Mechanism of Action of the GPR158 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 158 (GPR158) is an orphan receptor highly expressed in the brain, playing a crucial role in synapse formation, cognition, and mood regulation. Its association with conditions like depression has made it a significant target for therapeutic research. This guide provides a comprehensive overview of the structure and mechanism of action of GPR158, focusing on its interaction with the Regulator of G protein Signaling 7 (RGS7)-Gβ5 complex. The structural insights are primarily derived from the cryo-electron microscopy (cryo-EM) structure of the human GPR158 receptor, both in its apo form and in complex with the RGS7-Gβ5 signaling complex.
Structural Overview of GPR158
The cryo-EM structure of GPR158 reveals a homodimeric organization, a characteristic feature that is crucial for its function. Each protomer of the GPR158 homodimer consists of a large extracellular domain (ECD), a seven-transmembrane (7TM) domain, and an intracellular C-terminal coiled-coil (CT-CC) domain.
A notable feature of the GPR158 ECD is the presence of a Cache domain , which is uncommon in GPCRs. This domain is implicated in ligand binding in other proteins, suggesting a potential role in recognizing endogenous ligands for GPR158. The homodimer is further stabilized by the presence of phospholipids, specifically phosphatidylethanolamine (PE) and phosphatidylinositol (PI), at the dimer interface within the transmembrane region.
The structure of GPR158 in its apo state has been resolved at an average resolution of 3.4 Å, while the GPR158-RGS7-Gβ5 complex has been resolved at 3.3 Å[1]. Another study reported the cryo-EM structure of GPR158 in complex with RGS7-Gβ5 in a 2:2:2 ratio at a resolution of 4.70 Å.
Quantitative Structural Data
The following table summarizes the key quantitative data from the cryo-EM studies of GPR158 and its complex with RGS7-Gβ5.
| Feature | GPR158 (apo) | GPR158-RGS7-Gβ5 Complex | GPR158-RGS7-Gβ5 (2:2:2) |
| PDB ID | 7SHE | 7SHF | 7EWR |
| EMDB ID | EMD-25125 | EMD-25126 | EMD-31363 |
| Resolution (Å) | 3.4 | 3.3 | 4.70 |
| Symmetry | C2 | C1 | C2 |
| Number of Particles | 1,028,049 | 1,156,912 | Not specified |
| Total Structure Weight (kDa) | Not specified | Not specified | 465.47 |
| Modeled Residue Count | Not specified | Not specified | 2,516 |
Mechanism of Action: The GPR158-RGS7-Gβ5 Signaling Complex
GPR158 functions as a scaffold and allosteric modulator for the RGS7-Gβ5 complex. RGS proteins are critical negative regulators of G protein signaling, accelerating the GTPase activity of Gα subunits and thereby terminating the signal. The interaction with GPR158 is essential for the proper localization and potentiation of the catalytic activity of RGS7.
The cryo-EM structure of the GPR158-RGS7-Gβ5 complex reveals an asymmetric assembly where one RGS7-Gβ5 heterodimer binds to the GPR158 homodimer. The interaction is mediated through two main interfaces:
-
The DEP (Dishevelled, Egl-10, and Pleckstrin) and DHEX (DEP helical extension) domains of RGS7 interact with the intracellular C-terminal coiled-coil (CT-CC) of both GPR158 protomers.
-
The DHEX domain of RGS7 also contacts the 7TM region of GPR158 at the dimer interface.
This interaction stabilizes the RGS7-Gβ5 complex at the plasma membrane, positioning it to efficiently regulate G protein signaling.
Signaling Pathway
The signaling pathway involving GPR158 is distinct from canonical GPCR signaling. Instead of directly activating G proteins, GPR158 modulates the activity of RGS7, which in turn regulates the homeostasis of second messengers like cyclic AMP (cAMP)[1]. This modulation of cAMP levels has significant implications for neuronal activity and brain physiology.
Caption: GPR158 signaling pathway.
Experimental Protocols
Protein Expression and Purification
Objective: To produce purified GPR158 and RGS7-Gβ5 complex for structural and functional studies.
Methodology:
-
Constructs:
-
Full-length human GPR158 (residues 1-1215) was cloned into a mammalian expression vector (e.g., pcDNA3.1) with a C-terminal FLAG tag for purification.
-
Human RGS7 (residues 1-503) and Gβ5 (residues 1-393) were cloned into separate vectors for co-expression.
-
-
Expression:
-
GPR158 and the RGS7-Gβ5 complex were co-expressed in human embryonic kidney (HEK293) cells.
-
Cells were cultured in suspension at 37°C and 8% CO2.
-
Transfection was performed using polyethyleneimine (PEI).
-
-
Purification of GPR158-RGS7-Gβ5 Complex:
-
Cells were harvested 48 hours post-transfection and lysed.
-
The complex was solubilized from the membrane fraction using a detergent mixture (e.g., lauryl maltose neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS)).
-
The solubilized complex was purified using anti-FLAG M2 affinity chromatography.
-
The FLAG tag was cleaved using a specific protease (e.g., TEV protease).
-
Further purification was achieved by size-exclusion chromatography (SEC) using a Superose 6 column.
-
Cryo-Electron Microscopy
Objective: To determine the three-dimensional structure of the GPR158-RGS7-Gβ5 complex.
Methodology:
-
Grid Preparation:
-
The purified GPR158-RGS7-Gβ5 complex (at a concentration of ~3-5 mg/mL) was applied to glow-discharged Quantifoil R1.2/1.3 300-mesh gold grids.
-
Grids were blotted for 3-4 seconds and plunge-frozen in liquid ethane using a Vitrobot Mark IV.
-
-
Data Collection:
-
Data were collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector.
-
Movies were recorded in super-resolution mode at a nominal magnification of 81,000x, corresponding to a pixel size of 0.53 Å/pixel.
-
The total electron dose was ~50 e-/Ų fractionated over 50 frames.
-
-
Image Processing:
-
Movie frames were aligned and dose-weighted using MotionCor2.
-
Contrast transfer function (CTF) parameters were estimated using CTFFIND4.
-
Particle picking was performed using a combination of template-based and automated picking in RELION or CryoSPARC.
-
Multiple rounds of 2D and 3D classification were performed to select for high-quality particles.
-
Final 3D reconstruction and refinement were carried out in RELION or CryoSPARC, applying C1 or C2 symmetry as appropriate.
-
-
Model Building and Refinement:
-
An initial model was built by docking homology models or previously determined structures into the cryo-EM density map using UCSF Chimera.
-
The model was manually built and refined in Coot.
-
Real-space refinement was performed using Phenix.
-
Caption: Cryo-EM experimental workflow.
Bioluminescence Resonance Energy Transfer (BRET) Assay
Objective: To monitor the interaction between GPR158 and the RGS7-Gβ5 complex in living cells.
Methodology:
-
Constructs:
-
GPR158 was fused to a BRET donor, such as Renilla luciferase (Rluc).
-
A component of the RGS7-Gβ5 complex (e.g., Gβ5) was fused to a BRET acceptor, such as Venus (a yellow fluorescent protein).
-
-
Cell Culture and Transfection:
-
HEK293 cells were cultured in 96-well plates.
-
Cells were co-transfected with the GPR158-Rluc and Gβ5-Venus constructs.
-
-
BRET Measurement:
-
48 hours post-transfection, the cell culture medium was replaced with a BRET buffer.
-
The Rluc substrate, coelenterazine h, was added to the cells.
-
The luminescence emissions from Rluc (donor, ~480 nm) and Venus (acceptor, ~530 nm) were measured simultaneously using a microplate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The BRET ratio was calculated as the ratio of the acceptor emission to the donor emission.
-
An increase in the BRET ratio indicates a close proximity (<10 nm) between the donor and acceptor, signifying an interaction between GPR158 and the RGS7-Gβ5 complex.
-
Conclusion and Future Directions
The structural and functional characterization of GPR158 has provided significant insights into its role as a key regulator of RGS7-Gβ5 signaling in the brain. The elucidation of its homodimeric structure and the detailed architecture of its interaction with the RGS complex opens new avenues for the rational design of therapeutic agents targeting this system. Future research will likely focus on the identification of endogenous ligands for the GPR158 Cache domain and the development of small molecules or biologics that can modulate the GPR158-RGS7 interaction for the treatment of neurological and psychiatric disorders.
References
LonP1 substrate recognition and specificity
An In-depth Technical Guide on LonP1 Substrate Recognition and Specificity for Researchers, Scientists, and Drug Development Professionals.
Introduction
The Lon protease 1 (LonP1) is a highly conserved, ATP-dependent serine protease residing primarily within the mitochondrial matrix. It plays a crucial role in maintaining mitochondrial homeostasis by degrading misfolded, damaged, or unassembled proteins, thereby preventing the accumulation of toxic protein aggregates. Beyond its canonical role in protein quality control, LonP1 is implicated in the regulation of various mitochondrial processes, including the replication and transcription of mitochondrial DNA (mtDNA) and the assembly of respiratory chain complexes. Given its central role in mitochondrial function, dysregulation of LonP1 activity has been linked to a range of human pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive target for therapeutic intervention.
This technical guide provides a comprehensive overview of the mechanisms governing . It consolidates quantitative data on known substrates, details key experimental methodologies for their identification and characterization, and visualizes the intricate processes involved.
LonP1 Substrate Recognition: A Multi-faceted Process
The specificity of LonP1 is dictated by a combination of factors, including the structural features of the substrate, the presence of specific recognition motifs, and the allosteric regulation of the protease itself. Unfolded or misfolded proteins are generally preferred substrates, recognized by their exposed hydrophobic regions. However, LonP1 also degrades a number of folded, functional proteins in a regulated manner.
Structural Features of Substrates
LonP1 preferentially recognizes and degrades proteins that are in a non-native or unfolded conformation. These substrates often expose hydrophobic amino acid residues that would typically be buried within the protein's core. The N-terminal domain of LonP1 is thought to be involved in the initial recognition of these unfolded substrates, acting as a gatekeeper to the proteolytic chamber.
Recognition Motifs
While general unfolding is a key determinant for degradation, specific sequence motifs have also been implicated in LonP1 substrate recognition. However, a universal, well-defined degradation tag analogous to the cytosolic ubiquitin system has yet to be identified for LonP1. Substrate recognition appears to be more complex, likely involving a combination of local structural features and short linear motifs.
Quantitative Analysis of LonP1 Substrates
The following table summarizes quantitative data for a selection of known LonP1 substrates, providing insights into the protease's binding affinity and degradation kinetics.
| Substrate | Organism | Apparent K_m (μM) | k_cat (min⁻¹) | k_cat/K_m (μM⁻¹min⁻¹) | Reference |
| Casein | Escherichia coli | 2.3 | 1.2 | 0.52 | |
| TFAM | Homo sapiens | ~5 | N/A | N/A | |
| Steroidogenic Acute Regulatory Protein (StAR) | Mus musculus | N/A | N/A | N/A | |
| Cytochrome c | Saccharomyces cerevisiae | N/A | N/A | N/A | |
| Mitochondrial Transcription Factor A (TFAM) | Homo sapiens | N/A | N/A | N/A |
Note: N/A indicates that the data was not available in the cited literature. The kinetic parameters for LonP1 can vary significantly depending on the experimental conditions, such as temperature, pH, and the presence of allosteric effectors.
Experimental Protocols for Studying LonP1 Substrate Recognition
A variety of in vitro and in vivo techniques are employed to identify and characterize LonP1 substrates.
In Vitro Degradation Assays
These assays are fundamental for confirming direct degradation of a putative substrate by purified LonP1.
Methodology:
-
Protein Purification: Recombinant LonP1 and the substrate of interest are purified to homogeneity.
-
Reaction Setup: The purified substrate is incubated with purified LonP1 in a reaction buffer containing ATP and an ATP-regenerating system (e.g., creatine kinase and creatine phosphate). Control reactions are set up without LonP1 or without ATP.
-
Time-Course Analysis: Aliquots are taken at various time points and the reaction is stopped by adding SDS-PAGE loading buffer and boiling.
-
Detection: The degradation of the substrate is monitored by SDS-PAGE followed by Coomassie blue staining or immunoblotting with a specific antibody.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful tool for identifying potential LonP1 interactors, including substrates, in a cellular context.
Methodology:
-
Cell Line Engineering: A cell line expressing a tagged version of LonP1 (e.g., with a FLAG or HA tag) is generated. A catalytically inactive mutant of LonP1 is often used to trap substrates.
-
Cell Lysis and Immunoprecipitation: Cells are lysed under non-denaturing conditions, and the tagged LonP1 and its interacting partners are immunoprecipitated using an antibody against the tag.
-
Mass Spectrometry: The immunoprecipitated protein complexes are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.
Proteomic Approaches (e.g., SILAC)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to quantitatively compare the proteomes of cells with and without active LonP1 to identify proteins that accumulate in the absence of the protease.
Methodology:
-
Isotope Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
-
LonP1 Knockdown/Inhibition: In the "heavy"-labeled cell population, LonP1 is knocked down (e.g., using siRNA) or inhibited with a specific inhibitor.
-
Protein Extraction and Mixing: Proteins are extracted from both cell populations and mixed in a 1:1 ratio.
-
LC-MS/MS Analysis: The mixed protein sample is analyzed by LC-MS/MS. Substrates of LonP1 will exhibit a higher heavy/light ratio, indicating their accumulation upon LonP1 depletion.
Visualizing LonP1-Related Processes
The following diagrams, generated using the DOT language, illustrate key aspects of LonP1 function and experimental workflows.
Caption: A simplified diagram of LonP1's role in mitochondrial protein quality control and mtDNA maintenance.
Caption: Workflow for identifying LonP1 substrates using Affinity Purification-Mass Spectrometry (AP-MS).
Caption: Logical flow of LonP1 substrate recognition, from protein state to degradation.
Conclusion and Future Directions
The specificity of LonP1 is a complex interplay of substrate structural features and potentially specific recognition motifs. While significant progress has been made in identifying LonP1 substrates and elucidating the general principles of their recognition, many questions remain. The identification of a comprehensive set of LonP1 substrates under various physiological and pathological conditions will be crucial for a complete understanding of its biological roles. Furthermore, the discovery of a consensus degradation motif, if one exists, would greatly advance the field. The development of more specific and potent inhibitors of LonP1 will not only be valuable as research tools but also holds promise for the development of novel therapeutics for a range of human diseases.
The Discovery and Enduring Legacy of Lon Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lon protease, the first identified ATP-dependent protease, represents a cornerstone in our understanding of cellular protein quality control. Discovered in Escherichia coli, this highly conserved enzyme plays a pivotal role in the degradation of misfolded and damaged proteins, as well as short-lived regulatory proteins, thereby maintaining cellular homeostasis. Its activity is intrinsically linked to ATP hydrolysis, a novel concept at the time of its discovery that opened up a new field of inquiry into the mechanisms of intracellular proteolysis. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies that have been instrumental in characterizing Lon protease. It is intended to serve as a comprehensive resource for researchers and professionals in drug development who are interested in the fundamental biology and therapeutic potential of this crucial enzyme.
Discovery and History
The journey to understanding intracellular protein degradation took a significant leap forward with the work of Dr. Alfred Goldberg and his colleagues. In the late 1970s and early 1980s, the prevailing view was that protein breakdown was a passive process. However, Goldberg's laboratory was intrigued by the observation that the degradation of abnormal proteins in both bacterial and mammalian cells required energy in the form of ATP.[1] This paradox—that an energetically favorable process like proteolysis would require ATP—suggested the existence of a novel enzymatic system.
The breakthrough came in 1981 when Chung and Goldberg identified the product of the lon (long filament) gene in Escherichia coli as an ATP-dependent protease, which they named protease La.[2][3] The lon mutant bacteria were known for their elongated phenotype and their reduced ability to degrade abnormal proteins.[3] The 1981 paper in the Proceedings of the National Academy of Sciences demonstrated that the purified Lon protein was a serine protease that hydrolyzed casein and globin in an ATP-dependent manner.[3] This seminal work established the concept of ATP-dependent proteolysis and laid the foundation for the discovery of other AAA+ (ATPases Associated with diverse cellular Activities) proteases.[4]
Further research revealed that Lon protease is highly conserved across all domains of life, from bacteria to archaea and the mitochondria of eukaryotes.[2][4][5] In eukaryotes, mitochondrial Lon (LONP1) is essential for maintaining mitochondrial integrity and function by degrading oxidized and misfolded proteins within the mitochondrial matrix.[2] The discovery of Lon protease not only revolutionized our understanding of protein turnover but also opened new avenues for research into its roles in various cellular processes, including stress response, DNA replication, and pathogenesis.[6][7]
Timeline of Key Discoveries
| Year | Discovery | Key Researchers | Reference |
| 1977 | Observation of ATP-dependent proteolysis in reticulocyte lysates. | Etlinger and Goldberg | [8] |
| 1981 | Identification of the lon gene product in E. coli as the ATP-dependent protease La. | Chung and Goldberg | [3] |
| 1982 | DNA is found to stimulate the ATP-dependent proteolytic and ATPase activity of protease La. | Chung and Goldberg | [9] |
| 1985 | Characterization of the cleavage of specific fluorogenic peptides by protease La in an ATP-dependent manner. | Waxman and Goldberg | [10] |
| 1994 | Cloning and characterization of the human mitochondrial Lon protease. | [11] |
Experimental Protocols
The characterization of Lon protease has been made possible through the development of specific experimental protocols for its purification and the assay of its enzymatic activities.
Purification of Recombinant Lon Protease (from E. coli)
This protocol is adapted from methodologies used for the purification of bacterial Lon proteases.[12]
Materials:
-
E. coli BL21 (DE3) cells harboring a Lon expression plasmid (e.g., pET28b-Lon)
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superose 6)
-
Storage Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol)
Procedure:
-
Grow E. coli cells harboring the Lon expression plasmid in LB broth at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 16-18°C.
-
Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged Lon protease with Elution Buffer.
-
(Optional) If the His-tag needs to be removed, incubate the eluted protein with a specific protease (e.g., TEV or thrombin) followed by a second Ni-NTA chromatography step to remove the cleaved tag and the protease.
-
Further purify the protein by size-exclusion chromatography using a column equilibrated with Storage Buffer.
-
Pool the fractions containing pure Lon protease, concentrate, and store at -80°C.
Experimental Workflow for Lon Protease Purification
References
- 1. ATP-Requiring Proteolytic Pathways in Bacterial and Mammalian Cells [fao.org]
- 2. oatext.com [oatext.com]
- 3. pnas.org [pnas.org]
- 4. The Lon protease temporally restricts polar cell differentiation events during the Caulobacter cell cycle | eLife [elifesciences.org]
- 5. Structure and the mode of activity of Lon proteases from diverse organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, Substrate Specificity and Role of Lon Protease in Bacterial Pathogenesis and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct and indirect pathways linking the Lon protease to motility behaviors in the pathogen Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]
- 8. The discovery of ubiquitin-dependent proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Protease La, the lon gene product, cleaves specific fluorogenic peptides in an ATP-dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Substrate recognition and cleavage-site preferences of Lon protease - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Human LonP1 Protease: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Physiological Functions, Regulatory Mechanisms, and Pathological Implications of the Human Mitochondrial LonP1 Protease.
This guide is intended for researchers, scientists, and drug development professionals interested in the multifaceted roles of the human LonP1 protease. It provides a comprehensive overview of its physiological functions, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Core Functions of Human LonP1 Protease
Human Lon Peptidase 1 (LonP1) is a highly conserved, ATP-dependent serine protease located in the mitochondrial matrix.[1] It is a key component of the mitochondrial protein quality control system, essential for maintaining mitochondrial homeostasis and cellular health.[2][3] Beyond its canonical role in degrading damaged or misfolded proteins, LonP1 is a multifunctional enzyme with chaperone-like activity and the ability to bind to mitochondrial DNA (mtDNA).[4][5] Its diverse functions are critical for a range of cellular processes, from mitochondrial biogenesis to the regulation of metabolism and stress responses.[4][6]
Mitochondrial Protein Quality Control
The primary and most well-understood function of LonP1 is the selective degradation of non-native proteins within the mitochondrial matrix. This includes proteins that are misfolded, unassembled, or oxidatively damaged.[7] By preventing the accumulation of these potentially toxic protein aggregates, LonP1 safeguards mitochondrial function.[2][3]
Regulation of Mitochondrial DNA (mtDNA)
LonP1 plays a crucial role in the maintenance and expression of mtDNA. It achieves this by regulating the levels of key proteins involved in mtDNA replication and transcription, most notably the mitochondrial transcription factor A (TFAM).[3][6] LonP1 selectively degrades TFAM that is not bound to mtDNA, thereby controlling the TFAM/mtDNA ratio, which is critical for both mtDNA copy number and gene expression.[3][8]
Chaperone Activity
In addition to its proteolytic function, LonP1 exhibits ATP-dependent chaperone activity.[4][7] It can assist in the proper folding and assembly of mitochondrial proteins, further contributing to the maintenance of a healthy mitochondrial proteome.[4]
Cellular Metabolism and Bioenergetics
LonP1 is intricately linked to cellular metabolism by regulating the turnover of key metabolic enzymes. For instance, it degrades oxidatively damaged aconitase, a crucial enzyme in the tricarboxylic acid (TCA) cycle.[9] Furthermore, LonP1 is implicated in the metabolic reprogramming of cancer cells, influencing the switch between oxidative phosphorylation and glycolysis.[10][11]
Quantitative Data on LonP1 Protease
This section summarizes key quantitative data related to LonP1 expression, activity, and the consequences of its modulation.
LonP1 Expression Levels in Human Tissues
LonP1 is ubiquitously expressed in human tissues, with higher levels observed in metabolically active organs.[12]
| Tissue Category | Tissue | RNA (nTPM) | Protein (IHC) |
| Endocrine Tissues | Adrenal gland | 105.4 | High |
| Thyroid gland | 58.7 | Medium | |
| Nervous Tissues | Brain | 45.9 | Medium |
| Spinal cord | 38.2 | Medium | |
| Respiratory System | Lung | 40.1 | Medium |
| Cardiovascular System | Heart muscle | 75.3 | High |
| Gastrointestinal Tract | Liver | 65.8 | High |
| Colon | 42.5 | Medium | |
| Renal and Urinary System | Kidney | 55.1 | Medium |
| Male Tissues | Testis | 68.9 | High |
| Female Tissues | Ovary | 50.2 | Medium |
| Musculoskeletal Tissues | Skeletal muscle | 48.7 | High |
| Adipose and Connective Tissues | Adipose tissue | 60.1 | Medium |
Data sourced from The Human Protein Atlas.[12][13] nTPM: normalized Transcripts Per Million; IHC: Immunohistochemistry.
Effects of LonP1 Modulation on Mitochondrial Homeostasis
Studies involving the knockdown or overexpression of LonP1 have provided quantitative insights into its physiological importance.
| Parameter | Condition | Organism/Cell Line | Quantitative Change | Reference |
| mtDNA Level | LonP1 knockdown | B16F10 melanoma cells | ~40% decrease | [5] |
| LonP1 overexpression | B16F10 melanoma cells | ~20% increase | [5] | |
| ROS Production | LonP1 knockdown | B16F10 melanoma cells | ~50% increase | [5] |
| Mitochondrial Transcription | LonP1 knockdown (mtDNA depleted) | Drosophila Schneider cells | Reduced to 47-60% of control | [3] |
| Muscle Fiber Size | Skeletal muscle-specific LonP1 ablation | Mice | Significant shift toward smaller myofibers | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study LonP1 protease.
LonP1 Protease Activity Assay
This protocol is adapted from a general protease assay and can be optimized for LonP1 using a fluorogenic peptide substrate.[15][16]
Principle: The assay measures the proteolytic activity of LonP1 by monitoring the fluorescence increase resulting from the cleavage of a fluorogenic peptide substrate.
Materials:
-
Purified recombinant human LonP1
-
Fluorogenic peptide substrate (e.g., Glutaryl-Ala-Ala-Phe-MNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 5 mM ATP
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO.
-
Prepare serial dilutions of purified LonP1 in Assay Buffer.
-
In a 96-well black microplate, add 50 µL of each LonP1 dilution.
-
Add 50 µL of the substrate solution (diluted in Assay Buffer to the desired final concentration) to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity (e.g., Excitation: 340 nm, Emission: 425 nm for MNA-based substrates) every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each LonP1 concentration.
Identification of LonP1 Substrates by Mass Spectrometry
This protocol outlines a general workflow for identifying LonP1 substrates using co-immunoprecipitation followed by mass spectrometry.[17][18][19]
Principle: A catalytically inactive "substrate-trap" mutant of LonP1 is used to capture its substrates, which are then identified by mass spectrometry.
Materials:
-
Cell line expressing a catalytically inactive LonP1 mutant (e.g., S855A)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors
-
Anti-LonP1 antibody or antibody against an epitope tag
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with reduced Triton X-100 (e.g., 0.1%)
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Lyse cells expressing the LonP1 substrate-trap mutant in Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the cleared lysate with an anti-LonP1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads 3-5 times with Wash Buffer.
-
Elute the bound proteins using Elution Buffer or by boiling in SDS-PAGE sample buffer.
-
For eluted proteins, perform in-solution or in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the co-immunoprecipitated proteins by searching the MS/MS data against a protein database.
Cellular Localization of LonP1 by Immunofluorescence
This protocol describes the visualization of LonP1's subcellular localization using immunofluorescence microscopy.[20][21][22]
Principle: Specific primary antibodies are used to detect LonP1 within fixed and permeabilized cells, followed by detection with fluorescently labeled secondary antibodies.
Materials:
-
Cells grown on glass coverslips
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Solution: 5% BSA in PBS
-
Primary antibody against human LonP1
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Mitochondrial marker (e.g., MitoTracker Red CMXRos or an antibody against a mitochondrial protein like TOM20)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Wash cells on coverslips with PBS.
-
Fix the cells with Fixation Solution for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Solution for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Solution for 1 hour.
-
Incubate with the primary anti-LonP1 antibody (diluted in Blocking Solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Solution) for 1 hour at room temperature in the dark.
-
If using a mitochondrial marker antibody, it can be co-incubated with the primary or secondary antibody depending on the species. If using a dye like MitoTracker, follow the manufacturer's instructions for staining, usually before fixation.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the localization of LonP1 using a confocal microscope.
Signaling Pathways and Logical Relationships
This section provides diagrams of key signaling pathways and experimental workflows involving LonP1, generated using the DOT language for Graphviz.
LonP1-Mediated Regulation of mtDNA and Transcription
Caption: LonP1 regulates mtDNA transcription and replication by degrading free TFAM.
LonP1 in the PINK1/Parkin Pathway of Mitophagy
Caption: LonP1 degrades processed PINK1, regulating the PINK1/Parkin pathway.
Experimental Workflow for Identifying LonP1 Substrates
Caption: Workflow for identifying LonP1 substrates using a substrate-trap mutant.
Pathophysiological Relevance of LonP1
Dysregulation of LonP1 has been implicated in a variety of human diseases, highlighting its importance in maintaining cellular health.
-
Cancer: Increased LonP1 expression is observed in various cancers and is often associated with poor prognosis.[1][2] LonP1 supports tumor growth and survival by mitigating oncogenic stress, such as hypoxia and oxidative stress, and by contributing to metabolic reprogramming.[4][7]
-
Neurodegenerative Diseases: Impaired mitochondrial protein quality control is a hallmark of many neurodegenerative disorders. Altered LonP1 function has been linked to conditions like Parkinson's disease, where it is involved in the degradation of unstable mutants of DJ-1/PARK7.[23]
-
Aging: A decline in LonP1 expression and activity is associated with the aging process.[14] This reduction in mitochondrial quality control may contribute to the age-related accumulation of mitochondrial damage and cellular senescence.
-
CODAS Syndrome: Mutations in the LONP1 gene are the cause of CODAS (Cerebral, Ocular, Dental, Auricular, Skeletal) syndrome, a rare multi-system developmental disorder, underscoring the critical role of LonP1 in human development.[6]
LonP1 as a Therapeutic Target
Given its crucial role in cancer cell survival and proliferation, LonP1 has emerged as a promising target for anti-cancer drug development.[4] Inhibitors of LonP1's protease or ATPase activity are being investigated as potential therapeutic agents, either alone or in combination with other anti-cancer drugs.[4] Conversely, activators of LonP1 could be beneficial in conditions associated with its reduced function, such as aging and certain neurodegenerative diseases.
This technical guide provides a foundational understanding of the physiological role of human LonP1 protease. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into this critical mitochondrial enzyme and its potential for therapeutic intervention.
References
- 1. AKT PHOSPHORYLATION OF MITOCHONDRIAL LonP1 PROTEASE ENABLES OXIDATIVE METABOLISM AND ADVANCED TUMOR TRAITS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Mitochondrial Lon protease regulates mitochondrial DNA copy number and transcription by selective degradation of mitochondrial transcription factor A (TFAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Lonp1 on Mitochondrial Functions during Cardiovascular and Muscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | LonP1 Differently Modulates Mitochondrial Function and Bioenergetics of Primary Versus Metastatic Colon Cancer Cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. LONP1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 14. Disuse-associated loss of the protease LONP1 in muscle impairs mitochondrial function and causes reduced skeletal muscle mass and strength - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and mechanistic studies on human LONP1 redefine the hand-over-hand translocation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 蛋白酶的化驗程序 [sigmaaldrich.com]
- 17. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 18. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Mitochondrial LonP1 protease is implicated in the degradation of unstable Parkinson's disease-associated DJ-1/PARK 7 missense mutants - PMC [pmc.ncbi.nlm.nih.gov]
GPRC5D: A Novel Therapeutic Target in Multiple Myeloma and Associated Pathologies
An In-depth Technical Guide for Researchers and Drug Development Professionals
The G protein-coupled receptor, class C group 5 member D (GPRC5D), identified by the PDB ID 7OQL in complex with a nanobody, has emerged as a highly promising therapeutic target, primarily in the context of multiple myeloma (MM). This guide provides a comprehensive overview of the diseases and pathologies associated with GPRC5D, focusing on its expression profile, role in pathophysiology, and the therapeutic strategies being developed to target it. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
GPRC5D Biology and Expression Profile
GPRC5D is an orphan G protein-coupled receptor whose endogenous ligand and precise physiological functions are still under active investigation.[1][2] Structurally, it is a transmembrane receptor protein encoded by the GPRC5D gene on chromosome 12.[3] Its significance in oncology stems from its highly differentiated expression pattern.
Expression in Malignant vs. Normal Tissues: GPRC5D exhibits high and uniform expression on the surface of malignant plasma cells in multiple myeloma.[4][5][6] This expression is notably independent of B-cell maturation antigen (BCMA), another key immunotherapy target in MM, making GPRC5D a valuable alternative for patients who may have relapsed after BCMA-targeted therapies.[3][5][7]
In contrast, GPRC5D expression in normal human tissues is very limited. It is primarily restricted to hard keratin-producing tissues, such as hair follicles, epithelial cells of eccrine sweat glands, and the filiform papillae of the tongue.[3][5][8] This restricted expression profile creates a wide therapeutic window, allowing for targeted destruction of myeloma cells while minimizing on-target, off-tumor toxicities.[1]
Association with Multiple Myeloma
The primary pathology robustly associated with GPRC5D is multiple myeloma, a malignancy of plasma cells.[5][9]
Prognostic Significance: High GPRC5D mRNA expression in bone marrow samples has been linked to a greater number of genetic abnormalities and is associated with high-risk disease.[5] Studies have indicated that elevated GPRC5D expression may correlate with poorer disease outcomes, including shorter progression-free survival and overall survival.[5] A recent study also found that a high positivity rate of GPRC5D on plasma cells is associated with 1q21 gain, a known high-risk cytogenetic abnormality in MM, and may predict a poorer response to initial induction therapy.[10]
Role as a Therapeutic Target: The high expression on myeloma cells and limited presence in healthy tissues make GPRC5D an ideal target for immunotherapies.[5][6] Several therapeutic modalities targeting GPRC5D are in development or have been approved, including bispecific antibodies, CAR-T cells, and antibody-drug conjugates.[11][12][13][14] Talquetamab, a GPRC5D x CD3 bispecific T-cell engager, is the first approved therapy in this class.[6]
Associated Pathologies and On-Target Toxicities
While the therapeutic window for GPRC5D is favorable, its expression in certain normal tissues leads to a unique set of on-target, off-tumor toxicities when targeted by potent immunotherapies. These are not diseases caused by GPRC5D itself but are pathologies resulting from therapeutic intervention.[11][13]
Common toxicities associated with GPRC5D-targeted therapies include:
-
Oral Toxicities: Due to GPRC5D expression on taste buds and salivary glands, patients may experience dysgeusia (altered taste), xerostomia (dry mouth), and other oral discomforts.[15][16][17]
-
Dermatologic and Nail Toxicities: Expression in hair follicles and skin can lead to a desquamating rash, dry skin, hair thinning or loss, and nail changes or loss.[15][16][17]
-
Cerebellar Toxicities: Rare instances of cerebellar toxicity, including ataxia and dysdiadochokinesia, have been reported, as low levels of GPRC5D expression have been noted in the cerebellum.[15][17]
Management of these toxicities is a key focus in the clinical application of GPRC5D-directed treatments.[16]
Quantitative Data Summary
The following tables summarize key quantitative data regarding GPRC5D expression and the efficacy of targeted therapies.
Table 1: GPRC5D mRNA Expression Levels
| Comparison Group | Fold Increase in GPRC5D mRNA | Reference |
|---|---|---|
| Myeloma Cells vs. Normal Plasma Cells | 2 to 4 times | [18] |
| Malignant Plasma Cells vs. B Cells | ~1000 times | [8] |
| Normal Plasma Cells vs. B Cells | ~500 times |[8] |
Table 2: Clinical Efficacy of GPRC5D-Targeted Therapies in Relapsed/Refractory MM
| Therapy Type | Agent | Overall Response Rate (ORR) | Reference |
|---|---|---|---|
| Bispecific Antibody | Talquetamab | 71% - 74% | [4][7] |
| CAR-T Cell Therapy | NCT05739188 Study | 85.7% (6/7 patients) |[4] |
Signaling and Therapeutic Mechanisms
While GPRC5D is classified as a G protein-coupled receptor, its specific downstream signaling pathways in myeloma cells are not yet fully elucidated.[2] Current therapeutic approaches do not typically modulate this pathway but instead use the protein as a surface anchor to direct immune-mediated killing.
References
- 1. What GPRC5D inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. GPRC5D - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2023 ASH | Exploring Advances in Clinical Research on GPRC5D‑Targeted Drugs-DIMA BIOTECH [dimabio.com]
- 5. GPRC5D as a novel target for the treatment of multiple myeloma: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPRC5D-directed Therapies Market is Anticipated to Gain Momentum During the Forecast Period (2025-2034) Owing to Unmet Need in Multiple Myeloma | DelveInsight [prnewswire.com]
- 7. benchchem.com [benchchem.com]
- 8. GPRC5D is a target for the immunotherapy of multiple myeloma with rationally designed CAR T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. [Expression of GPRC5D in newly diagnosed patients with multiple myeloma detected by flow cytometry and its prognostic value] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging GPRC5D-Targeted therapies for multiple myeloma: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. Toxicities associated with BCMA, GPRC5D & FcRH5-targeting bispecifics and advice on their management | VJHemOnc [vjhemonc.com]
- 16. myeloma.ca [myeloma.ca]
- 17. youtube.com [youtube.com]
- 18. A T-cell–redirecting bispecific G-protein–coupled receptor class 5 member D x CD3 antibody to treat multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LonP1 Protease in Cellular Stress Response: A Technical Guide for Researchers and Drug Development Professionals
Abstract The LonP1 protease, a highly conserved ATP-dependent serine protease within the mitochondrial matrix, is a cornerstone of mitochondrial protein quality control (proteostasis).[1][2] It functions as both a chaperone and a protease to selectively degrade misfolded, damaged, or oxidized proteins, thereby preventing the formation of toxic aggregates.[1][3] Beyond this housekeeping role, LonP1 is a critical sensor and mediator in cellular stress responses. Its expression and activity are modulated by various stimuli, including oxidative stress, hypoxia, and heat shock, positioning it at the nexus of several key signaling pathways like the Mitochondrial Unfolded Protein Response (UPRmt) and the Integrated Stress Response (ISR).[1][4][5] Dysregulation of LonP1 is implicated in aging, cancer, and metabolic diseases, making it an increasingly important target for therapeutic development.[6][7] This technical guide provides an in-depth overview of LonP1's function in stress signaling, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex pathways it governs.
Core Functions of LonP1 in Mitochondrial Proteostasis
LonP1 belongs to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily.[1] It forms a homohexameric ring-shaped structure where it performs its dual functions.[1][8]
-
Proteolytic Activity: Using the energy from ATP hydrolysis, LonP1 recognizes and degrades abnormal proteins within the mitochondrial matrix.[9][10] This prevents their accumulation and the subsequent mitochondrial dysfunction.
-
Chaperone Activity: Independent of its proteolytic function, LonP1 exhibits ATP-dependent chaperone-like activity.[3][11] It can assist in the proper folding and assembly of newly imported mitochondrial proteins and prevent their aggregation, a function it sometimes performs in cooperation with the mtHSP70 system.[11][12]
-
mtDNA Maintenance: LonP1 is also involved in maintaining mitochondrial DNA (mtDNA) integrity and copy number, partly by degrading proteins involved in its transcription and replication, such as TFAM.[4][7][13]
LonP1 as a Central Mediator of Cellular Stress Responses
LonP1 is a stress-responsive protein, with its levels and activity increasing during acute stress to protect the cell.[1][5] However, chronic stress can lead to oxidative modifications of LonP1 itself, impairing its function.[14][15] Its loss or inhibition triggers potent, cell-wide stress signaling.
The Mitochondrial Unfolded Protein Response (UPRmt)
The UPRmt is a transcriptional program that promotes mitochondrial recovery in response to proteotoxic stress. LonP1 is a key regulator of its activation. In healthy mitochondria, LonP1 degrades the transcription factor ATFS-1 (Activating Transcription Factor Associated with Stress-1).[1] When mitochondrial stress occurs (e.g., from protein misfolding), ATFS-1 import into the mitochondria is reduced. This allows it to traffic to the nucleus, where it activates the transcription of UPRmt target genes, including mitochondrial chaperones and proteases.[1][2]
The Integrated Stress Response (ISR)
The ISR is a broader cellular stress response activated by various stimuli, including mitochondrial dysfunction. Prolonged depletion or inhibition of LonP1 leads to the accumulation of massive protein aggregates and impairs mitochondrial translation, which robustly activates the ISR.[4][16][17] This pathway converges on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which paradoxically leads to the preferential translation of key stress-response transcription factors, most notably ATF4.[11][17] Activation of the ISR is the most prominent cellular response to the loss of LonP1 activity.[17]
Crosstalk with the Endoplasmic Reticulum UPR (UPRER)
Recent evidence points to significant inter-organelle communication orchestrated by LonP1. In cardiomyocytes, the specific deletion of LonP1 activates the UPRER even before the UPRmt is fully engaged.[18][19] This suggests that LonP1 acts as a fine-tuning sensor that helps coordinate proteostasis across both the mitochondria and the ER, two central hubs of protein folding.[18][19]
Hypoxic and Oxidative Stress Responses
Under hypoxic (low oxygen) conditions, the transcription factor HIF-1α (Hypoxia-Inducible Factor-1 alpha) activates the transcription of the LONP1 gene.[3] The resulting increase in LonP1 protein facilitates the remodeling of the cytochrome c oxidase (COX) complex in the electron transport chain by degrading the COX4-1 subunit, which is then replaced by the more efficient COX4-2 subunit, optimizing respiration in low-oxygen environments.[3] In response to oxidative stress, LonP1's primary role is to degrade oxidatively damaged proteins, preventing their toxic accumulation.[3][15]
Quantitative Data on LonP1 Function and Regulation
Quantitative analysis is crucial for understanding the impact of LonP1 on cellular physiology. The following tables summarize key data from the literature.
Table 1: Regulation of LonP1 Expression Under Stress
| Stressor | Cell Type / Model | Change in LonP1 Level | Reference |
|---|---|---|---|
| Hypoxia (1% O₂) | PC3, LN229 cells | Increased protein and mRNA levels | [3][20] |
| Oxidative Stress (H₂O₂) | PC3, LN229 cells | Increased protein levels | [20] |
| Serum Starvation | PC3, LN229 cells | Increased protein levels | [5][20] |
| Heat Shock | Human cells | Increased protein levels | [1][5] |
| ER Stress | Various cell lines | Upregulated |[7][21] |
Table 2: Effects of LonP1 Depletion on Cellular Components
| Parameter Measured | Cell Type / Model | Duration of Depletion | Observed Effect | Reference |
|---|---|---|---|---|
| mtDNA Level | Human skin fibroblasts | 6 days | ~50% reduction | [17] |
| Mitochondrial Translation | Human skin fibroblasts | 2-6 days | Complete suppression | [17][22] |
| ISR Marker (ATF4 mRNA) | Human skin fibroblasts | 4 days | Markedly upregulated | [17] |
| ISR Marker (CHAC1 mRNA) | Human skin fibroblasts | 4 days | Markedly upregulated | [17] |
| Protein Aggregation | Human cell lines | Prolonged | Massive accumulation of insoluble proteins |[16][17] |
Table 3: Pharmacological Modulators of LonP1 Activity
| Compound | Type | Mechanism | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Bortezomib | Inhibitor | Protease active site (dipeptide boronic acid) | ~17 nM (for purified human LonP1) | [9] |
| CDDO / CDDO-Me | Inhibitor | Non-competitive, blocks ATPase activity | Varies by derivative | [1][6][8] |
| Obtusilactone A | Inhibitor | Potent cytotoxicity via LonP1 inhibition | Not specified | [6][23] |
| Boronic Acid-Based Compounds | Inhibitor | Selective, active site-directed | Nanomolar range | [24][25] |
| Artemisinin Derivatives | Activator | Restores mitochondrial function | Not specified |[6][23] |
Key Signaling Pathways Involving LonP1
Visualizing the signaling cascades involving LonP1 is essential for understanding its regulatory role.
Methodologies for Studying LonP1 Function
A combination of biochemical, molecular, and cell-based assays is required to fully interrogate LonP1 function.
Protocol: Measuring LonP1 Proteolytic Activity
This assay quantifies the proteolytic activity of purified LonP1 or LonP1 in mitochondrial lysates using a fluorogenic peptide or protein substrate.
-
Reagents & Materials:
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
ATP Regeneration System: 4 mM ATP, 15 mM Creatine Phosphate, 50 µg/mL Creatine Kinase.
-
Substrate: FITC-labeled casein (protein substrate) or a fluorogenic peptide like Glutaryl-Ala-Ala-Phe-MNA.
-
Purified recombinant LonP1 or mitochondrial lysate.
-
96-well black microplate.
-
Fluorometer.
-
-
Procedure:
-
Prepare a reaction mixture in the microplate containing Assay Buffer and the ATP Regeneration System.
-
Add the substrate (e.g., 10 µg/mL FITC-casein) to each well.
-
Initiate the reaction by adding purified LonP1 (e.g., 0.1-0.5 µM) or mitochondrial lysate.
-
Incubate at 37°C.
-
Measure the increase in fluorescence at appropriate intervals (e.g., every 5 minutes for 1 hour) using an excitation/emission wavelength suitable for the fluorophore (e.g., 490 nm/520 nm for FITC).
-
Calculate the rate of substrate degradation from the linear phase of the fluorescence curve. Controls should include reactions without ATP (to measure ATP-independent activity) and without enzyme (to measure background fluorescence).[14][26]
-
Protocol: Identifying LonP1 Substrates via "Substrate-Trap" IP-MS
This method uses a catalytically inactive "dead" mutant of LonP1 to trap substrates, which can then be identified by mass spectrometry (MS).[17]
-
Reagents & Materials:
-
Expression vector for a catalytically inactive LonP1 mutant (e.g., containing an S855A substitution) with a purification tag (e.g., Flag, HA).[17]
-
Cell line for transfection (e.g., HEK293T, fibroblasts).
-
Transfection reagent.
-
Lysis Buffer: Non-denaturing buffer (e.g., RIPA buffer without SDS) with protease inhibitors.
-
Anti-tag antibody conjugated to magnetic or agarose beads (e.g., Anti-Flag M2 beads).
-
Wash buffers of increasing stringency.
-
Elution buffer (e.g., Flag peptide solution or low pH glycine).
-
Mass spectrometer.
-
-
Procedure:
-
Generate a stable or transient cell line expressing the tagged, catalytically inactive LonP1 mutant.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the clarified lysate with the antibody-conjugated beads to immunoprecipitate (IP) the LonP1-substrate complex.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Prepare the eluate for mass spectrometry analysis (e.g., via in-gel or in-solution trypsin digestion).
-
Analyze the resulting peptides by LC-MS/MS to identify proteins that co-precipitated with the inactive LonP1. A control IP from cells expressing wild-type tagged LonP1 or an empty vector should be run in parallel to identify specific interactors.[17]
-
LonP1 in Disease and as a Therapeutic Target
The central role of LonP1 in managing mitochondrial stress makes its dysregulation a key factor in several pathologies.
-
Cancer: Many cancer cells exhibit high metabolic rates and proteotoxic stress, leading them to upregulate LonP1 for survival.[3][9] Elevated LonP1 levels are associated with aggressive tumors and resistance to chemotherapy.[3][7] This dependency makes LonP1 an attractive therapeutic target; inhibiting it could selectively compromise cancer cells by overwhelming their mitochondrial quality control systems.[3][6]
-
Aging and CODAS Syndrome: LonP1 activity tends to decrease with age, contributing to the accumulation of mitochondrial damage.[1] Mutations in the LONP1 gene are the cause of CODAS (Cerebral, Ocular, Dental, Auricular, and Skeletal anomalies) syndrome, a rare multi-system developmental disorder, highlighting its critical role in normal physiology.[1][13]
-
Drug Development: The development of specific LonP1 modulators is an active area of research.[23] Selective inhibitors, such as novel boronic acid-based compounds, are being designed as potential anti-cancer agents.[24][25] Conversely, LonP1 activators are being explored for conditions characterized by mitochondrial dysfunction.[6][23]
Conclusion
LonP1 is far more than a simple mitochondrial maintenance protein. It is a sophisticated and essential regulator that sits at the heart of the cell's response to mitochondrial stress. By degrading damaged proteins and gating major signaling pathways like the UPRmt and ISR, LonP1 allows cells to adapt to and survive diverse challenges. Its integral role in both normal physiology and pathology, particularly in cancer, establishes it as a critical subject for future research and a promising target for the development of novel therapeutics aimed at modulating cellular stress responses.
References
- 1. Organismal and Cellular Stress Responses upon Disruption of Mitochondrial Lonp1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organismal and Cellular Stress Responses upon Disruption of Mitochondrial Lonp1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mitochondrial Lon protease at the crossroads of oxidative stress, ageing and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. biorxiv.org [biorxiv.org]
- 11. The Role of Lonp1 on Mitochondrial Functions during Cardiovascular and Muscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LONP1 and mtHSP70 cooperate to promote mitochondrial protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Global Proteome of LonP1+/− Mouse Embryonal Fibroblasts Reveals Impact on Respiratory Chain, but No Interdependence between Eral1 and Mitoribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. circheartfailure.ahajournals.org [circheartfailure.ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Lon protease: a novel mitochondrial matrix protein in the interconnection between drug‐induced mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Modulation of Lonp1 Activity by Small Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Structure-based design of selective LONP1 inhibitors for probing in vitro biology - OAK Open Access Archive [oak.novartis.com]
- 26. Structural and mechanistic studies on human LONP1 redefine the hand-over-hand translocation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Inner Workings of a Mitochondrial Gatekeeper: A Technical Guide to the AAA+ Protease LonP1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Within the intricate environment of the mitochondrial matrix, a sophisticated quality control system operates to maintain protein homeostasis, essential for cellular health and function. Central to this network is Lon Peptidase 1 (LonP1), a highly conserved AAA+ (ATPases Associated with diverse cellular Activities) protease. This multifaceted enzyme acts as a primary line of defense against the accumulation of misfolded, damaged, or unstable proteins, thereby safeguarding mitochondrial integrity. Beyond its canonical role in protein degradation, LonP1 exhibits chaperone-like activity, participates in the regulation of mitochondrial DNA (mtDNA) maintenance and gene expression, and is implicated in a growing number of cellular processes and human diseases, including cancer and neurodegenerative disorders.[1][2][3][4][5] This technical guide provides an in-depth exploration of the fundamental principles governing LonP1 function, offering valuable insights for researchers and professionals engaged in mitochondrial biology and drug discovery.
Core Principles of LonP1 Function
The functional prowess of LonP1 resides in its sophisticated molecular architecture and dynamic mechanism of action. A comprehensive understanding of these core principles is paramount for elucidating its physiological roles and for the rational design of therapeutic interventions.
Structural Organization: A Hexameric Machine
The mature and active form of LonP1 assembles into a large, barrel-shaped homohexameric complex.[1][4] Each protomer, or individual subunit, is a modular entity comprising three distinct domains that work in a coordinated fashion:
-
N-terminal Domain (NTD): This domain serves as the primary site for substrate recognition and initial binding.[4][6] It is thought to play a crucial role in discriminating between properly folded proteins and those destined for degradation. The NTDs are positioned at the axial pore of the hexamer, forming a gate that regulates substrate entry.[1]
-
AAA+ Domain: This central domain contains the conserved Walker A and B motifs, which are essential for ATP binding and hydrolysis.[7] The energy derived from this process fuels the mechanical work of the protease, including substrate unfolding and translocation into the proteolytic chamber.[8][9]
-
Protease (P) Domain: Located at the C-terminus, this domain houses the serine-lysine catalytic dyad responsible for peptide bond cleavage.[4][10] The active sites are sequestered within the central chamber of the hexamer, a strategy that prevents unregulated proteolysis of cellular components.
The Catalytic Cycle: A Step-by-Step Process
The degradation of a substrate by LonP1 is a highly regulated, multi-step process driven by the binding and hydrolysis of ATP:
-
Substrate Recognition and Binding: The cycle initiates with the recognition and binding of a misfolded or damaged protein to the N-terminal domains of the LonP1 hexamer.[6]
-
ATP-Powered Unfolding and Translocation: Upon substrate binding, the AAA+ domains harness the energy of ATP hydrolysis to unfold the substrate protein and thread it through the central pore of the hexamer.[8] This process is akin to a molecular ratchet, progressively pulling the polypeptide chain into the proteolytic chamber.
-
Proteolysis: Once inside the chamber, the unfolded polypeptide is cleaved into smaller peptide fragments by the active sites of the protease domains.[1]
-
Product Release: The peptide fragments are then released from the chamber, completing the degradation cycle.
This intricate mechanism ensures that only appropriate substrates are targeted and degraded, highlighting the precision of mitochondrial protein quality control.
Quantitative Insights into LonP1 Activity
The enzymatic activity of LonP1 can be characterized by several key parameters that provide a quantitative measure of its function. These data are crucial for comparative studies, inhibitor screening, and a deeper understanding of its regulatory mechanisms.
Proteolytic Activity Kinetics
The degradation of substrates by LonP1 can be analyzed using Michaelis-Menten kinetics, which describes the relationship between substrate concentration and the rate of reaction. However, the activity of LonP1 is often better described by an allosteric model, indicating cooperative binding of the substrate.[1][2]
| Parameter | Value (for FITC-Casein) | Model | Reference |
| kcat | 15.0 min⁻¹ | Michaelis-Menten | [2] |
| Km | 1.85 µM | Michaelis-Menten | [2] |
| kcat | 12.1 min⁻¹ | Allosteric | [2] |
| Khalf | 1.15 µM | Allosteric | [2] |
| nH (Hill Coefficient) | 1.67 | Allosteric | [2] |
Modulators of LonP1 Activity
The activity of LonP1 can be influenced by a variety of small molecules, including both inhibitors and activators. The potency of these modulators is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd).
| Compound | Type | IC50 / Kd | Reference |
| Bortezomib | Inhibitor | 17 nM | [11] |
| MG262 | Inhibitor | - | [2] |
| Compound 14 | Inhibitor | 59 nM | [2] |
| CDDO | Inhibitor | 13 µM | [2] |
| CDDO-Me | Inhibitor | 1.9 µM | [2] |
| CDDO-Im | Inhibitor | 2 µM | [2] |
| 84-B10 | Activator | 312.5 nM (Kd) | [12] |
Experimental Cornerstones: Protocols for Studying LonP1
The investigation of LonP1 function relies on a set of well-established biochemical assays. The following protocols provide a detailed methodology for key experiments.
In Vitro Protease Activity Assay
This assay measures the proteolytic activity of LonP1 using a fluorescently labeled substrate, such as FITC-casein.
-
Reaction Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 10% glycerol.[1]
-
Enzyme Preparation: Dilute purified human LonP1 to a final concentration of 0.1 µM in the reaction buffer.
-
Reaction Initiation: Pre-incubate the enzyme solution at 37°C for 15 minutes. Initiate the reaction by adding FITC-Casein to a final concentration of 0.8 µM.[1] To study ATP-dependence, ATP can be added to a final concentration of 2.5 mM.[1]
-
Fluorescence Measurement: Monitor the increase in fluorescence (excitation at 485 nm, emission at 535 nm) over time using a fluorescence plate reader. The increase in fluorescence corresponds to the cleavage of the FITC-casein substrate.[1]
In Vitro ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of LonP1, which is essential for its function.
-
Reaction Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 10% glycerol.[8]
-
Reaction Setup: In separate tubes, pre-incubate the reaction components (including 2.5 mM ATP) and purified LonP1 (0.1 µM) at 37°C for 5 minutes.[8] To measure substrate-stimulated ATPase activity, include a substrate such as casein (9.7 µM).[8]
-
Reaction Initiation: Initiate the reaction by mixing the enzyme and the reaction components.
-
Phosphate Detection: At various time points, measure the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay. The absorbance is measured at 620 nm.[8]
Visualizing the Machinery: Diagrams of LonP1 Function
Graphical representations are invaluable for understanding the complex processes orchestrated by LonP1. The following diagrams, generated using the DOT language, illustrate key aspects of its function and experimental analysis.
References
- 1. Structural and mechanistic studies on human LONP1 redefine the hand-over-hand translocation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The mitochondrial LONP1 protease: molecular targets and role in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric modulation of the Lon protease via ssDNA binding and local charge changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Lon protease is a gatekeeper for proteins newly imported into the matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Crystal Structure of the Human METTL3-METTL14 Complex (PDB: 7OQL)
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive analysis of the atomic structure of the human N6-adenosine-methyltransferase complex, METTL3-METTL14, in complex with the inhibitor UOZ094, as deposited in the Protein Data Bank (PDB) with the accession code 7OQL. Contrary to the initial inquiry, it is critical to note that this compound is a crystal structure determined by X-ray diffraction, not a cryo-EM structure. This document will delve into the experimental methodologies, quantitative structural and functional data, and the relevant biological pathways associated with this significant enzyme complex. The information presented herein is intended to serve as a valuable resource for researchers in structural biology, cancer biology, and drug discovery targeting epitranscriptomics.
Introduction to METTL3-METTL14 and N6-methyladenosine (m6A) Modification
The METTL3-METTL14 complex is the catalytic core of the N6-methyladenosine (m6A) methyltransferase complex, responsible for the most abundant internal modification of messenger RNA (mRNA) in eukaryotes. METTL3 serves as the S-adenosyl methionine (SAM)-binding catalytic subunit, while METTL14 plays a crucial role in substrate recognition and stabilizing the complex.[1] This post-transcriptional modification is a dynamic and reversible process that influences all stages of the mRNA lifecycle, including splicing, nuclear export, translation, and decay.[1] The dysregulation of m6A methylation has been implicated in various human diseases, notably in acute myeloid leukemia, making the METTL3-METTL14 complex a compelling target for therapeutic intervention.[1][2] The this compound structure provides high-resolution insights into the binding of a potent inhibitor to the active site of METTL3, offering a blueprint for the structure-based design of novel therapeutics.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the this compound crystal structure and the functional characterization of the inhibitor.
Table 1: Crystallographic Data Collection and Refinement Statistics
| Parameter | Value |
| Data Collection | |
| PDB ID | This compound |
| Resolution (Å) | 2.50 |
| Space Group | P 1 21 1 |
| Unit Cell Dimensions (Å) | a=57.0, b=92.0, c=68.9 |
| Unit Cell Angles (°) | α=90, β=109.9, γ=90 |
| Refinement | |
| R-Value Work | 0.207 |
| R-Value Free | 0.254 |
| R-Value Observed | 0.209 |
| RMSD (Bonds) (Å) | Data not available |
| RMSD (Angles) (°) | Data not available |
| Ramachandran Favored (%) | Data not available |
| Ramachandran Outliers (%) | Data not available |
Data derived from the PDB entry for this compound.
Table 2: Macromolecule and Ligand Information
| Molecule | Chains | Residue Count (Deposited) | Molecular Weight (kDa) |
| N6-adenosine-methyltransferase catalytic subunit (METTL3) | A | 246 | 62.42 (complex) |
| N6-adenosine-methyltransferase non-catalytic subunit (METTL14) | B | 290 | |
| Ligand | Formula | InChI Key | |
| UOZ094 | C41 H48 N8 O2 | Data not available |
Data derived from the PDB entry for this compound.
Table 3: Inhibitor Potency and Selectivity
| Compound | Target | Assay | IC50 (nM) | GI50 (µM) in MOLM-13 cells |
| 54 (Optimized Compound) | METTL3/METTL14 | HTRF | 54 | 6 |
| Off-Target Selectivity | ||||
| 54 (Optimized Compound) | METTL1 | Assay not specified | >100,000 | |
| 54 (Optimized Compound) | METTL16 | Assay not specified | >100,000 |
Data from Bedi, R.K., et al. (2023).[2][4] The optimized compound 54 is understood to be the inhibitor present in the this compound structure, referred to as UOZ094 in the PDB deposition.
Experimental Protocols
The following sections detail the methodologies employed in the determination of the this compound crystal structure.
Protein Expression and Purification
The human METTL3 and METTL14 proteins were co-expressed in insect cells using a baculovirus expression system.[5][6]
-
Cloning: The cDNAs for human METTL3 (residues 357-580) and METTL14 (residues 111-456) were cloned into expression vectors suitable for baculovirus expression in insect cells.[7] One of the proteins was engineered with an N-terminal tag (e.g., Flag or His6) to facilitate purification.[5]
-
Expression: Recombinant baculoviruses were generated and used to infect insect cells (e.g., Sf9 or High Five). The cells were cultured for a period to allow for protein expression.
-
Lysis and Initial Purification: The cells were harvested, lysed, and the cellular debris was removed by centrifugation. The supernatant containing the soluble protein complex was then subjected to affinity chromatography based on the engineered tag (e.g., anti-Flag or Ni-NTA resin).[5]
-
Further Purification: The eluted complex was further purified by size-exclusion chromatography to ensure homogeneity.[7] The formation of a stable 1:1 heterodimer was confirmed by this method.[5][7]
Crystallization
The purified METTL3-METTL14 complex was crystallized in the presence of the inhibitor UOZ094.
-
Complex Formation: The purified METTL3-METTL14 heterodimer was incubated with a molar excess of the inhibitor UOZ094.
-
Crystallization Screening: The protein-inhibitor complex was subjected to high-throughput crystallization screening using the sitting-drop vapor diffusion method at 20°C.[8]
-
Crystal Optimization: Initial crystal hits were optimized by varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals. For a related structure, initial crystals were grown in a solution containing 0.1 M MES pH 6.0 and 1.0 M potassium sodium tartrate.[8]
X-ray Diffraction Data Collection and Structure Determination
-
Data Collection: The crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. Data collection involves rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Data Processing: The collected diffraction images were processed, which includes indexing the reflections, integrating their intensities, and scaling the data.
-
Structure Solution and Refinement: The structure was solved using molecular replacement, likely with a previously determined structure of the METTL3-METTL14 complex as a search model. The initial model was then refined against the experimental diffraction data, a process that involves adjusting the atomic coordinates and other parameters to improve the agreement between the model and the data. This iterative process results in the final, high-resolution atomic model of the protein-ligand complex.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the m6A RNA methylation pathway and the experimental workflow for the structure determination of this compound.
The m6A RNA Methylation Pathway
Caption: The m6A RNA methylation pathway involves writers, erasers, and readers that regulate gene expression.
Experimental Workflow for this compound Structure Determination
References
- 1. Structure of METTL3-METTL14 with an m6A nucleotide reveals insights into m6A conversion and sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 5. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Human Nuclear RNA m6A Methyltransferases and Demethylases and Biochemical Characterization of Their Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of METTL3-METTL14 with an m6A nucleotide reveals insights into m6A conversion and sensing [elifesciences.org]
The Evolutionary Conservation and Core Functions of Lon Protease: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Lon protease is a highly conserved, ATP-dependent serine protease that plays a pivotal role in cellular homeostasis across all domains of life, from bacteria to humans.[1][2] Its primary functions include the degradation of misfolded or damaged proteins and the timely removal of specific short-lived regulatory proteins, thereby controlling a wide array of cellular processes.[1][3] These processes include stress responses, virulence, biofilm formation, motility, and the maintenance of organellar integrity, particularly in mitochondria.[4][5][6] Structurally, the archetypal LonA protease forms a homo-hexameric barrel-shaped complex.[6][7] Each protomer consists of three distinct domains: a variable N-terminal domain (NTD) responsible for substrate recognition, a central ATPase Associated with diverse cellular Activities (AAA+) domain that fuels substrate unfolding and translocation, and a C-terminal proteolytic domain containing a conserved serine-lysine catalytic dyad.[6][8] The evolutionary persistence of Lon underscores its fundamental importance, making it a compelling subject for basic research and a potential target for therapeutic intervention. This guide provides an in-depth overview of the evolutionary conservation of Lon protease, quantitative data on its activity, detailed experimental protocols for its study, and a review of its role in key signaling pathways.
Evolutionary Conservation and Structural Organization
The Lon protease family is ancient and ubiquitous, found in archaea, bacteria, and eukaryotes.[9] In eukaryotes, Lon is primarily located in the mitochondrial matrix, where it is essential for maintaining mitochondrial proteostasis and function.[2][10] The family is broadly divided into subfamilies, with LonA being the most studied and prevalent in bacteria and eukaryotic organelles, while LonB is characteristic of archaea.[6][9]
The conservation of the domain architecture—NTD, AAA+ module, and Protease domain—is a testament to a functionally refined molecular machine. The highest degree of sequence conservation is observed in the ATPase and protease domains, reflecting their essential and conserved mechanistic roles.[11] In contrast, the N-terminal domain exhibits greater diversity, which is thought to confer substrate specificity that is adapted to the unique physiological needs of each organism.[7][11] This "organism-adapted" substrate selection suggests a co-evolutionary relationship between the protease and its targets.[7]
Quantitative Analysis of Lon Protease Activity
The activity of Lon protease is tightly regulated and can be quantified through various kinetic parameters. The binding affinity for its substrates (K_D), the catalytic rate of degradation (k_deg or V_max), and the Michaelis constant (K_M) are critical for understanding its efficiency and specificity. Quantitative proteomics has also been instrumental in identifying and quantifying substrates by measuring changes in protein abundance in the absence of functional Lon protease.[12][13]
Table 1: Kinetic Parameters of Lon Protease from Various Species
| Species | Protease | Substrate | K_D (μM) | K_M (μM) | V_max or k_deg | Reference |
|---|---|---|---|---|---|---|
| Yersinia pestis | Yp-Lon | GFP-smg (degron) | 0.2 | - | 13.0 min⁻¹ Lon₆⁻¹ | [5] |
| Yersinia pestis | Yp-Lon | GFP-0596 (degron) | 1.9 | - | 1.8 min⁻¹ Lon₆⁻¹ | [5] |
| Yersinia pestis | Yp-Lon | GFP-ApaG (degron) | 3.4 | - | 1.4 min⁻¹ Lon₆⁻¹ | [5] |
| Yersinia pestis | Yp-Lon | GFP-2220 (degron) | 29.9 | - | 0.6 min⁻¹ Lon₆⁻¹ | [5] |
| Escherichia coli | Ec-Lon | β-gal₃₋₉₃-titinᴵ²⁷ | - | 1.2 | 3.3 min⁻¹ enz⁻¹ | [14] |
| Escherichia coli | Ec-Lon | titinᴵ²⁷-β-gal₃₋₉₃ | - | 0.6 | 1.0 min⁻¹ enz⁻¹ | [14] |
| Escherichia coli | Ec-Lon | titinᴵ²⁷-β-gal₃₋₉₃-titinᴵ²⁷ | - | 0.8 | 0.5 min⁻¹ enz⁻¹ |[14] |
Table 2: Examples of Substrate Accumulation upon Lon Deletion/Depletion
| Organism | Condition | Substrate | Fold Increase in Abundance | Method | Reference |
|---|---|---|---|---|---|
| Escherichia coli | GroE depletion | Multiple GroE substrates | Not specified | SWATH-MS | [12] |
| Escherichia coli | Overexpression | His₆-Ffh | >20-fold | Western Blot | [15] |
| Human (HeLa cells) | LONP1 Knockdown | OTC-Δ (misfolded) | ~4.25-fold (remains after 2h chase) | Import-chase assay | [16] |
| Human (muscle) | Disuse (denervation) | LONP1 levels decrease | Not applicable | iTRAQ Mass Spectrometry |[2] |
Key Signaling Pathways Regulated by Lon Protease
Lon protease is a critical regulatory hub, integrating stress signals and developmental cues to control complex cellular behaviors. Its proteolytic activity on key transcription factors, cell cycle inhibitors, and structural proteins allows for rapid remodeling of the proteome.
The SOS Response to DNA Damage in E. coli
In bacteria, the SOS response is a global response to DNA damage.[17] A key component of this response is the cell division inhibitor SulA, which is transcriptionally induced to arrest the cell cycle and allow time for DNA repair.[17] Lon protease is responsible for the rapid degradation of SulA, ensuring that cell division can resume promptly once the DNA damage has been resolved.[18] This prevents lethal filamentation and is crucial for cellular survival.[17]
Regulation of Motility in Pseudomonas aeruginosa
In the opportunistic pathogen P. aeruginosa, Lon protease modulates motility, a key virulence trait.[1][19] It achieves this through multiple direct and indirect pathways. Lon directly degrades key regulatory proteins of flagellar synthesis, such as the sigma factor FliA and the transcriptional regulator AmrZ, as well as structural components of the flagellum itself (e.g., FliG, FlgE).[7][20] Indirectly, by degrading the cell division inhibitor SulA, Lon ensures proper cell division, which is a prerequisite for effective motility.[1][7] This positions Lon as a coordinator of cell cycle progression and motility.
Mitochondrial Unfolded Protein Response (UPRmt)
In eukaryotes, Lon (LONP1 in mammals) is a cornerstone of the mitochondrial protein quality control system.[21] When unfolded or misfolded proteins accumulate in the mitochondrial matrix due to stress (e.g., oxidative damage, stoichiometric imbalances), they trigger the UPRmt.[21][22] Lon protease, along with other chaperones and proteases like ClpP, degrades these aberrant proteins.[22] Inactivation of Lon leads to the accumulation of protein aggregates, induction of the UPRmt transcriptional program (upregulation of chaperones and proteases), and, as a protective measure, inhibition of mitochondrial translation to reduce the load of newly synthesized proteins.[11][21][23]
Experimental Protocols for Studying Lon Protease
Investigating the function of Lon protease requires a combination of genetic, biochemical, and proteomic approaches. Below are detailed methodologies for key experiments.
In Vitro Protease Degradation Assay
This assay directly measures the ability of purified Lon protease to degrade a specific substrate.
Objective: To determine if a protein is a direct substrate of Lon and to measure the kinetics of its degradation.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT).[24][25]
-
Add purified Lon protease to the buffer (e.g., 0.1-0.5 µM hexamer concentration).[24][26]
-
Add the purified substrate protein (e.g., 5-12.5 µM). The substrate can be radiolabeled (e.g., ³⁵S) or fluorescently tagged (e.g., FITC-casein) for ease of quantification.[14][24]
-
-
Initiation and Incubation:
-
Time Points and Quenching:
-
Analysis:
-
SDS-PAGE: Analyze the quenched samples by SDS-PAGE followed by Coomassie staining, autoradiography (for radiolabeled substrates), or immunoblotting. Substrate degradation is observed as a decrease in the intensity of the full-length protein band over time.[14][26]
-
TCA Precipitation: For radiolabeled substrates, centrifuge the TCA-quenched samples. Measure the radioactivity in the supernatant (acid-soluble degraded fragments) using a scintillation counter.[27][28]
-
Fluorescence: For fluorescent substrates like FITC-casein, measure the increase in fluorescence (e.g., excitation 485 nm, emission 535 nm) as the FITC is released from the quenched casein.[24]
-
Quantitative Proteomics for Substrate Identification
This approach identifies potential Lon substrates on a proteome-wide scale by comparing protein levels between cells with and without functional Lon.
Objective: To globally identify proteins whose steady-state levels are controlled by Lon protease.
Methodology:
-
Strain/Cell Line Preparation:
-
Protein Extraction and Digestion:
-
Harvest cells and lyse them to extract total cellular protein. For mitochondrial Lon, isolate mitochondria first.
-
Quantify the total protein concentration in each lysate to ensure equal loading.
-
Digest the proteins into peptides using a protease such as trypsin.[12]
-
-
Mass Spectrometry (MS):
-
Data Analysis:
-
Identify peptides and infer proteins using a database search algorithm (e.g., Mascot, MaxQuant).
-
Quantify the relative abundance of each identified protein between the WT and Δlon/LONP1-depleted samples.
-
Proteins that are significantly more abundant in the absence of Lon are considered putative substrates.
-
-
Validation:
-
Validate high-priority candidates using orthogonal methods, such as immunoblotting or the in vitro degradation assay described above.
-
Substrate Binding Affinity Assay (Microscale Thermophoresis - MST)
This technique measures the binding affinity between Lon and its substrate in solution.
Objective: To determine the equilibrium dissociation constant (K_D) of the Lon-substrate interaction.
Methodology:
-
Protein Preparation:
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled, inactive Lon protease.
-
Mix each Lon dilution with a constant, low concentration of the fluorescently labeled substrate protein in a suitable buffer.
-
-
MST Measurement:
-
Load the samples into capillaries and measure the thermophoretic movement of the fluorescent substrate in an MST instrument.
-
An infrared laser creates a microscopic temperature gradient. The movement of the fluorescent molecule through this gradient changes upon binding to the ligand (Lon).
-
-
Data Analysis:
-
Plot the change in normalized fluorescence against the logarithm of the Lon concentration.
-
Fit the resulting binding curve to an appropriate model (e.g., the law of mass action) to derive the K_D value. A lower K_D indicates a higher binding affinity.[5]
-
Conclusion and Future Directions
The evolutionary conservation of the Lon protease across all kingdoms of life highlights its indispensable role in maintaining cellular protein homeostasis. Its dual function in general protein quality control and specific regulatory proteolysis makes it a critical node in cellular networks governing stress response, development, and pathogenesis. The methodologies outlined in this guide provide a robust framework for researchers to dissect the intricate mechanisms of Lon function, from identifying novel substrates to quantifying its enzymatic activity and mapping its role in complex signaling pathways. As our understanding of Lon's substrate repertoire and regulatory mechanisms deepens, so too will the opportunities for targeting this ancient protease for therapeutic benefit, particularly in the contexts of infectious disease and mitochondrial disorders.
References
- 1. Direct and indirect pathways linking the Lon protease to motility behaviors in the pathogen Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]
- 2. Disuse-associated loss of the protease LONP1 in muscle impairs mitochondrial function and causes reduced skeletal muscle mass and strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mitochondrial Lon Protease: Novel Functions off the Beaten Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate recognition and cleavage-site preferences of Lon protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Direct and indirect pathways linking the Lon protease to motility behaviors in the pathogen Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple domains of bacterial and human Lon proteases define substrate selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lon protease family - Wikipedia [en.wikipedia.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Inactivation of Lon protease reveals a link between mitochondrial unfolded protein stress and mitochondrial translation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shotgun Proteomics Revealed Preferential Degradation of Misfolded In Vivo Obligate GroE Substrates by Lon Protease in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Lon protease is a gatekeeper for proteins newly imported into the matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein unfolding and degradation by the AAA+ Lon protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LON is the master protease that protects against protein aggregation in human mitochondria through direct degradation of misfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 18. uniprot.org [uniprot.org]
- 19. Role of Intracellular Proteases in the Antibiotic Resistance, Motility, and Biofilm Formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct and indirect pathways linking the Lon protease to motility behaviors in the pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inactivation of Lon protease reveals a link between mitochondrial unfolded protein stress and mitochondrial translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Signaling the Mitochondrial Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Degradation of Lon in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lon-mediated proteolysis of the Escherichia coli UmuD mutagenesis protein: in vitro degradation and identification of residues required for proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Degrons in protein substrates program the speed and operating efficiency of the AAA+ Lon proteolytic machine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The ATPase and protease domains of yeast mitochondrial Lon: Roles in proteolysis and respiration-dependent growth - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Monitoring LonP1 Protease Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LonP1 is an ATP-dependent serine protease located in the mitochondrial matrix, playing a crucial role in mitochondrial proteostasis.[1][2] It is responsible for the degradation of misfolded, damaged, or short-lived regulatory proteins, thereby maintaining mitochondrial function and integrity.[1][2][3] Beyond its proteolytic function, LonP1 also exhibits chaperone-like activity and is involved in the maintenance of mitochondrial DNA.[3][4][5] Dysregulation of LonP1 activity has been implicated in a variety of human pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, making it a compelling target for therapeutic development.[1][2]
These application notes provide detailed protocols for assessing the proteolytic activity of LonP1 in vitro using a continuous fluorescent assay. This method allows for the screening of potential LonP1 inhibitors and activators, crucial for drug discovery and for elucidating the enzyme's biological functions.
Key Concepts in LonP1 Activity
-
ATP-Dependence: LonP1's proteolytic and chaperone activities are powered by ATP hydrolysis, a characteristic of AAA+ (ATPases Associated with diverse cellular Activities) proteins.[1][6][7]
-
Substrate Recognition: The N-terminal domain of LonP1 is primarily responsible for recognizing and binding to substrates.[3][6]
-
Proteolytic and Chaperone Functions: LonP1 can either degrade unfolded proteins or act as a chaperone to facilitate their proper folding.[4][5][7]
-
Allosteric Regulation: Substrate binding to the N-terminal domain can allosterically activate the protease domain.[8][9]
Experimental Workflow for LonP1 Activity Assay
Caption: A generalized workflow for conducting a LonP1 activity assay.
Signaling and Functional Pathway of LonP1
Caption: The central role of LonP1 in mitochondrial quality control.
Experimental Protocols
Fluorogenic Peptide-Based Assay for LonP1 Activity
This protocol describes a continuous kinetic assay to measure the peptidase activity of purified human LonP1 using a small fluorogenic peptide substrate.
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration | Vendor Example |
| Purified Human LonP1 | 1 µM | 100 nM | In-house or custom |
| Fluorogenic Peptide Substrate | 10 mM in DMSO | 1 mM | e.g., GAAF-MNA |
| ATP Solution | 100 mM | 2.5 mM | Sigma-Aldrich |
| LonP1 Activity Buffer (5X) | 5X | 1X | See below |
| Test Compounds (Inhibitors/Activators) | 10 mM in DMSO | Variable | N/A |
| 96-well Black, Flat-Bottom Plate | N/A | N/A | Corning, Greiner |
LonP1 Activity Buffer (1X)
| Component | Final Concentration |
| Tris-HCl | 50 mM, pH 8.0 |
| KCl | 100 mM |
| MgCl₂ | 10 mM |
| DTT | 1 mM |
| Glycerol | 10% (v/v) |
Procedure
-
Prepare Reagents: Thaw all reagents on ice. Prepare fresh dilutions of ATP, LonP1, and the fluorogenic peptide substrate in 1X LonP1 Activity Buffer.
-
Assay Plate Preparation:
-
Add 50 µL of 2X LonP1 Activity Buffer containing 5 mM ATP to each well of a 96-well plate.
-
Add 1 µL of test compound (or DMSO for control wells) to the appropriate wells.
-
Add 20 µL of diluted LonP1 enzyme to achieve a final concentration of 100 nM. For a negative control, add 20 µL of buffer.
-
The total volume in each well is now 71 µL.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.[6][10]
-
Reaction Initiation:
-
Add 29 µL of the fluorogenic peptide substrate to each well to reach a final concentration of 1 mM.
-
The final reaction volume is 100 µL.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity kinetically for 30-60 minutes.
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 440 nm
-
Data Analysis
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (rate) by calculating the slope of the linear portion of the curve.
-
For inhibitor studies, calculate the percent inhibition relative to the DMSO control and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
For activator studies, calculate the percent activation relative to the DMSO control and determine the EC50 value.
FITC-Casein-Based Protease Assay
This protocol outlines an endpoint or kinetic assay for measuring the proteolytic activity of LonP1 using a large protein substrate, FITC-labeled casein.
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration | Vendor Example |
| Purified Human LonP1 | 1 µM | 0.1 µM | In-house or custom |
| FITC-Casein | 1 mg/mL | 0.8 µM | Sigma-Aldrich |
| ATP Solution | 100 mM | 2.5 mM | Sigma-Aldrich |
| LonP1 Activity Buffer (5X) | 5X | 1X | See above |
| Test Compounds (Inhibitors/Activators) | 10 mM in DMSO | Variable | N/A |
| 96-well Black, Flat-Bottom Plate | N/A | N/A | Corning, Greiner |
Procedure
-
Prepare Reagents: Thaw all reagents on ice. Prepare fresh dilutions as needed in 1X LonP1 Activity Buffer.
-
Assay Plate Preparation:
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.[6][10]
-
Reaction Initiation:
-
Fluorescence Measurement:
-
Kinetic Assay: Place the plate in a fluorescence plate reader at 37°C and monitor the increase in fluorescence over time (e.g., every 1-2 minutes for 60 minutes).
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 60 minutes). Stop the reaction by adding a suitable reagent (e.g., trichloroacetic acid) and then measure the fluorescence of the supernatant after centrifugation.
-
Data Analysis
Similar to the fluorogenic peptide-based assay, calculate the reaction rates from the kinetic data or compare the endpoint fluorescence values. Determine IC50 or EC50 values for test compounds.
Modulators of LonP1 Activity
A variety of small molecules have been identified that can modulate the activity of LonP1.
| Compound Class | Examples | Mode of Action |
| Inhibitors | CDDO and its derivatives | Non-competitive, reversible inhibitors that block ATPase activity.[1] |
| Bortezomib | Binds to the proteolytic active site.[7][11] | |
| Obtusilactone A, MG262 | Potent inhibitors with cytotoxic effects.[1][2] | |
| Activators | Artemisinin derivatives, 84-B10 | Can restore mitochondrial function.[1][2] |
| ATP, NAD+, Coenzyme Q10 | Support mitochondrial health, indirectly activating LonP1.[12] | |
| Casein | A model substrate that can allosterically enhance peptidase activity.[13] |
Conclusion
The protocols described provide robust and reproducible methods for assessing the enzymatic activity of LonP1. These assays are invaluable tools for basic research aimed at understanding the biological roles of LonP1 and for applied research in the context of drug discovery and development. The ability to screen for and characterize modulators of LonP1 activity opens avenues for developing novel therapeutics for a range of diseases associated with mitochondrial dysfunction.
References
- 1. mdpi.com [mdpi.com]
- 2. Modulation of Lonp1 Activity by Small Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LONP1 - Wikipedia [en.wikipedia.org]
- 4. Mitochondrial Lon protease is a gatekeeper for proteins newly imported into the matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology of Lonp1: More than a mitochondrial protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Structural and mechanistic studies on human LONP1 redefine the hand-over-hand translocation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Expression and Purification of Recombinant Human LonP1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Lon peptidase 1 (LonP1) is a mitochondrial ATP-dependent serine protease crucial for maintaining mitochondrial proteostasis. It plays a significant role in the degradation of misfolded, unassembled, or oxidatively damaged proteins within the mitochondrial matrix.[1][2][3] Due to its involvement in various cellular processes, including the regulation of mitochondrial gene expression and DNA replication, LonP1 is a key target in various human diseases.[1][2][4][5][6] This document provides detailed protocols for the expression and purification of recombinant human LonP1, enabling further biochemical and structural studies.
Expression of Recombinant Human LonP1 in E. coli
The most common system for expressing recombinant human LonP1 is Escherichia coli. This section outlines the necessary steps, from construct design to protein expression.
Gene Construct and Vector
A common approach involves cloning the cDNA encoding the mature human LonP1 (lacking the mitochondrial targeting sequence, starting from methionine 115) into an E. coli expression vector.[4] To facilitate purification, an N-terminal hexa-histidine (His6) tag is typically fused to the LonP1 sequence.[4][7] The gene is inserted into a suitable expression vector, such as pET20b.[4]
Bacterial Strain
For optimal expression, the Rosetta 2(DE3)pLysS E. coli strain is recommended.[4] This strain is engineered to enhance the expression of eukaryotic proteins by supplying tRNAs for codons that are rare in E. coli.
Experimental Workflow: Expression
Caption: Workflow for Recombinant Human LonP1 Expression in E. coli.
Detailed Protocol: Expression
-
Transformation: Transform the pET20b-His6-LonP1 plasmid into chemically competent Rosetta 2(DE3)pLysS E. coli cells. Plate on LB agar containing appropriate antibiotics (e.g., ampicillin and chloramphenicol) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 20 mL of Terrific Broth (or 3% tryptone, 2% yeast extract, 1% MOPS, pH 7.2) with antibiotics and grow overnight at 37°C with shaking.[4][8]
-
Large-Scale Culture: Use the overnight culture to inoculate 1 L of Terrific Broth. Grow the cells at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.8.[4][8]
-
Induction: Cool the culture on ice and then transfer to a 16°C incubator. Induce protein expression by adding IPTG to a final concentration of 0.5 M.[8]
-
Expression: Allow the protein to express overnight at 16°C with shaking.[8]
-
Harvest: Harvest the cells by centrifugation. The resulting cell pellet can be stored at -80°C until purification.[4][8]
Purification of Recombinant Human LonP1
Purification of His6-tagged LonP1 is typically achieved through affinity chromatography, followed by other chromatographic steps for higher purity.
Experimental Workflow: Purification
Caption: Purification Workflow for Recombinant Human LonP1.
Detailed Protocol: Purification
-
Cell Lysis: Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris pH 8.0, 300 mM NaCl, 10% glycerol) to a volume of 40 mL.[8] Lyse the cells by sonication and clarify the lysate by centrifugation at 30,000 x g for 45 minutes.[8]
-
Affinity Chromatography: Load the clarified supernatant onto a nickel agarose (Ni-NTA) column. Wash the column extensively with lysis buffer to remove unbound proteins. Elute the His6-LonP1 using an imidazole gradient.
-
Further Purification (Optional but Recommended): For higher purity, fractions containing LonP1 can be further purified using cation exchange chromatography followed by size exclusion chromatography.[5]
-
Concentration and Storage: Pool the fractions containing pure LonP1. Concentrate the protein using centrifugal filtration devices. Flash-freeze the concentrated protein in small aliquots and store at -80°C.[4]
Characterization of Purified LonP1
The activity of the purified recombinant LonP1 should be verified using biochemical assays.
ATPase Activity Assay
The ATPase activity of LonP1 can be measured using an ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced, which is proportional to the ATPase activity.
Protocol:
-
Pre-incubate purified LonP1 (e.g., 400 nM monomer) in a 96-well plate for 60 minutes at 25°C in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[7]
-
Initiate the reaction by adding ATP.
-
Follow the ADP-Glo™ manufacturer's protocol to measure ADP production.
Protease Activity Assay
The proteolytic activity of LonP1 can be determined by monitoring the degradation of a fluorescently labeled substrate, such as FITC-casein.
Protocol:
-
Incubate purified human LonP1 (e.g., 0.1 µM) for 15 minutes at 37°C in LonP1 activity buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, and 10% Glycerol) in the presence of 2.5 mM ATP.[1][4]
-
Initiate the degradation reaction by adding FITC-Casein (e.g., 0.8 µM).[1][4]
-
Monitor the increase in fluorescence (excitation 485 nm, emission 535 nm) resulting from the degradation of the substrate.[1]
Quantitative Data Summary
| Parameter | Typical Value/Range | Source |
| Expression System | E. coli Rosetta 2(DE3)pLysS | [4][8] |
| Purification Method | Ni-NTA Affinity Chromatography | [5][7] |
| Purity | >90% (as assessed by SDS-PAGE) | [9] |
| Concentration for Assays | 0.1 - 10 µM | [4][7] |
| Storage Conditions | -80°C | [4] |
Note: Yields can vary significantly depending on the expression and purification scale and efficiency.
Conclusion
The protocols outlined in this document provide a robust framework for the successful expression and purification of active recombinant human LonP1. This will enable researchers to perform detailed biochemical, structural, and functional studies, ultimately contributing to a better understanding of mitochondrial biology and the development of novel therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LONP1 Polyclonal Antibody (PA5-51692) [thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and mechanistic studies on human LONP1 redefine the hand-over-hand translocation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human LONP1 Recombinant protein (6*His tag) [novoprolabs.com]
Application Notes and Protocols for Site-Directed Mutagenesis of LonP1 Protease
Audience: Researchers, scientists, and drug development professionals.
Introduction
LonP1 is an ATP-dependent serine protease located in the mitochondrial matrix, playing a crucial role in mitochondrial proteostasis by degrading misfolded, damaged, or oxidized proteins.[1][2] It is also involved in the regulation of mitochondrial DNA replication and gene expression. Dysregulation of LonP1 activity has been implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and metabolic conditions, making it an attractive target for therapeutic intervention.[3][4]
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific mutations into a DNA sequence, resulting in changes in the expressed protein.[5] This technique is invaluable for studying the structure-function relationship of enzymes like LonP1, enabling researchers to investigate the roles of specific amino acid residues in substrate recognition, catalytic activity, and inhibitor binding. These application notes provide detailed protocols for the site-directed mutagenesis of human LonP1, its expression and purification, and the subsequent characterization of its enzymatic activity.
Quantitative Data
LonP1 Protease Inhibitors
A variety of small molecules have been identified as inhibitors of LonP1 protease. The following table summarizes their half-maximal inhibitory concentrations (IC50) and mechanisms of action.
| Inhibitor | IC50 | Mechanism of Action | Reference |
| Bortezomib | 17 nM | Binds to the proteolytic active site. | [3][6] |
| Compound 14 (boronic acid-based) | 59 nM | High-affinity binding, no cross-reactivity with the proteasome. | [1] |
| CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) | 13 µM | Allosteric, non-competitive inhibitor of ATPase activity. | [1][6] |
| CDDO-Me (methyl derivative) | 1.9 µM | Allosteric, non-competitive inhibitor of ATPase activity. | [1] |
| CDDO-Im (imidazole derivative) | 2.0 µM | Allosteric, non-competitive inhibitor of ATPase activity. | [1] |
| Obtusilactone A | 34.1 µM | Interacts with the proteolytic active site. | [1][6] |
| Sesamin | 19.9 µM | Interacts with the proteolytic active site. | [1] |
| MG132 | 20 µM | - | [3] |
LonP1 Protease Substrates
LonP1 recognizes and degrades a range of substrates within the mitochondrial matrix, primarily targeting unfolded or damaged proteins. While detailed kinetic parameters for substrate degradation are not extensively available in the public domain, several key substrates have been identified.
| Substrate | Function | Significance of Degradation |
| FITC-Casein | Model substrate for in vitro assays. | Used to measure the general proteolytic activity of LonP1. |
| Aconitase | Krebs cycle enzyme. | Degradation of the oxidized, inactive form of the enzyme prevents the accumulation of dysfunctional proteins. |
| TFAM (Mitochondrial Transcription Factor A) | Involved in mitochondrial DNA packaging and transcription. | Regulation of mitochondrial gene expression and DNA maintenance. |
| PDK4 (Pyruvate Dehydrogenase Kinase 4) | Regulates the activity of the pyruvate dehydrogenase complex. | Controls the entry of pyruvate into the Krebs cycle, influencing cellular metabolism. |
| Unstable DJ-1/PARK7 mutants | Associated with Parkinson's disease. | Clearance of misfolded and aggregation-prone proteins to maintain mitochondrial health. |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Human LonP1
This protocol describes a method for introducing a point mutation into the human LONP1 gene using a PCR-based site-directed mutagenesis approach, adapted from commercially available kits and common laboratory practices.[2]
1.1. Primer Design:
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.
-
The primers should have a G/C content of at least 40% and should terminate in one or more G or C bases.
-
The melting temperature (Tm) of the primers should be calculated to ensure proper annealing during PCR.
1.2. PCR Amplification:
-
Set up the PCR reaction in a thin-walled PCR tube on ice:
Component Volume Final Concentration 10x High-Fidelity DNA Polymerase Buffer 5 µL 1x dNTP mix (10 mM each) 1 µL 0.2 mM Forward Primer (10 µM) 1.5 µL 0.3 µM Reverse Primer (10 µM) 1.5 µL 0.3 µM pET20b-His6-LONP1 plasmid DNA (10 ng/µL) 1 µL 10 ng High-Fidelity DNA Polymerase (e.g., PfuUltra) 1 µL - | Nuclease-free water | up to 50 µL | - |
-
Perform PCR using the following cycling conditions: | Step | Temperature | Time | Cycles | |---|---|---|---| | Initial Denaturation | 95°C | 2 min | 1 | | Denaturation | 95°C | 30 sec | \multirow{3}{*}{18-25} | | Annealing | 55-65°C | 30 sec | | Extension | 68°C | 1 min/kb of plasmid length | | Final Extension | 68°C | 7 min | 1 |
1.3. DpnI Digestion of Parental DNA:
-
To the amplified PCR product, add 1 µL of DpnI restriction enzyme (10-20 U/µL).
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
1.4. Transformation into Competent E. coli:
-
Transform 1-2 µL of the DpnI-treated plasmid DNA into high-efficiency competent E. coli cells (e.g., DH5α or XL1-Blue).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the plasmid backbone (e.g., ampicillin for pET20b).
-
Incubate the plates overnight at 37°C.
1.5. Verification of Mutation:
-
Pick individual colonies and grow overnight cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by Sanger sequencing.
Protocol 2: Expression and Purification of Recombinant Human LonP1
This protocol details the expression of N-terminally His6-tagged human LonP1 in E. coli and its subsequent purification.[2]
2.1. Expression:
-
Transform the pET20b-His6-LONP1 plasmid (wild-type or mutant) into an appropriate E. coli expression strain (e.g., Rosetta 2(DE3)pLysS).
-
Inoculate a starter culture and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 16-20 hours at a reduced temperature (e.g., 16-18°C) to enhance protein solubility.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
2.2. Purification:
-
Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His6-LonP1 protein with elution buffer (lysis buffer with 250-300 mM imidazole).
-
For higher purity, perform size-exclusion chromatography (gel filtration) on the eluted fractions using a column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10% glycerol, 1 mM DTT).
-
Pool the fractions containing pure LonP1, concentrate, and store at -80°C in the presence of glycerol.
Protocol 3: In Vitro LonP1 Protease Activity Assay
This protocol describes a fluorometric assay to measure the proteolytic activity of purified LonP1 using a fluorescently labeled substrate.[2]
3.1. Reagents:
-
LonP1 Activity Buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 10% Glycerol.
-
Substrate: FITC-Casein (fluorescein isothiocyanate-labeled casein).
-
ATP solution: 100 mM ATP in water, pH 7.0.
-
Purified LonP1 enzyme.
3.2. Assay Procedure:
-
Prepare a reaction mixture in a 96-well black microplate. For each reaction, add:
Component Volume Final Concentration LonP1 Activity Buffer to 100 µL 1x ATP solution 2.5 µL 2.5 mM | Purified LonP1 | variable | 0.1 µM |
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the substrate:
Component Volume Final Concentration | FITC-Casein (stock solution) | variable | 0.8 µM |
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
The rate of substrate degradation is proportional to the rate of increase in fluorescence. Calculate the initial velocity of the reaction from the linear portion of the curve.
Visualizations
Caption: Domain organization of the human LonP1 protease.
Caption: Workflow for site-directed mutagenesis of LonP1.
Caption: Role of LonP1 in mitochondrial protein quality control.
References
- 1. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LonP1 Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lon Peptidase 1 (LonP1) is an essential ATP-dependent serine protease located in the mitochondrial matrix. It plays a critical role in maintaining mitochondrial homeostasis by degrading misfolded, damaged, or oxidized proteins, thereby ensuring mitochondrial proteostasis.[1][2] LonP1 is also involved in the regulation of mitochondrial gene expression, DNA maintenance, and the cellular stress response.[3] Upregulation of LonP1 has been observed in various cancers, where it contributes to tumor growth, metastasis, and resistance to chemotherapy, making it a promising therapeutic target for anti-cancer drug development.[4][5][6][7]
These application notes provide a detailed protocol for a fluorescence-based high-throughput screening (HTS) assay to identify and characterize inhibitors of LonP1.
Signaling Pathways and Experimental Workflow
LonP1 in Mitochondrial Protein Quality Control
LonP1 acts as a central hub in the mitochondrial protein quality control system. Its functions include the degradation of abnormal proteins, regulation of metabolic enzymes, and participation in the mitochondrial unfolded protein response (UPRmt).
Caption: Role of LonP1 in mitochondrial proteostasis and its inhibition.
Experimental Workflow for LonP1 Inhibitor Screening
The following diagram outlines the major steps in the high-throughput screening assay for identifying LonP1 inhibitors.
Caption: High-throughput screening workflow for LonP1 inhibitors.
Data Presentation: Inhibitory Activity of Known Compounds
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known inhibitors against LonP1. This data can be used as a reference for positive controls and for comparing the potency of newly identified compounds.
| Compound | Type of Inhibition | IC50 (µM) | Target Activity | Reference |
| Bortezomib | Dipeptide boronic acid | 0.017 | Protease | [8] |
| MG132 | Peptide aldehyde | 20 | Protease | [8] |
| CDDO | Triterpenoid | 13 | ATPase | [4] |
| CDDO-Me | Triterpenoid | 1.9 | ATPase | [4] |
| CDDO-Im | Triterpenoid | 2 | ATPase | [4] |
| Compound 14 | Boronic acid-based | 0.059 | Protease | [4] |
| Obtusilactone A | Plant-derived | 34.1 | Protease | [4] |
| Sesamin | Plant-derived | 19.9 | Protease | [4] |
Experimental Protocols
Fluorescence-Based Protease Assay for High-Throughput Screening
This protocol is designed for a 384-well plate format suitable for HTS and is based on the ATP-dependent degradation of fluorescein isothiocyanate (FITC)-labeled casein by recombinant human LonP1. The cleavage of FITC-casein results in an increase in fluorescence, which is inhibited in the presence of a LonP1 inhibitor.
Materials and Reagents:
-
Recombinant Human LonP1: Purified, active enzyme.
-
FITC-Casein: Substrate.
-
ATP: Adenosine 5'-triphosphate disodium salt hydrate.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 10% Glycerol.[1]
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: A known LonP1 inhibitor (e.g., Bortezomib or CDDO-Me).
-
DMSO: Dimethyl sulfoxide.
-
384-well black, flat-bottom plates.
-
Plate reader: Capable of measuring fluorescence with excitation at ~485 nm and emission at ~525-535 nm.[1]
Protocol:
-
Plate Preparation:
-
Dispense 100 nL of test compounds (or DMSO for controls) into the wells of a 384-well plate.
-
Include wells for "no enzyme" (background), "no inhibitor" (100% activity), and a positive control inhibitor.
-
-
Reagent Preparation:
-
Assay Procedure:
-
Add 10 µL of the 2X LonP1 working solution to each well containing the test compounds.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.[1]
-
Initiate the reaction by adding 10 µL of the 2X FITC-casein/ATP working solution to all wells. The final reaction volume will be 20 µL.
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratetest compound - Rateno enzyme) / (Rateno inhibitor - Rateno enzyme))
-
-
Plot the % inhibition against the concentration of the test compounds and fit the data to a four-parameter logistic equation to determine the IC50 value for active compounds.
-
ATPase Activity Assay
Since some inhibitors may target the ATPase activity of LonP1 rather than its proteolytic site, an orthogonal assay to measure ATP hydrolysis is recommended for hit validation and mechanism of action studies.[9] The ADP-Glo™ Kinase Assay (Promega) is a suitable method.
Materials and Reagents:
-
Recombinant Human LonP1.
-
ATP.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA.[9]
-
Test Compounds.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white, opaque plates.
-
Luminometer.
Protocol:
-
Compound and Enzyme Preparation:
-
Reaction Initiation:
-
Detection:
-
Follow the manufacturer's protocol for the ADP-Glo™ assay to terminate the enzymatic reaction and detect the amount of ADP produced. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the % inhibition of ATPase activity and determine the IC50 values as described for the protease assay.
-
Conclusion
The provided protocols offer a robust framework for the high-throughput screening and characterization of LonP1 inhibitors. The fluorescence-based protease assay is a primary screening tool, while the ATPase assay serves as a valuable secondary assay for validating hits and elucidating their mechanism of action. The identification of potent and selective LonP1 inhibitors holds significant promise for the development of novel therapeutics, particularly in the field of oncology.
References
- 1. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mitochondrial protease LONP1 maintains oocyte development and survival by suppressing nuclear translocation of AIFM1 in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
in vitro degradation assay using LonP1
An essential tool for studying mitochondrial protein quality control, the in vitro degradation assay using Lon peptidase 1 (LonP1) allows for the detailed examination of enzyme kinetics, substrate specificity, and the effects of potential therapeutic modulators. LonP1 is an ATP-dependent serine protease crucial for maintaining mitochondrial proteostasis by degrading misfolded, damaged, or short-lived regulatory proteins.[1][2][3] Its dysfunction is implicated in various human diseases, including cancer and neurodegenerative disorders, making it a significant target for drug development.[4][5]
Application Note
Introduction to LonP1 Protease
LonP1 is a highly conserved AAA+ (ATPases Associated with diverse cellular Activities) protease located in the mitochondrial matrix.[3] Its structure consists of three primary domains: an N-terminal domain for substrate recognition, a central AAA+ module for ATP binding and hydrolysis to power substrate unfolding, and a C-terminal serine protease domain for proteolysis.[1][2] Beyond its proteolytic function, LonP1 also exhibits ATP-dependent chaperone activity, assisting in the proper folding of newly imported mitochondrial proteins and the assembly of respiratory chain complexes.[6][7][8] This dual functionality underscores its central role in mitochondrial homeostasis.
Principle of the In Vitro Degradation Assay
The in vitro LonP1 degradation assay quantifies the proteolytic activity of purified, recombinant LonP1 against a specific substrate. The fundamental mechanism involves the ATP-dependent recognition, unfolding, and subsequent degradation of a protein substrate.[2] The assay's progress is typically monitored using fluorometric methods. A common approach involves a generic protein substrate, such as casein, labeled with a fluorescent dye (e.g., FITC-Casein). Upon degradation by LonP1, the fluorescent fragments are released, leading to an increase in fluorescence that can be measured over time.[1][4] Alternatively, engineered substrates, such as a fluorescent protein (e.g., GFP) fused to a specific degradation tag (degron), can be used, where degradation is monitored by the loss of fluorescence.[9][10]
Applications in Research and Drug Development
This assay is a versatile platform with numerous applications:
-
Enzyme Kinetics: Determining key kinetic parameters like Kм and Vmax for various substrates.
-
Substrate Specificity: Identifying novel protein substrates and characterizing the recognition motifs (degrons) that target them for degradation.[11]
-
High-Throughput Screening: Screening compound libraries to identify novel inhibitors or activators of LonP1 activity.[12][13]
-
Mechanism of Action Studies: Investigating how lead compounds modulate LonP1 function, whether by competing with the substrate, interfering with ATP hydrolysis, or through allosteric regulation.[14]
-
Cancer Biology: Elevated LonP1 activity is linked to cancer cell proliferation and resistance to apoptosis-inducing agents, making its inhibition a promising anti-cancer strategy.[5][12][15]
Quantitative Data Summary
The following tables summarize key quantitative data for designing and interpreting LonP1 degradation assays.
Table 1: Common Substrates for LonP1 In Vitro Assays
| Substrate | Type | Typical Concentration | Detection Method | Reference |
|---|---|---|---|---|
| FITC-Casein | General Protease Substrate | 0.8 - 2.0 µM | Fluorescence Increase (Ex: 485 nm, Em: 535 nm) | [1][4][16] |
| GFP-degron Fusions | Engineered Specific Substrate | 10 µM | Fluorescence Decrease | [9][10][11] |
| Mitochondrial Transcription Factor A (TFAM) | Natural Regulatory Substrate | Varies | Western Blot, ELISA | [2][6] |
| Steroidogenic Acute Regulatory (StAR) Protein | Natural Regulatory Substrate | Varies | Western Blot, In Vitro Translation |[14][16] |
Table 2: Characterized Inhibitors of LonP1 Protease
| Inhibitor | Type / Mechanism | Reported IC₅₀ | Notes | Reference |
|---|---|---|---|---|
| Bortezomib | Peptidomimetic Active Site Inhibitor | Not specified | Also a potent proteasome inhibitor. Used to study active site conformation. | [1][12] |
| MG132 | Proteasome Inhibitor | ~20 µM | Inhibits ATP-dependent degradation of substrates like StAR. | [14][16] |
| CDDO-Me | Triterpenoid / Noncompetitive | 1.9 µM | Inhibits ATPase activity of LonP1; does not inhibit the 26S proteasome. | [8][14][15] |
| Boronic Acids | Active Site Inhibitors | Nanomolar range | Designed for high selectivity for LonP1 over the 20S proteasome. |[12][13] |
Experimental Protocols & Workflows
Visualized Experimental Workflow
Caption: Workflow for a typical LonP1 in vitro degradation assay.
Protocol 1: Fluorometric Degradation Assay with FITC-Casein
This protocol details the measurement of LonP1 proteolytic activity using the general substrate FITC-Casein.[1][4]
1. Materials and Reagents
-
Recombinant Human LonP1 (purified)
-
FITC-Casein (Sigma-Aldrich)
-
ATP (disodium salt)
-
LonP1 Activity Buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% Glycerol)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
2. Procedure
-
Prepare Stock Solutions:
-
Prepare a 10X LonP1 Activity Buffer.
-
Prepare a 10 mM ATP stock solution in water and adjust the pH to 7.5.
-
Prepare a 1 mg/mL (or as recommended by the supplier) FITC-Casein stock solution in a suitable buffer (e.g., PBS). Protect from light.
-
Dilute recombinant LonP1 to a working concentration (e.g., 1 µM or 0.1 mg/mL) in 1X LonP1 Activity Buffer.
-
-
Set up the Reaction:
-
In each well of the 96-well plate, prepare a 100 µL reaction mixture. A typical final concentration for each component is:
-
LonP1: 0.1 µM
-
ATP: 2.5 mM
-
FITC-Casein: 0.8 µM
-
-
Add components in the following order:
-
LonP1 Activity Buffer
-
ATP solution
-
Recombinant LonP1 enzyme
-
-
Include necessary controls:
-
No-Enzyme Control: Replace LonP1 with buffer to measure background fluorescence.
-
No-ATP Control: Replace ATP with buffer to confirm ATP-dependence of degradation.[1]
-
-
-
Reaction and Measurement:
-
Pre-incubate the plate containing the enzyme, buffer, and ATP at 37°C for 15 minutes.[1][4]
-
Initiate the reaction by adding FITC-Casein to each well.
-
Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C.
-
Monitor the increase in fluorescence intensity every 1-5 minutes for a total of 60-120 minutes.
-
3. Data Analysis
-
Subtract the background fluorescence (No-Enzyme Control) from all readings.
-
Plot the corrected fluorescence intensity versus time.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve. The rate is the slope of this linear phase.
Protocol 2: Screening for LonP1 Inhibitors
This protocol is an adaptation of Protocol 1 for evaluating the effect of test compounds on LonP1 activity.
1. Additional Materials
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).
2. Procedure
-
Follow steps 1 and 2 from Protocol 1 for preparing reagents and the reaction mixture.
-
Inhibitor Addition: Before the 15-minute pre-incubation step, add the test compound at various concentrations to the wells containing LonP1, buffer, and ATP.
-
Solvent Control: Include a control containing the highest concentration of the solvent (e.g., DMSO) used for the test compounds to account for any solvent effects.
-
Proceed with the pre-incubation, reaction initiation (substrate addition), and fluorescence measurement as described in Protocol 1.
3. Data Analysis
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration as described previously.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (Rate with Inhibitor / Rate of Solvent Control)) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of LonP1 activity).
Mechanism of LonP1 Action
The proteolytic cycle of LonP1 is a coordinated, multi-step process powered by ATP hydrolysis.
Caption: The ATP-dependent proteolytic cycle of the LonP1 protease.
References
- 1. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LONP1 - Wikipedia [en.wikipedia.org]
- 3. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial Lon protease is a gatekeeper for proteins newly imported into the matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LONP1 and mtHSP70 cooperate to promote mitochondrial protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering fluorescent protein substrates for the AAA+ Lon protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering fluorescent protein substrates for the AAA+ Lon protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substrate recognition and cleavage-site preferences of Lon protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of LonP1 Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lon Peptidase 1 (LONP1) is a highly conserved, ATP-dependent serine protease located in the mitochondrial matrix. As a crucial component of the mitochondrial protein quality control system, LONP1 is responsible for the degradation of misfolded, unassembled, or oxidatively damaged proteins.[1][2][3] Beyond this canonical function, LONP1 is also involved in the regulation of mitochondrial gene expression, DNA maintenance, and the assembly of respiratory chain complexes.[2][4][5] Given its multifaceted roles, the identification of LONP1 substrates is critical for understanding mitochondrial pathophysiology and for the development of novel therapeutic strategies targeting diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders, heart diseases, and cancer.[2]
These application notes provide an overview of the primary methodologies employed to identify and validate substrates of LONP1, complete with detailed experimental protocols and data presentation guidelines.
Core Methodologies for Substrate Identification
The identification of LONP1 substrates typically involves a combination of proteomic, genetic, and biochemical approaches. These methods can be broadly categorized as follows:
-
Comparative Proteomics: This approach identifies potential substrates by comparing the proteomes of cells with normal LONP1 activity to those with diminished or absent activity. Proteins that accumulate upon LONP1 depletion are considered candidate substrates.
-
Substrate Trapping: This powerful technique utilizes a catalytically inactive variant of LONP1 to bind and "trap" substrates without degrading them. The resulting protein complexes are then isolated and the trapped proteins are identified.[6]
-
Biochemical Validation: In vitro assays are essential for confirming direct interactions and degradation of candidate substrates by purified LONP1.
Method 1: Comparative Proteomics using Quantitative Mass Spectrometry
This method relies on the principle that the absence or reduction of a protease will lead to the accumulation of its substrates. By quantifying protein abundance in LONP1-depleted cells versus control cells, candidate substrates can be identified.
Experimental Workflow
A common workflow involves the stable knockdown of the LONP1 gene using CRISPR/Cas9, followed by isolation of mitochondria and quantitative mass spectrometry (qMS) analysis of the mitochondrial proteome.[1]
Figure 1. Workflow for comparative proteomic identification of LONP1 substrates.
Protocol: LONP1 Knockdown and Quantitative Proteomics
1. Generation of LONP1 Knockdown (gKD) Cell Line:
- Utilize a CRISPR/Cas9 system to introduce a frameshift mutation in the LONP1 gene in a suitable cell line (e.g., HeLa or HEK293T).
- Select and verify stable clones with significantly reduced LONP1 protein levels via Western blot analysis.
2. Cell Culture and Mitochondrial Isolation:
- Culture both wild-type (WT) and LONP1 gKD cells under standard conditions.
- Harvest cells and isolate mitochondria using differential centrifugation. A commercially available kit can be used for this purpose.
- Assess the purity of the mitochondrial fraction by Western blotting for marker proteins of different cellular compartments (e.g., TOM20 for mitochondria, Tubulin for cytosol).
3. Sample Preparation for Mass Spectrometry:
- Lyse isolated mitochondria in a buffer containing a strong denaturant (e.g., 8 M urea).
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide.
- Perform in-solution tryptic digestion of the protein lysate.
- Desalt the resulting peptides using C18 spin columns.
4. LC-MS/MS Analysis:
- Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Q Exactive HF-X) coupled to a liquid chromatography system.
- Employ a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method for peptide fragmentation and detection.
5. Data Analysis:
- Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, DIA-NN).
- Perform protein identification by searching against a human protein database (e.g., UniProt).
- Quantify protein abundance and perform statistical analysis to identify proteins that are significantly upregulated in the LONP1 gKD mitochondria compared to WT.
Data Presentation
The results of the quantitative proteomics experiment should be summarized in a table, highlighting the proteins with the most significant changes in abundance.
| Protein | Gene | Localization | Fold Change (gKD/WT) | p-value | Putative Function |
| Eral1 | ERAL1 | Matrix | >2.0 | <0.01 | Mitoribosome assembly factor[4] |
| BCS1L | BCS1L | Inner Membrane | >1.5 | <0.05 | Complex III assembly factor[4] |
| AFG3L2 | AFG3L2 | Inner Membrane | >1.5 | <0.05 | m-AAA protease subunit[4] |
| Candidate X | GENEX | Matrix | Value | Value | Function |
| Candidate Y | GENEY | Matrix | Value | Value | Function |
Note: While ACO2 and TFAM are known LONP1 substrates, their abundance may not significantly change under basal conditions in a partial knockdown, suggesting that reduced LONP1 levels may still be sufficient for their degradation.[1]
Method 2: Substrate Trapping with Catalytically Inactive LONP1
This is a highly effective method for identifying direct interactors and substrates. A mutation in the catalytic site of LONP1 (e.g., S855A) allows the protease to bind and translocate substrates but prevents their degradation.[6][7] These trapped complexes can be purified via immunoprecipitation and the associated proteins identified by mass spectrometry.
Experimental Workflow
Figure 2. Workflow for LONP1 substrate trapping and identification.
Protocol: Co-Immunoprecipitation of Trapped Substrates
1. Generation of the "Substrate Trap" Cell Line:
- Create a construct encoding a catalytically dead form of LONP1 (e.g., with a Serine-to-Alanine substitution at position 855, S855A).[7][8] This mutation disrupts the catalytic dyad responsible for proteolysis.
- Incorporate an epitope tag (e.g., FLAG or Myc) for subsequent immunoprecipitation.
- Introduce synonymous mutations in the siRNA target sequence to allow specific depletion of endogenous LONP1 while the tagged, inactive version is expressed.[7][8]
- Generate a stable cell line expressing this construct.
2. Immunoprecipitation:
- Deplete endogenous LONP1 in the engineered cell line using siRNA.
- Harvest cells and lyse isolated mitochondria in a non-denaturing buffer (e.g., containing 1% DDM).
- Incubate the mitochondrial lysate with anti-FLAG antibody-conjugated magnetic beads to capture the LONP1-S855A complexes.
- Wash the beads extensively to remove non-specific binders.
3. Elution and Sample Preparation for MS:
- Elute the bound proteins from the beads using a competitive elution with FLAG peptide or a denaturing elution with urea.
- Prepare the eluted proteins for mass spectrometry analysis as described in Method 1 (reduction, alkylation, and tryptic digestion).
4. Mass Spectrometry and Data Analysis:
- Analyze the samples by LC-MS/MS.
- Identify proteins that are significantly enriched in the LONP1-S855A immunoprecipitation compared to a control immunoprecipitation (e.g., from cells not expressing the tagged protein or using a non-specific IgG antibody).
Data Presentation
Present the identified high-confidence interactors in a table. These proteins are strong candidates for being bona fide LONP1 substrates.
| Identified Protein | Gene | Fold Enrichment (S855A vs. Control) | Known Function | Status |
| SSBP1 | SSBP1 | High | Mitochondrial single-stranded DNA-binding protein | Confirmed Substrate[7][9] |
| MTERFD3 | MTERFD3 | High | Mitochondrial transcription termination factor | Confirmed Substrate[7] |
| FASTKD2 | FASTKD2 | High | Regulator of mitochondrial RNA granules | Confirmed Substrate[7][9] |
| CLPX | CLPX | High | ATP-dependent unfoldase, component of ClpXP protease | Confirmed Substrate[7][9] |
| Candidate Z | GENEZ | Value | Function | Candidate |
Method 3: In Vitro Biochemical Validation
Once candidate substrates are identified, their interaction with and degradation by LONP1 must be validated biochemically. This typically involves in vitro degradation assays and ATPase activity measurements.
Experimental Workflow
References
- 1. Proteomic analysis demonstrates the role of the quality control protease LONP1 in mitochondrial protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial LONP1 protease: molecular targets and role in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Global Proteome of LonP1+/− Mouse Embryonal Fibroblasts Reveals Impact on Respiratory Chain, but No Interdependence between Eral1 and Mitoribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. An Integrated Proteomic Approach Uncovers Novel Substrates and Functions of the Lon Protease in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cryo-EM Analysis of a Protease Like 7OQL
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution three-dimensional structures of biological macromolecules in their near-native states.[1][2] This document provides a detailed protocol for the structural analysis of a protease, using PDB entry 7OQL, a structure of the human α2-macroglobulin, as a representative example of a large protein complex with proteolytic activity. The workflow covers the entire process from sample preparation to 3D model refinement.
Section 1: Protein Production and Purification
A high-purity, homogenous, and stable protein sample is the foremost requirement for successful high-resolution cryo-EM analysis.[3][4][5] The protocol for a protease like this compound, which is a large, secreted glycoprotein, would typically involve expression in a mammalian cell system to ensure proper folding and post-translational modifications.
Experimental Protocol: Expression and Purification
-
Expression:
-
Transfect HEK293F cells or a similar mammalian expression system with a plasmid encoding the target protease.
-
Culture the cells in a suitable serum-free medium at 37°C with 8% CO2.
-
Harvest the conditioned medium containing the secreted protease after an appropriate expression period (typically 3-5 days).
-
-
Affinity Chromatography:
-
Clarify the harvested medium by centrifugation to remove cells and debris.
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or a specific antibody-based resin).
-
Wash the column extensively with a binding buffer to remove non-specific binders.
-
Elute the protease using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins or a low pH buffer).
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted protein and load it onto a size-exclusion chromatography column pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Collect fractions corresponding to the monodisperse peak of the target protease.[4]
-
This step is crucial for removing aggregates and ensuring sample homogeneity.[4]
-
-
Quality Control:
-
Assess the purity of the final protein sample by SDS-PAGE, which should show a single band at the expected molecular weight.[4]
-
Determine the protein concentration using a spectrophotometer or a protein assay.
-
Confirm the activity of the protease using a relevant enzymatic assay.
-
Section 2: Cryo-EM Grid Preparation
The goal of grid preparation is to embed the purified protein particles in a thin layer of vitreous (non-crystalline) ice.[1][6][7] This process, known as vitrification, preserves the native structure of the biomolecules.[7]
Experimental Protocol: Vitrification
-
Grid Selection and Preparation:
-
Sample Application and Plunge-Freezing:
-
Work in a temperature and humidity-controlled environment (e.g., 4°C and >95% humidity) to prevent sample evaporation.[7]
-
Apply 3-4 µL of the purified protease sample (at an optimized concentration, typically 0.1-5 mg/mL) to the glow-discharged grid.[7]
-
Blot the grid with filter paper for a specific duration (e.g., 2-6 seconds) to remove excess liquid and create a thin film.[7]
-
Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen using a vitrification apparatus (e.g., Vitrobot Mark IV).[6][8][9]
-
Store the vitrified grids in liquid nitrogen until imaging.[8]
-
Table 1: Typical Parameters for Cryo-EM Grid Preparation
| Parameter | Typical Value/Range | Reference |
| Protein Concentration | 0.1 - 5 mg/mL | [7] |
| Grid Type | Quantifoil R1.2/1.3, 200 mesh, Copper | [8] |
| Glow Discharge Time | 30 - 60 seconds | [10] |
| Sample Volume | 3 - 4 µL | [6] |
| Blotting Time | 2 - 6 seconds | [7] |
| Blotting Force | 0 - 5 | [4] |
| Chamber Temperature | 4 - 22°C | [7] |
| Chamber Humidity | 95 - 100% | [7] |
| Vitrification Agent | Liquid Ethane | [6] |
Section 3: Cryo-EM Data Acquisition
Data acquisition is performed using a transmission electron microscope (TEM) equipped with a cryo-stage, an autoloader, and a direct electron detector.[11] The goal is to collect a large number of high-quality images of the vitrified particles in different orientations.
Experimental Protocol: Data Collection
-
Microscope Setup:
-
Load the vitrified grid into the cryo-TEM.
-
Align the microscope and set the desired magnification, which determines the pixel size.
-
Set up the direct electron detector to record movies of the electron-induced motion of the particles.
-
-
Automated Data Collection:
-
Use automated data collection software (e.g., EPU, Leginon, or SerialEM) to acquire images from multiple grid squares.[12][13]
-
The software typically performs the following steps for each acquisition area:
-
Acquire a low-magnification atlas of the grid to identify promising areas.
-
Acquire medium-magnification images of selected grid squares.
-
Identify holes with ice of suitable thickness for high-resolution imaging.[14]
-
For each hole, acquire a high-magnification movie with a defined total electron dose and dose rate.
-
-
Table 2: Typical Data Acquisition Parameters
| Parameter | Typical Value/Range | Reference |
| Microscope | Titan Krios G3i | [15] |
| Accelerating Voltage | 300 kV | [15] |
| Detector | Gatan K3 BioQuantum | [15] |
| Magnification | ~105,000x | - |
| Pixel Size | ~0.8 - 1.1 Å/pixel | - |
| Total Electron Dose | 50 - 80 e⁻/Ų | [16] |
| Number of Frames | 40 - 60 | - |
| Defocus Range | -0.8 to -2.5 µm | - |
| Automated Software | EPU or SerialEM | [13] |
Section 4: Image Processing and 3D Reconstruction
The raw movie data is processed to generate a high-resolution 3D reconstruction of the protease. This multi-step process involves motion correction, CTF estimation, particle picking, 2D classification, 3D classification, and 3D refinement.[17]
Experimental Protocol: Image Processing
-
Preprocessing:
-
Perform motion correction on the raw movie frames to correct for beam-induced motion and generate a single micrograph.
-
Estimate the contrast transfer function (CTF) for each micrograph.[17]
-
-
Particle Picking:
-
Automatically pick particles from the corrected micrographs using template-based picking or a deep learning-based picker.
-
-
2D Classification:
-
Extract the picked particles and subject them to 2D classification to remove junk particles and ice contaminants, and to get initial 2D class averages of the protease in different orientations.
-
-
Ab Initio 3D Reconstruction:
-
Generate an initial low-resolution 3D model from the 2D class averages.
-
-
3D Classification and Refinement:
-
Post-processing:
-
Perform B-factor sharpening and local resolution estimation of the final 3D map.
-
Table 3: Commonly Used Software for Image Processing
| Processing Step | Software Examples |
| Motion Correction | MotionCor2, Relion's implementation |
| CTF Estimation | CTFFIND4, Gctf |
| Particle Picking | Relion, CryoSPARC, Topaz |
| 2D/3D Classification | Relion, CryoSPARC |
| 3D Refinement | Relion, CryoSPARC, Frealign |
| Model Building | Coot, Phenix, ChimeraX |
Section 5: Visualizations
Caption: Overall workflow for cryo-EM analysis of a protease.
Caption: Detailed data processing pipeline for 3D reconstruction.
References
- 1. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 2. Introduction to Cryo EM | Cryo EM Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Frontiers | Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM [frontiersin.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. An optimized protocol for acquiring and processing cryo-EM data of human 26S proteasome with M1-Ub6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Optimized cryo-EM data-acquisition workflow by sample-thickness determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cryo‐EM structure of the full‐length Lon protease from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MyScope [myscope.training]
- 17. Principles of cryo-EM single-particle image processing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MyScope [myscope.training]
Application Notes and Protocols for Cell-Based Assays of LonP1 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
LonP1, a highly conserved ATP-dependent protease in the mitochondrial matrix, is a critical regulator of mitochondrial proteostasis. It performs essential quality control by selectively degrading misfolded, damaged, or oxidized proteins.[1][2] Beyond its proteolytic activity, LonP1 also functions as a chaperone, assisting in the proper folding and assembly of mitochondrial proteins, and as a DNA-binding protein involved in the maintenance of mitochondrial DNA (mtDNA).[3][4][5] Dysregulation of LonP1 has been implicated in a range of pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders, making it a compelling target for therapeutic development.[6][7][8]
These application notes provide detailed protocols for various cell-based assays to investigate the function of LonP1, enabling researchers to probe its role in cellular health and disease. The assays described herein are designed to assess the impact of LonP1 modulation—through genetic manipulation (e.g., siRNA-mediated knockdown) or pharmacological inhibition—on key cellular processes such as viability, apoptosis, mitochondrial integrity, and oncogenic potential.
Key Cell-Based Assays for LonP1 Function
Several well-established cell-based assays can be employed to elucidate the multifaceted roles of LonP1. These assays provide quantitative data on cellular phenotypes resulting from the alteration of LonP1 activity.
Cell Viability and Proliferation Assays
Assessing the effect of LonP1 modulation on cell viability and proliferation is fundamental to understanding its role in cell survival and growth. Commonly used methods include the MTT and CCK-8 assays, which measure metabolic activity as an indicator of viable cell number.[8][9][10]
Quantitative Data Summary: Effects of LonP1 Modulation on Cell Proliferation
| Cell Line | LonP1 Modulation | Assay | Result | Reference |
| Prostate Cancer (LNCaP, C4-2B, DU145, PC3) | siRNA Knockdown | Direct Cell Counting | Significant decrease in cell proliferation | [11][12] |
| Colon Cancer (SW480) | Overexpression | Soft Agar Assay | Increased number of colonies | [13] |
| Multiple Myeloma (MM.1S, MOLP-8) | Overexpression | Cell Growth Assay | No significant impact on overall growth | [14] |
Apoptosis Assays
LonP1 plays a crucial role in protecting cells from apoptosis, particularly under conditions of cellular stress.[5] The Annexin V-FITC assay is a standard method for detecting early-stage apoptosis.[15][16]
Quantitative Data Summary: Effects of LonP1 Modulation on Apoptosis
| Cell Line | LonP1 Modulation | Assay | Result | Reference |
| Prostate Cancer (LNCaP, DU145) | siRNA Knockdown | Western Blot (Cleaved PARP) | Increased levels of cleaved PARP, indicating apoptosis | [11][12] |
| Neonatal Rat Ventricular Myocytes (NRVMs) | Knockdown | Western Blot (Cleaved Caspase-3) | Increased cleavage of caspase-3 upon hypoxia-reoxygenation | [17] |
| Non-Small-Cell Lung Cancer | Obtusilactone A (inhibitor) | Caspase-3 Activity Assay | Induction of caspase-3-mediated apoptosis | [18] |
Mitochondrial Integrity Assays
Given LonP1's localization and primary functions, assessing mitochondrial health is paramount. This can be achieved by measuring the mitochondrial membrane potential (ΔΨm) and the levels of reactive oxygen species (ROS).
Quantitative Data Summary: Effects of LonP1 Modulation on Mitochondrial Function
| Cell Line | LonP1 Modulation | Parameter Measured | Assay | Result | Reference |
| B16F10 Melanoma | Knockdown (shLon) | Mitochondrial Membrane Potential | TMRM Staining | Decreased ΔΨm | [19] |
| Neonatal Rat Ventricular Myocytes (NRVMs) | Knockdown | Mitochondrial Membrane Potential | TMRE Staining | Increased ΔΨm | [17] |
| B16F10 Melanoma | Knockdown (shLon) | ROS Levels | DCF-DA Staining | Increased ROS production | [19] |
| PC3, LN229 | siRNA Knockdown | Mitochondrial ROS | MitoSox Staining | Increased mitochondrial ROS | [20] |
| HeLa Cells | Depletion | ROS Levels | Not specified | Increased mitochondrial ROS production | [2] |
Assays for Oncogenic Properties
LonP1 is frequently upregulated in various cancers and has been shown to contribute to tumor progression and aggressiveness.[21] Assays that measure anchorage-independent growth and cell invasion are critical for evaluating the role of LonP1 in cancer biology.
Quantitative Data Summary: Effects of LonP1 Modulation on Oncogenic Phenotypes
| Cell Line | LonP1 Modulation | Assay | Result | Reference |
| Prostate Cancer (LNCaP, DU145) | siRNA Knockdown | Colony Formation Assay | Reduced colony formation | [12] |
| Colon Cancer (SW620) | Overexpression (Isoform 1 & 2) | Soft Agar Assay | Greatly increased anchorage-independent growth | [21] |
| Various Cancer Cell Lines | Not specified | Transwell Invasion Assay | Not specified | [22] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol outlines the steps for a Cell Counting Kit-8 (CCK-8) assay to determine cell viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/mL in 100 µL of complete culture medium per well.[23]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Treat the cells with the desired concentrations of LonP1 inhibitors or perform genetic knockdown. Include appropriate controls (e.g., vehicle-treated, non-transfected).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.[23]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[9][23]
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Apoptosis Detection by Annexin V-FITC Staining
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest (1-5 x 10^5 cells per sample)
-
6-well plates or T25 flasks
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[24]
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with LonP1 modulators as described for the viability assay.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.[15]
-
Wash the cells twice with cold PBS and centrifuge at approximately 670 x g for 5 minutes at room temperature.[16]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.[24]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[15] Healthy cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells will be positive for both.[24]
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
This protocol details the use of Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.
Materials:
-
Cells of interest
-
96-well black, clear-bottom plates
-
Culture medium
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with LonP1 modulators for the desired duration. For a positive control, treat a set of wells with 20 µM FCCP for 10-20 minutes.[25][26]
-
Prepare a working solution of TMRE in pre-warmed culture medium. The final concentration typically ranges from 50-400 nM, which should be optimized for the specific cell line.[25]
-
Remove the treatment medium and add 100 µL of the TMRE-containing medium to each well.
-
Gently wash the cells twice with 100 µL of pre-warmed PBS or assay buffer.[26]
-
Add 100 µL of PBS or assay buffer to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~549 nm and emission at ~575 nm.[25][26] A decrease in fluorescence intensity indicates mitochondrial depolarization.
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
96-well plates (black, clear-bottom for fluorescence)
-
Culture medium (phenol red-free)
-
DCFDA stock solution (e.g., 10 mM in DMSO)
-
Hydrogen peroxide (H2O2) or Tert-Butyl hydroperoxide (TBHP) as a positive control
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with LonP1 modulators.
-
Wash the cells once with serum-free medium or PBS.
-
Prepare a 20 µM working solution of DCFDA in pre-warmed, phenol red-free medium.[28][29]
-
Add 100 µL of the DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark.[29][30]
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add 100 µL of phenol red-free medium to each well. If including a positive control, add H2O2 or TBHP at this step.
-
Immediately measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.[30][31] An increase in fluorescence indicates higher levels of intracellular ROS.
Protocol 5: Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth, a hallmark of transformed cells.
Materials:
-
6-well plates
-
Agar (e.g., Noble agar)
-
2X complete culture medium
-
Cells of interest
-
Crystal Violet solution (0.005%)
Procedure:
-
Prepare the base agar layer: Mix equal volumes of molten 1% agar (kept at 40°C) and 2X complete medium to create a 0.5% agar solution. Quickly add 1.5 mL of this mixture to each well of a 6-well plate and allow it to solidify at room temperature.[32]
-
Prepare the top agar layer with cells: Trypsinize and count the cells. Prepare a single-cell suspension.
-
For each well, mix 5,000 cells in a small volume of medium with a solution of 0.7% agar and 2X complete medium to a final agar concentration of 0.35%.[32] The temperature of the agar should be maintained at 40°C to avoid cell damage.[32]
-
Gently layer 1.5 mL of the cell-agar suspension on top of the solidified base layer.
-
Allow the top layer to solidify at room temperature, then move the plates to a 37°C, 5% CO2 incubator.
-
Incubate for 10-30 days, feeding the cells 1-2 times per week by adding a small amount of complete medium on top of the agar.[3]
-
After the incubation period, stain the colonies with 0.5 mL of 0.005% Crystal Violet for at least 1 hour.[3][32]
-
Count the number of colonies using a dissecting microscope.[3][32]
Protocol 6: Transwell Invasion Assay
This assay measures the invasive potential of cells through a basement membrane matrix.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete medium with a chemoattractant (e.g., 10-15% FBS)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet solution (0.1%)
Procedure:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the top of the Transwell inserts with the diluted Matrigel and allow it to solidify by incubating at 37°C for at least 1-2 hours.[11][22]
-
Harvest and resuspend cells in serum-free medium at a density of 50,000–100,000 cells per well.[22]
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add complete medium containing a chemoattractant to the lower chamber.[22]
-
Incubate for 24-48 hours at 37°C.[22]
-
After incubation, remove the non-invading cells from the upper surface of the membrane by gently scraping with a cotton swab.
-
Fix the cells that have invaded to the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
Signaling Pathways and Experimental Workflows
LonP1 in Mitochondrial Proteostasis and Stress Response
LonP1 is a central hub in the mitochondrial stress response. Its depletion or inhibition can lead to the accumulation of misfolded proteins, triggering the mitochondrial unfolded protein response (UPRmt) and the integrated stress response (ISR).[23] This can ultimately lead to either cell survival through adaptive mechanisms or apoptosis if the stress is too severe.
Caption: LonP1's role in mitochondrial stress response.
Experimental Workflow for Assessing LonP1 Function
The following workflow illustrates a typical experimental design to investigate the cellular functions of LonP1.
Caption: Workflow for studying LonP1 function.
Conclusion
The protocols and information provided in these application notes offer a comprehensive toolkit for researchers investigating the cellular functions of LonP1. By employing these cell-based assays, scientists can systematically dissect the roles of LonP1 in maintaining mitochondrial homeostasis, regulating cell survival and death, and contributing to disease pathogenesis. The quantitative nature of these assays is crucial for understanding the dose-dependent effects of potential therapeutic agents targeting LonP1 and for elucidating the intricate signaling networks in which this vital mitochondrial protease participates.
References
- 1. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 2. Organismal and Cellular Stress Responses upon Disruption of Mitochondrial Lonp1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. The Role of Lonp1 on Mitochondrial Functions during Cardiovascular and Muscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 8. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]
- 9. dojindo.com [dojindo.com]
- 10. researchgate.net [researchgate.net]
- 11. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. corning.com [corning.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digibuo.uniovi.es [digibuo.uniovi.es]
- 18. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Differential Expression of Lonp1 Isoforms in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transwell migration and invasion assays [bio-protocol.org]
- 23. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. assaygenie.com [assaygenie.com]
- 27. media.cellsignal.com [media.cellsignal.com]
- 28. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 29. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]
- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 31. doc.abcam.com [doc.abcam.com]
- 32. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
Application Notes and Protocols for Generating a LonP1 Knockout Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lon Peptidase 1 (LonP1) is an ATP-dependent serine protease located in the mitochondrial matrix. It plays a crucial role in maintaining mitochondrial homeostasis by degrading misfolded, damaged, or oxidized proteins, thus ensuring protein quality control within the mitochondria. Beyond its proteolytic function, LonP1 is also involved in the regulation of mitochondrial DNA (mtDNA) maintenance and gene expression. Dysregulation of LonP1 has been implicated in various human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The generation of a LonP1 knockout cell line is a critical step in elucidating its precise molecular functions and for the development of novel therapeutic strategies targeting mitochondrial dysfunction.
This document provides a comprehensive guide for generating and validating a LonP1 knockout cell line using CRISPR-Cas9 technology. It includes detailed protocols for sgRNA design, transfection, clonal selection, and validation at the genomic, protein, and functional levels.
Experimental Workflow
The overall workflow for generating and validating a LonP1 knockout cell line is depicted below. The process begins with the design of guide RNAs targeting the LONP1 gene, followed by their delivery into the target cell line along with the Cas9 nuclease. After selection, individual clones are expanded and rigorously validated to confirm the knockout of LonP1 and to characterize the resulting phenotype.
Experimental Protocols
Protocol 1: sgRNA Design and Cloning
Successful gene knockout using CRISPR-Cas9 is highly dependent on the design of the single guide RNA (sgRNA). It is recommended to design multiple sgRNAs targeting an early exon of the LONP1 gene to increase the likelihood of generating a loss-of-function frameshift mutation.
1.1. sgRNA Design:
-
Utilize online design tools such as Benchling or the CRISPR Design Tool.
-
Input the coding sequence (CDS) of the human LONP1 gene.
-
Select sgRNAs with high on-target scores and low off-target predictions.
-
Recommended sgRNA Sequences for Human LONP1: The following sequences have been designed by the Feng Zhang laboratory to uniquely target the human LONP1 gene for use with SpCas9[1]:
-
ACCGGAGGCTGAGCGCCAAGATGG
-
GCTGGAGCTGGAGGCCCGGCCTGG
-
GCTGCGGGCCATCGTGGCCCGGGG
-
GGCGGCCACCGGCTGGAGCTGGAG
-
1.2. Cloning into an All-in-One CRISPR/Cas9 Vector:
-
This protocol assumes the use of a vector co-expressing Cas9 and the sgRNA, such as pSpCas9(BB)-2A-GFP (PX458).
-
Linearize the vector using the BbsI restriction enzyme.
-
Synthesize complementary oligonucleotides for the chosen sgRNA sequence with appropriate overhangs for ligation into the BbsI-digested vector.
-
Anneal the forward and reverse sgRNA oligonucleotides.
-
Ligate the annealed sgRNA duplex into the linearized vector.
-
Transform the ligation product into competent E. coli and select for antibiotic-resistant colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
Protocol 2: Transfection and Clonal Selection
2.1. Cell Culture and Transfection:
-
Culture the desired human cell line (e.g., HEK293T, HeLa) in appropriate media and conditions until they reach 70-80% confluency.
-
Transfect the cells with the LonP1-targeting CRISPR/Cas9 plasmid using a suitable method (e.g., lipofection or electroporation). Include a non-targeting sgRNA control.
2.2. Single-Cell Sorting and Clonal Expansion:
-
48 hours post-transfection, if using a fluorescent reporter vector like PX458, detach the cells and sort GFP-positive single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
-
Alternatively, if using a vector with an antibiotic resistance marker, begin antibiotic selection 48 hours post-transfection.
-
Culture the single-cell clones until they form visible colonies.
-
Expand the individual clones into larger culture vessels for further analysis.
Protocol 3: Validation of LonP1 Knockout
3.1. Genomic DNA Extraction and PCR Amplification:
-
Extract genomic DNA from each expanded clone and from wild-type control cells.
-
Design PCR primers that flank the sgRNA target site in the LONP1 gene. The primers should be designed to amplify a region of approximately 300-500 bp[2].
-
Perform PCR using a high-fidelity DNA polymerase.
3.2. T7 Endonuclease I (T7E1) Assay (Optional initial screen):
-
Denature and reanneal the PCR products to allow for the formation of heteroduplexes between wild-type and mutated DNA strands.
-
Digest the reannealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA.
-
Analyze the digested products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates successful gene editing[3].
3.3. Sanger Sequencing:
-
For definitive validation, purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site.
3.4. Western Blot Analysis:
-
Prepare whole-cell lysates from the putative knockout clones and wild-type cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for LonP1. Several commercial antibodies are available, for instance, from Proteintech (15440-1-AP, 66043-1-Ig) or Cell Signaling Technology (#28020)[4][5][6].
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
The absence of the LonP1 protein band (approximately 100-106 kDa) in the knockout clones confirms successful knockout at the protein level[6].
Functional Consequences of LonP1 Knockout
The deletion of LonP1 leads to significant alterations in mitochondrial function and cellular stress responses.
Signaling Pathways Affected by LonP1 Deletion
1. Integrated Stress Response (ISR): LonP1 depletion leads to the accumulation of misfolded proteins in the mitochondrial matrix, triggering the Integrated Stress Response (ISR). This is a key signaling pathway that cells activate in response to various stresses. A central event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in stress adaptation and apoptosis, such as CHAC1.
2. PINK1/Parkin-Mediated Mitophagy: LonP1 is also involved in the regulation of the PINK1/Parkin pathway, which is a major quality control mechanism for the removal of damaged mitochondria (mitophagy). In healthy mitochondria, PINK1 is imported into the inner mitochondrial membrane and subsequently cleaved. Upon mitochondrial damage, PINK1 import is impaired, leading to its accumulation on the outer mitochondrial membrane, where it recruits Parkin to initiate mitophagy. LonP1 knockdown has been shown to suppress the PINK1/Parkin pathway, leading to impaired mitochondrial remodeling[7][8].
Quantitative Analysis of Functional Changes
The following table summarizes the expected quantitative changes in various cellular parameters following LonP1 knockout.
| Parameter | Method | Expected Change in LonP1 KO Cells | Reference |
| Mitochondrial Respiration | |||
| Basal Respiration | Seahorse XF Analyzer | Decreased | [6][9] |
| Maximal Respiration | Seahorse XF Analyzer | Significantly Decreased | [6][9] |
| ATP Production | Seahorse XF Analyzer | Decreased | [9] |
| Mitochondrial ROS | |||
| Superoxide Levels | MitoSOX Staining | Increased | [9] |
| Integrated Stress Response | |||
| ATF4 mRNA/protein | qRT-PCR / Western Blot | Increased (up to 10-fold) | [10][11][12] |
| CHAC1 mRNA | qRT-PCR | Significantly Increased | [11] |
Protocol 4: Functional Assays
4.1. Measurement of Mitochondrial Respiration (Seahorse XF Analyzer):
-
Seed wild-type and LonP1 knockout cells in a Seahorse XF cell culture microplate.
-
The day before the assay, hydrate the sensor cartridge.
-
On the day of the assay, replace the culture medium with Seahorse XF DMEM medium and incubate in a non-CO2 incubator for 1 hour.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
The Seahorse XF analyzer will measure the oxygen consumption rate (OCR) in real-time, allowing for the calculation of basal respiration, maximal respiration, and ATP production[10][13].
4.2. Measurement of Mitochondrial Reactive Oxygen Species (ROS):
-
Culture wild-type and LonP1 knockout cells on glass coverslips or in a multi-well plate.
-
Load the cells with MitoSOX Red, a fluorescent probe that specifically detects mitochondrial superoxide, at a final concentration of 1-5 µM[14].
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells with warm buffer.
-
Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in red fluorescence indicates higher levels of mitochondrial superoxide[14].
4.3. Analysis of Integrated Stress Response (ISR) Activation:
-
qRT-PCR: Extract total RNA from wild-type and LonP1 knockout cells. Synthesize cDNA and perform quantitative real-time PCR using primers specific for ATF4 and CHAC1. Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB). Expect a significant upregulation of ATF4 and CHAC1 mRNA in the knockout cells[11].
-
Western Blot: Analyze the protein levels of ATF4 in whole-cell lysates from wild-type and knockout cells. An increase in the ATF4 protein band will confirm the activation of the ISR.
Conclusion
The generation of a LonP1 knockout cell line is an invaluable tool for investigating the multifaceted roles of this mitochondrial protease in cellular physiology and disease. The protocols and validation strategies outlined in this document provide a comprehensive framework for researchers to successfully create and characterize LonP1-deficient cell models. The expected functional consequences, including impaired mitochondrial respiration, increased oxidative stress, and activation of the integrated stress response, highlight the critical role of LonP1 in maintaining mitochondrial health and cellular homeostasis. These knockout cell lines will be instrumental in dissecting the molecular mechanisms underlying LonP1-related pathologies and in the development of novel therapeutic interventions.
References
- 1. Impaired Mitochondrial Morphology and Functionality in Lonp1wt/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 4. From design to validation of CRISPR/gRNA primers towards genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Mitochondrial proteostasis stress in muscle drives a long-range protective response to alleviate dietary obesity independently of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LONP1 regulation of mitochondrial protein folding provides insight into beta cell failure in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generating guide RNAs and sequencing primers for CRISPR knockouts [sequenceserver.com]
Application Notes and Protocols for LonP1 Western Blot Antibody Selection
Introduction
Lon Peptidase 1 (LonP1) is a highly conserved, ATP-dependent serine protease located in the mitochondrial matrix.[1][2] As a key component of the mitochondrial protein quality control system, LonP1 is responsible for the degradation of misfolded, unassembled, or oxidatively damaged proteins.[2][3] Beyond its proteolytic function, LonP1 also exhibits chaperone activity, participates in the maintenance and gene expression of mitochondrial DNA (mtDNA), and plays crucial roles in cellular metabolism, stress responses, and mitochondrial homeostasis.[1][2][4] Given its involvement in various human diseases, including cancer, neurodegenerative disorders, and heart disease, the accurate detection and quantification of LonP1 are critical for research and drug development.[1]
Western blotting is a fundamental technique for studying LonP1. However, the success of this method is critically dependent on the selection of a highly specific and sensitive antibody. This document provides a comprehensive guide to selecting a validated LonP1 antibody and includes a detailed protocol for successful western blot analysis.
Recommended Antibodies for LonP1 Western Blot
The selection of a reliable antibody is paramount for obtaining accurate and reproducible western blot data. The following table summarizes commercially available antibodies that have been validated for the detection of LonP1 in western blotting applications.
| Manufacturer | Catalog Number | Name / Clone | Type | Host Species | Validated Species Reactivity |
| Cell Signaling Technology | #28020 | PRSS15/LONP1 (D8W1J) | Monoclonal | Rabbit | Human |
| Abcam | ab103809 | Anti-LONP1/Lon | Polyclonal | Rabbit | Human, Mouse |
| Thermo Fisher Scientific | PA5-51692 | LONP1 | Polyclonal | Rabbit | Human, Mouse, Rat |
| Thermo Fisher Scientific | PA5-100020 | LONP1 | Polyclonal | Rabbit | Human, Mouse, Rat |
| Proteintech | 15440-1-AP | LONP1 | Polyclonal | Rabbit | Human, Mouse, Rat |
| Proteintech | 66043-1-Ig | LONP1 | Monoclonal | Mouse | Human, Mouse, Rat |
| Santa Cruz Biotechnology | sc-293244 | LONP1 (3B2) | Monoclonal | Mouse | Human |
| Novus Biologicals | NBP3-42990 | LONP1 (9H10) | Monoclonal | Mouse | Human |
| Atlas Antibodies | HPA002034 | Anti-LONP1 | Polyclonal | Rabbit | Human |
Experimental Protocols
Successful detection of LonP1, a mitochondrial matrix protein, is enhanced by proper sample preparation and a meticulous western blot procedure. The expected molecular weight of human LonP1 is approximately 106 kDa.[5]
A. Sample Preparation: Mitochondrial Fractionation
For robust detection and to avoid interference from cytosolic proteins, isolating the mitochondrial fraction is recommended.
Reagents:
-
Mitochondria Isolation Buffer: 20 mM HEPES-KOH (pH 7.5), 220 mM Mannitol, 70 mM Sucrose, 1 mM EDTA, and Protease Inhibitor Cocktail.
Protocol:
-
Harvest cells by centrifugation at 600 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Mitochondria Isolation Buffer and incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) on ice.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction). The resulting pellet is the mitochondrial fraction.
-
Lyse the mitochondrial pellet using RIPA buffer for subsequent western blot analysis.
B. LonP1 Western Blot Protocol
Reagents:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and Protease Inhibitor Cocktail.
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Dilution Buffer: 5% BSA in TBST.
Protocol:
-
Protein Lysis & Quantification: Lyse the cell pellet or mitochondrial pellet in RIPA buffer. Determine the protein concentration using a BCA assay.[6]
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli Sample Buffer to a 1x final concentration. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an 8% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane at 100V for 90 minutes on ice.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary LonP1 antibody diluted in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are 1:1000 for monoclonal antibodies and 1:500-1:2000 for polyclonal antibodies.[5][7][8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in Blocking Buffer for 1 hour at room temperature.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the signal using an imaging system.
Diagrams and Workflows
Experimental Workflow for LonP1 Antibody Validation
The following diagram outlines the logical workflow for selecting and validating a LonP1 antibody for western blotting.
Caption: Workflow for LonP1 antibody selection and validation.
LonP1 Functional Pathway in Mitochondria
This diagram illustrates the central role of LonP1 within the mitochondrial protein quality control system and its other key functions.
Caption: Functional roles of LonP1 in the mitochondrion.
References
- 1. The mitochondrial LONP1 protease: molecular targets and role in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LONP1 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. tandfonline.com [tandfonline.com]
- 5. LONP1 antibody (66043-1-Ig) | Proteintech [ptglab.com]
- 6. Western blot analysis [bio-protocol.org]
- 7. LONP1 Polyclonal Antibody (PA5-100020) [thermofisher.com]
- 8. LONP1 antibody (66043-1-PBS) | Proteintech [ptglab.com]
Application Notes: Fluorescence-Based LonP1 Protease Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lon protease homolog, mitochondrial (LonP1) is an essential ATP-dependent serine protease located in the mitochondrial matrix.[1] It plays a critical role in maintaining mitochondrial proteostasis by degrading misfolded, damaged, or oxidized proteins.[1][2] Beyond its function in protein quality control, LonP1 is involved in the regulation of mitochondrial metabolism, DNA maintenance, and cellular stress responses.[1][2] Dysregulation of LonP1 activity has been implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it a significant target for therapeutic development.[2][3]
These application notes provide a detailed protocol for a fluorescence-based assay to measure the proteolytic activity of LonP1. The assay is suitable for kinetic studies, characterization of enzyme activity, and high-throughput screening of potential LonP1 inhibitors.
Principle of the Assay
The assay quantifies LonP1 protease activity by monitoring the increase in fluorescence resulting from the cleavage of a specific substrate. A common and effective method utilizes a protein substrate, such as casein, that is heavily labeled with a fluorescent dye like fluorescein isothiocyanate (FITC).[4] The high degree of labeling causes the fluorescence of the intact protein to be quenched. Upon digestion by LonP1, small, FITC-labeled peptide fragments are released, leading to a de-quenching of the fluorophore and a proportional increase in fluorescence intensity.[4] This increase in fluorescence can be measured over time and is directly proportional to the enzymatic activity of LonP1.[5] Alternative substrates include small fluorogenic peptides like Glutaryl-Ala-Ala-Phe-MNA, where cleavage releases the highly fluorescent 7-methoxy-4-nitroaniline (MNA) group.[6]
Experimental Workflow
Caption: Workflow for the fluorescence-based LonP1 protease assay.
Detailed Experimental Protocol
This protocol is adapted for a 96-well plate format suitable for use with a fluorescence plate reader.
I. Materials and Reagents
-
Enzyme: Purified human LonP1 protease.
-
Substrate: FITC-Casein (e.g., from Sigma-Aldrich, Cat. No. C37771). Prepare a 1 mg/mL stock solution in ultrapure water. Store at -20°C in aliquots.
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 5% Glycerol.
-
ATP Solution: 100 mM ATP in water (pH 7.5). Store at -20°C.
-
Positive Control: Trypsin (for general protease assay validation).
-
Test Compounds: Potential LonP1 inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution (Optional but Recommended): 10% Trichloroacetic Acid (TCA). Use of a stop solution can reduce background by precipitating undigested substrate.
-
Equipment:
-
Fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Incubator or heated plate reader set to 37°C.
-
96-well black, flat-bottom microplates (to minimize background fluorescence).
-
Standard laboratory pipettes and supplies.
-
II. Assay Procedure
-
Prepare Working Solutions:
-
Complete Assay Buffer: On the day of the experiment, prepare the required volume of Assay Buffer supplemented with ATP to a final concentration of 4 mM. Keep on ice.
-
Substrate Working Solution: Dilute the FITC-Casein stock solution in the Complete Assay Buffer to a final concentration of 10 µg/mL. Protect from light.
-
Enzyme Working Solution: Dilute the purified LonP1 enzyme in the Complete Assay Buffer to the desired final concentration (e.g., 0.1-0.5 µM). The optimal concentration should be determined empirically by titration. Keep on ice.
-
Inhibitor Dilutions: Prepare serial dilutions of test compounds in Complete Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup:
-
Add reagents to the wells of a 96-well black plate in the following order for a final volume of 100 µL.
-
Blank (No Enzyme): 50 µL Complete Assay Buffer + 50 µL Substrate Working Solution.
-
Negative Control (No Inhibitor): 25 µL Complete Assay Buffer (with solvent if applicable) + 25 µL Enzyme Working Solution.
-
Test Wells (Inhibitor): 25 µL of inhibitor dilution + 25 µL Enzyme Working Solution.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow inhibitors to interact with the enzyme.
-
-
Initiate the Reaction:
-
To start the reaction, add 50 µL of the pre-warmed Substrate Working Solution to all wells (except the Blank, which already contains it).
-
Mix gently by shaking the plate for 30 seconds.
-
-
Incubation and Measurement:
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 60-90 minutes (Kinetic Mode). Excitation: 485 nm, Emission: 530 nm.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes), protecting it from light.[7] If using the TCA stop method, add 25 µL of 10% TCA, incubate for 30 minutes at 37°C, centrifuge the plate, and transfer the supernatant to a new plate for reading.[7]
-
III. Data Analysis
-
Subtract Background: For each time point, subtract the average RFU of the Blank wells from all other wells.
-
Determine Reaction Rate: Plot the background-subtracted RFU versus time. The initial linear portion of this curve represents the reaction rate (slope = V = RFU/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
LonP1 Mechanism and Inhibition
LonP1 is a homohexameric AAA+ protease.[6] Its function involves substrate recognition, ATP-dependent unfolding and translocation, and subsequent proteolysis within a central chamber. Substrate binding at the N-terminal domain can allosterically regulate the activity of the protease domain.[6][8]
Caption: Simplified schematic of the LonP1 proteolytic cycle and inhibition.
Quantitative Data Summary
The fluorescence-based assay is a powerful tool for quantifying the potency of LonP1 inhibitors. Below is a summary of data for known modulators.
| Compound/Modulator | Target Site | Effect | Reported Value | Citation |
| Bortezomib | Proteolytic Active Site | Inhibition | IC₅₀ = 17 nM | [2] |
| CDDO-Me | Allosteric (ATP-binding) | Inhibition | IC₅₀ ≈ 5 µM | [2] |
| Casein (Substrate) | N-Terminal Domain | Activation | ~2-fold rate enhancement | [8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Substrate degradation; Autofluorescence of compounds. | Prepare substrate fresh; Screen compounds for autofluorescence before assay; Use TCA precipitation step.[7] |
| Low Signal / No Activity | Inactive enzyme; Incorrect buffer components. | Verify enzyme activity with a positive control; Ensure ATP and Mg²⁺ are present in the assay buffer. |
| Non-linear Reaction Rate | Substrate depletion; Enzyme instability. | Use a lower enzyme concentration or higher substrate concentration; Reduce incubation time. |
| Inconsistent Results | Pipetting errors; Temperature fluctuations. | Use calibrated pipettes; Ensure uniform temperature across the plate during incubation. |
References
- 1. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Structural and mechanistic studies on human LONP1 redefine the hand-over-hand translocation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Structure-Based Drug Design Targeting the SNTG2-RSK1 Interaction Using 7QQL Structural Data
Audience: Researchers, scientists, and drug development professionals.
Note: The initially requested PDB ID "7OQL" was not found in the RCSB Protein Data Bank. This document utilizes the structural data from PDB ID 7QQL as a representative example for structure-based drug design targeting a protein-protein interaction. 7QQL is the crystal structure of the PDZ domain of gamma-2-syntrophin (SNTG2) in complex with a phosphorylated C-terminal peptide from Ribosomal S6 Kinase 1 (RSK1).
Introduction: The SNTG2-RSK1 Interaction as a Therapeutic Target
Ribosomal S6 Kinase 1 (RSK1) is a serine/threonine kinase that acts as a downstream effector of the Ras/MAPK signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and motility.[1] Dysregulation of the Ras/MAPK pathway and overexpression of RSK1 are frequently observed in various cancers, making RSK1 and its protein-protein interactions (PPIs) attractive targets for anti-cancer therapies.[1][2][3][4][5]
Gamma-2-syntrophin (SNTG2) is a scaffold protein containing a PDZ domain.[6] PDZ domains are common protein interaction modules that recognize and bind to specific C-terminal peptide motifs on target proteins, facilitating the assembly of signaling complexes.[7][8] The interaction between the SNTG2 PDZ domain and the C-terminal motif of RSK1 is regulated by phosphorylation, highlighting a dynamic mechanism for controlling signal transduction.[9]
The crystal structure of this complex, PDB ID 7QQL, provides a high-resolution blueprint of the molecular interactions at the binding interface. This structural data is invaluable for a structure-based drug design (SBDD) campaign aimed at developing small molecule inhibitors that can disrupt the SNTG2-RSK1 interaction, thereby modulating RSK1 signaling for therapeutic benefit. Targeting such PPIs is a promising strategy in modern drug discovery.[10][11][12]
Quantitative Data from Structural and Biophysical Analyses
Crystallographic Data for PDB ID: 7QQL
This table summarizes the key experimental data for the 7QQL crystal structure, providing an indication of the quality of the structural model.
| Parameter | Value | Description |
| Method | X-RAY DIFFRACTION | The method used to determine the structure. |
| Resolution | 2.05 Å | A measure of the level of detail in the electron density map. Lower values are better. |
| R-Value Work | 0.206 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| R-Value Free | 0.231 | A cross-validation metric to assess the accuracy of the model, calculated with a subset of data not used in refinement. |
| Macromolecules | Gamma-2-syntrophin, Ribosomal protein S6 kinase alpha-1 | The proteins present in the crystal structure. |
| Ligands | Calcium Ion, Glycerol | Non-protein molecules present in the crystal structure. |
Data sourced from the RCSB PDB database for entry 7QQL.
Binding Affinity Data for the RSK1 C-terminal Peptide
The binding affinity of the phosphorylated and unphosphorylated C-terminal peptide of RSK1 to the SNTG2 PDZ domain is critical for understanding the interaction and for developing competitive inhibitors. The following data is derived from studies of RSK1 peptide interactions with various PDZ domains.[9]
| Interaction Pair | Binding Affinity (Kd) | Method | Significance |
| SNTG2 PDZ + Phosphorylated RSK1 Peptide | ~10-20 µM | Holdup Assay / FP | Phosphorylation is required for this specific interaction.[9] |
| SNTG2 PDZ + Unphosphorylated RSK1 Peptide | No detectable interaction | Holdup Assay / FP | Demonstrates the phospho-switch mechanism of the interaction.[9] |
| ARHGEF12 PDZ + Unphosphorylated RSK1 Peptide | ~3-6 µM | Holdup Assay / FP | Example of an interaction that is lost upon RSK1 phosphorylation.[9] |
Signaling Pathway and Drug Discovery Workflow
RSK1 Signaling Pathway
The following diagram illustrates a simplified view of the Ras/MAPK/RSK1 signaling cascade and the role of the SNTG2 scaffold protein. Extracellular signals, such as growth factors, activate the pathway, leading to the phosphorylation and activation of RSK1. Activated RSK1 can then be localized by scaffold proteins like SNTG2 through a phosphorylation-dependent interaction, facilitating the phosphorylation of downstream substrates involved in cell proliferation and survival.
Caption: The Ras/MAPK/RSK1 signaling pathway and the inhibitory point for a SNTG2-RSK1 interaction drug.
Structure-Based Drug Design Workflow
This diagram outlines the logical workflow for a structure-based drug design campaign targeting the SNTG2-RSK1 interaction, starting from the 7QQL crystal structure.
Caption: A typical workflow for structure-based drug design of protein-protein interaction inhibitors.
Experimental Protocols
Recombinant Expression and Purification of SNTG2 PDZ Domain
This protocol describes the expression and purification of the SNTG2 PDZ domain from E. coli for use in biophysical and structural studies.
Materials:
-
Expression vector (e.g., pGEX or pET series) containing the coding sequence for the human SNTG2 PDZ domain (approx. 90 amino acids).
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB Broth and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM Imidazole, 1 mM DTT, protease inhibitors).
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein or Glutathione for GST-tagged protein).
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 25 mM Imidazole, 1 mM DTT).
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM Imidazole, 1 mM DTT).
-
Size-Exclusion Chromatography (SEC) Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Protocol:
-
Expression:
-
Transform the expression vector into E. coli BL21(DE3) cells.
-
Inoculate a 50 mL starter culture and grow overnight at 37°C.
-
Use the starter culture to inoculate 1 L of LB broth and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 18°C and continue to grow for 16-20 hours.
-
-
Purification:
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
Load the supernatant onto a pre-equilibrated affinity chromatography column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the protein with Elution Buffer.
-
(Optional) If a cleavage site is present, incubate the eluate with the appropriate protease (e.g., TEV or Thrombin) to remove the affinity tag.
-
Concentrate the protein and perform size-exclusion chromatography using the SEC Buffer to obtain a highly pure and monodisperse sample.
-
Verify purity by SDS-PAGE.
-
Solid-Phase Synthesis of the Phosphorylated RSK1 Peptide
This protocol outlines the synthesis of the C-terminal RSK1 peptide with a phosphorylated serine residue, corresponding to the peptide in the 7QQL structure.[1][10][13][14][15]
Materials:
-
Fmoc-Rink Amide resin.
-
Fmoc-protected amino acids.
-
Fmoc-Ser(PO(OBzl)OH)-OH (benzyl-protected phosphoserine).
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: Diisopropylethylamine (DIPEA).
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF).
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Anhydrous DMF, Dichloromethane (DCM), Diethyl ether.
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (5 equivalents) with HATU (4.9 equivalents) and DIPEA (10 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM. Confirm coupling completion with a Kaiser test.
-
-
Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence, using Fmoc-Ser(PO(OBzl)OH)-OH at the appropriate position.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC. Confirm the mass and purity by mass spectrometry.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the SNTG2-RSK1 interaction.[16][17][18][19][20]
Materials:
-
Purified SNTG2 PDZ domain protein.
-
Synthesized phosphorylated RSK1 peptide.
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Must be identical for protein and peptide.
Protocol:
-
Sample Preparation:
-
Dialyze both the SNTG2 protein and RSK1 peptide extensively against the same batch of ITC buffer to minimize buffer mismatch heats.
-
Determine the precise concentrations of protein and peptide using a reliable method (e.g., UV absorbance at 280 nm for the protein, or a colorimetric assay).
-
Degas both solutions immediately before the experiment.
-
-
Experiment Setup (for a typical instrument):
-
Load the sample cell (typically ~200-1400 µL) with the SNTG2 PDZ domain at a concentration of ~20-50 µM.
-
Load the injection syringe (~40-250 µL) with the RSK1 peptide at a concentration 10-15 times that of the protein (e.g., 200-750 µM).
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one initial 0.5 µL injection followed by 19 injections of 2 µL).
-
-
Data Acquisition and Analysis:
-
Perform the titration experiment.
-
Perform a control experiment by titrating the peptide into buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data by fitting to a suitable binding model (e.g., one set of sites) to determine Kd, n, and ΔH.
-
Fluorescence Polarization (FP) Assay for Inhibitor Screening
FP is a high-throughput method to screen for inhibitors that disrupt the SNTG2-RSK1 interaction.[11][21][22][23][24]
Materials:
-
Purified SNTG2 PDZ domain protein.
-
Fluorescently-labeled RSK1 peptide (FP probe), e.g., with FITC or TAMRA.
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Compound library dissolved in DMSO.
-
384-well, black, low-volume microplates.
Protocol:
-
Probe Characterization:
-
Determine the Kd of the fluorescently-labeled RSK1 peptide for the SNTG2 PDZ domain by titrating the protein against a fixed concentration of the probe.
-
The optimal protein concentration for the competition assay is typically at or slightly above the Kd value. The probe concentration should be low (e.g., 1-10 nM) and well below the Kd.
-
-
Competition Assay (HTS):
-
Dispense a small volume (e.g., 100 nL) of test compounds from the library into the wells of the 384-well plate.
-
Add a solution containing the SNTG2 PDZ domain to all wells (except negative controls).
-
Add a solution containing the fluorescently-labeled RSK1 peptide to all wells. The final concentrations should be as determined in step 1.
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Wells containing compounds that inhibit the interaction will show a decrease in polarization compared to the DMSO-only (high signal) controls.
-
Calculate the percent inhibition for each compound and identify "hits" based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean).
-
Confirm hits and determine their IC50 values by performing dose-response experiments.
-
References
- 1. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Targeting of ERKs/RSK2 Signaling in Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Emerging Themes in PDZ Domain Signaling: Structure, Function, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDZ Domains as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rewiring of RSK-PDZ interactome by linear motif phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. researchgate.net [researchgate.net]
- 20. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 21. A fluorescence polarization based screening assay for identification of small molecule inhibitors of the PICK1 PDZ domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. oncotarget.com [oncotarget.com]
- 24. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Recombinant LonP1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the expression and purification of recombinant LonP1, specifically focusing on low yield.
Frequently Asked Questions (FAQs)
Q1: My expression of recombinant LonP1 is very low or undetectable. What are the initial checks I should perform?
A1: When facing low or no expression of recombinant LonP1, start by verifying the integrity of your expression construct. This includes confirming the correct insertion of the LonP1 gene into the expression vector via restriction digestion and DNA sequencing. It is also crucial to ensure the accuracy of the reading frame. Next, confirm the viability and correct genotype of your E. coli expression host. Finally, prepare fresh antibiotic stocks and culture media to rule out any issues with selection pressure or nutrient depletion.
Q2: I observe a band at the expected molecular weight of LonP1, but the yield is consistently poor. What are the most likely causes?
A2: Consistently low yields of soluble LonP1 can stem from several factors. A primary cause is the formation of insoluble aggregates known as inclusion bodies.[1][2] Additionally, the human LonP1 gene may contain codons that are rarely used by E. coli, leading to inefficient translation.[3][4][5] The protein itself might be unstable or toxic to the host cells, leading to its degradation or impaired cell growth.[6][7] Finally, suboptimal induction conditions, such as inducer concentration or temperature, can significantly impact expression levels.[2][8]
Q3: Is LonP1 prone to forming inclusion bodies? If so, why?
A3: Yes, like many large, multi-domain proteins expressed at high levels in E. coli, LonP1 can be prone to forming inclusion bodies.[1][2] This occurs when the rate of protein synthesis surpasses the cell's capacity for proper folding, leading to the aggregation of misfolded or unfolded polypeptides.[2] The complex structure of LonP1, a homo-oligomeric ring, likely requires specific cellular conditions and potentially chaperone assistance to fold correctly.[9][10]
Troubleshooting Guides
Issue 1: Low or No Detectable LonP1 Expression
This section provides a systematic approach to troubleshoot the absence of detectable recombinant LonP1.
Caption: Troubleshooting workflow for low or absent LonP1 expression.
1. Codon Optimization:
-
Problem: The human LONP1 gene contains codons that are infrequently used in E. coli, which can hinder translation efficiency.[3][4][5]
-
Solution: Synthesize a new version of the LONP1 gene with codons optimized for high expression in E. coli.
-
Protocol: Codon Optimization Analysis and Gene Synthesis
-
Obtain the human LONP1 cDNA sequence.
-
Use a commercial or open-source codon optimization tool to analyze and redesign the gene sequence for E. coli expression. These tools replace rare codons with more frequent ones without altering the amino acid sequence.[5]
-
During optimization, also aim for a GC content of around 50% and remove any potential mRNA secondary structures that could inhibit translation.[5]
-
Have the codon-optimized gene synthesized and clone it into your expression vector.
-
2. Choice of Expression Strain:
-
Problem: The standard E. coli expression host may not be ideal for LonP1. For instance, host proteases might degrade the recombinant protein, or the host may lack tRNAs for certain rare codons.
-
Solution: Test different E. coli strains that are engineered to enhance protein expression.
-
Recommended Strains:
| Strain | Key Features | Rationale for Use with LonP1 |
| BL21(DE3) pLysS | Contains a plasmid expressing T7 lysozyme to reduce basal expression. | Reduces potential toxicity of LonP1 before induction. |
| Rosetta(DE3) | Contains a plasmid with tRNAs for rare codons (AGG, AGA, AUA, CUA, CCC, GGA). | Improves translation of genes with rare codons, like human LonP1.[4] |
| Tuner(DE3) | Allows for uniform entry of IPTG, enabling adjustable levels of protein expression. | Useful for optimizing expression levels to improve solubility. |
| BL21-CodonPlus(DE3)-RIL | Similar to Rosetta, supplies tRNAs for rare codons (Arg, Ile, Leu). | Another option to overcome codon bias.[6] |
Issue 2: LonP1 is Expressed but Forms Inclusion Bodies
This section addresses the common problem of LonP1 aggregating into insoluble inclusion bodies.
Caption: Workflow for optimizing the soluble expression of LonP1.
1. Optimization of Induction Conditions:
-
Problem: High induction temperatures and inducer concentrations can lead to a rapid rate of protein synthesis, overwhelming the cellular folding machinery and promoting aggregation.[1][2]
-
Solution: Lower the induction temperature and reduce the concentration of the inducer (e.g., IPTG).[2][7]
-
Protocol: Optimization of Induction Parameters
-
Grow E. coli cultures harboring the LonP1 expression plasmid at 37°C to an OD600 of 0.6-0.8.
-
Cool the cultures to the desired induction temperature (e.g., 18°C).
-
Divide the culture into aliquots and induce with a range of IPTG concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM).
-
Incubate the cultures overnight (16-18 hours) at the reduced temperature with shaking.
-
Harvest the cells and analyze the soluble and insoluble fractions by SDS-PAGE to determine the optimal conditions.
-
2. Co-expression with Molecular Chaperones:
-
Problem: LonP1 may require assistance from molecular chaperones for proper folding.[4] The endogenous levels of E. coli chaperones may be insufficient during overexpression.
-
Solution: Co-express LonP1 with a chaperone system.
-
Protocol: Chaperone Co-expression
-
Co-transform the E. coli expression host with the LonP1 expression plasmid and a compatible plasmid carrying chaperone genes (e.g., pG-KJE8 with DnaK/DnaJ/GrpE and GroEL/GroES).
-
Select for both plasmids using the appropriate antibiotics.
-
Induce chaperone expression according to the manufacturer's instructions (often with a different inducer, like L-arabinose) prior to or concurrently with IPTG induction of LonP1.
-
Optimize induction temperature and time as described above.
-
3. Use of Solubility-Enhancing Fusion Tags:
-
Problem: The intrinsic properties of LonP1 may favor aggregation.
-
Solution: Fuse LonP1 to a highly soluble protein partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).
-
Experimental Approach:
-
Clone the LONP1 gene into a vector that adds an N-terminal or C-terminal fusion tag (e.g., pMAL for MBP fusion).
-
Express the fusion protein and purify it using affinity chromatography corresponding to the tag (e.g., amylose resin for MBP).[11]
-
If required, the tag can be removed by site-specific proteolysis (e.g., with Factor Xa or TEV protease) after purification.
-
Summary of Optimization Parameters
The following table summarizes key parameters that can be adjusted to improve the yield of soluble recombinant LonP1.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Expression Host | Standard BL21(DE3) | Rosetta(DE3), BL21-CodonPlus | Overcome codon bias.[4][6] |
| Induction Temperature | 37°C | 16-25°C | Slows down protein synthesis, allowing more time for proper folding.[2][7] |
| Inducer (IPTG) Conc. | 1.0 mM | 0.1 - 0.5 mM | Reduces the rate of transcription, preventing overwhelming of the folding machinery.[7] |
| Induction Time | 3-4 hours | 16-18 hours (overnight) | Compensates for the lower expression rate at reduced temperatures. |
| Fusion Tags | None or His-tag | MBP, GST | Increases the solubility of the target protein. |
| Chaperone Co-expression | None | GroEL/ES, DnaK/J/GrpE | Assists in the proper folding of LonP1.[4] |
References
- 1. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 2. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. verjournal.com [verjournal.com]
- 5. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Factors influencing inclusion body formation in the production of a fused protein in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Overproduction and purification of Lon protease from Escherichia coli using a maltose-binding protein fusion system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LonP1 Activity Assays
Welcome to the technical support center for LonP1 activity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and artifacts encountered during the experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter with your LonP1 activity assays in a question-and-answer format.
1. High Background Fluorescence in FITC-Casein Protease Assay
-
Question: My negative control wells (no LonP1 enzyme) show high fluorescence readings in my FITC-casein assay. What could be the cause?
-
Answer: High background fluorescence can arise from several sources:
-
Substrate Quality: The FITC-casein substrate itself may be degraded or contain free FITC. This can happen due to improper storage, repeated freeze-thaw cycles, or vigorous mixing which can cause the FITC to separate from the casein.[1]
-
Contaminating Proteases: The buffer or other reagents may be contaminated with other proteases that are cleaving the FITC-casein.
-
Compound Interference: If you are screening compounds, they may be intrinsically fluorescent at the excitation/emission wavelengths used for FITC (Ex/Em ~485/530 nm).
-
Light Scattering: At high concentrations, the FITC-casein substrate can aggregate, leading to light scattering that can be detected as background fluorescence. This can present as a broad peak between 500-540 nm.
-
-
Troubleshooting Steps:
-
Run a "Substrate Only" Control: Measure the fluorescence of the FITC-casein in the assay buffer without any enzyme. This will give you the baseline fluorescence of your substrate.
-
Check Substrate Integrity: Aliquot the FITC-casein upon receipt to minimize freeze-thaw cycles.[1] Centrifuge the FITC-casein solution before use to pellet any aggregates.
-
Test for Compound Fluorescence: If screening compounds, measure their fluorescence in the assay buffer in the absence of the enzyme and substrate.
-
Use High-Quality Reagents: Ensure all buffers and water are freshly prepared and free of contamination.
-
Optimize Substrate Concentration: Try reducing the concentration of FITC-casein to a point where the signal-to-background ratio is optimal.
-
2. No or Low LonP1 Protease Activity Detected
-
Question: I am not observing any significant increase in fluorescence over time in my LonP1 protease assay, even in my positive control. What are the possible reasons?
-
Answer: A lack of detectable activity can be due to several factors related to the enzyme, assay components, or reaction conditions.
-
Inactive Enzyme: The LonP1 enzyme may have lost its activity due to improper storage, handling, or the presence of inhibitors.
-
Missing Essential Cofactors: LonP1 is an ATP-dependent protease. The absence or degradation of ATP in the reaction buffer will prevent proteolytic activity.[2][3] Magnesium (Mg2+) is also a critical cofactor for ATP hydrolysis.
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for LonP1 activity.
-
Presence of Inhibitors: Your sample or reagents might contain known or unknown inhibitors of LonP1. For example, some small molecule inhibitors like CDDO and its derivatives can block LonP1's ATPase and proteolytic activities.[4]
-
-
Troubleshooting Steps:
-
Verify Enzyme Activity: Use a fresh aliquot of LonP1 or a new batch of enzyme.
-
Ensure ATP and Mg2+ are Present: Prepare fresh ATP solutions and ensure the correct concentration of MgCl2 is in the reaction buffer.
-
Optimize Reaction Conditions: The typical buffer for LonP1 activity is around pH 8.0 and the reaction is usually performed at 37°C.[2][5]
-
Run an Inhibition Control: If you suspect inhibitors in your sample, you can perform a spiking experiment by adding a known amount of active LonP1 to your sample and measuring the activity.
-
Check for Protein Aggregation: LonP1 itself or the substrate can aggregate, reducing the effective concentration of active enzyme and substrate. Visually inspect solutions for turbidity and consider centrifugation. Depletion of LONP1 in cellular models has been shown to cause the aggregation of a broad range of mitochondrial proteins.[6]
-
3. Inconsistent or Non-Reproducible Results in ATPase Assay
-
Question: My LonP1 ATPase assay results are highly variable between replicates and experiments. What could be causing this?
-
Answer: Variability in ATPase assays often stems from the instability of ATP, the presence of contaminating ATPases, or issues with the detection method.
-
ATP Degradation: ATP is prone to hydrolysis, especially at non-optimal pH and temperature. Repeated freeze-thaw cycles of ATP stock solutions should be avoided.
-
Contaminating ATPases: The purified LonP1 enzyme preparation may contain other ATP-hydrolyzing enzymes.
-
Phosphate Contamination: If using a malachite green-based assay to detect released phosphate, contamination of buffers or labware with phosphate can lead to high background and variability.
-
Substrate-Dependent Activity: LonP1's ATPase activity can be stimulated by protein substrates.[5] Inconsistent amounts of substrate can lead to variable ATPase rates.
-
-
Troubleshooting Steps:
-
Use Freshly Prepared ATP: Make fresh ATP stock solutions and keep them on ice.
-
Assess Purity of LonP1: Run an SDS-PAGE gel to check the purity of your enzyme preparation.
-
Run a "No Enzyme" Control: This will help determine the rate of non-enzymatic ATP hydrolysis in your assay buffer.
-
Run a "No Substrate" Control: To measure the basal ATPase activity of LonP1 and assess the degree of substrate stimulation.
-
Use Phosphate-Free Labware: If using a phosphate detection-based assay, ensure all tubes and pipette tips are phosphate-free.
-
4. Unexpected Inhibition or Activation by Test Compounds
-
Question: A compound in my screen appears to be a potent inhibitor of LonP1's protease activity, but I'm not sure if it's a direct effect. How can I investigate this?
-
Answer: Test compounds can interfere with the assay in several ways that may not be due to direct inhibition of the LonP1 active site.
-
Fluorescence Quenching or Interference: The compound may absorb light at the excitation or emission wavelengths of FITC, leading to an apparent decrease in signal (quenching).
-
Substrate Aggregation: The compound could induce the aggregation of the FITC-casein substrate, making it less accessible to the enzyme.
-
Inhibition of ATPase Activity: The compound might be inhibiting the ATPase activity of LonP1, which is essential for the degradation of protein substrates.[4]
-
Chelation of Mg2+: The compound could be a chelating agent, removing the essential Mg2+ cofactor from the reaction.
-
-
Troubleshooting Steps:
-
Perform a Counter-Screen for Fluorescence Interference: Test the compound's effect on the fluorescence of a pre-digested FITC-casein solution.
-
Visually Inspect for Precipitation: Look for any signs of turbidity or precipitation when the compound is added to the assay mixture.
-
Run an ATPase Assay: Directly measure the effect of the compound on LonP1's ATP hydrolysis rate.
-
Perform a Magnesium Titration: If chelation is suspected, see if adding excess Mg2+ can rescue the activity.
-
Consider a Different Assay Format: Use an orthogonal assay, such as a Western blot-based degradation assay with a specific LonP1 substrate, to confirm the inhibitory effect.
-
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions for LonP1 activity assays based on published literature.
Table 1: Typical Reagent Concentrations for LonP1 Protease Assay
| Reagent | Typical Concentration | Reference |
| LonP1 Enzyme | 0.1 µM | [2] |
| FITC-Casein | 0.8 µM | [2] |
| ATP | 2.5 mM | [2] |
| MgCl₂ | 10 mM | [2][5] |
| Tris-HCl (pH 8.0) | 50 mM | [2][5] |
| KCl | 100 mM | [2][5] |
| DTT | 1 mM | [2][5] |
Table 2: Common Modulators of LonP1 Activity
| Compound | Effect on LonP1 | Notes | Reference |
| CDDO & Derivatives | Inhibitor | Blocks ATPase and proteolytic activity. | [4] |
| Bortezomib | Inhibitor | Peptidomimetic active site inhibitor. | |
| ATPγS | Non-hydrolyzable ATP analog | Can stabilize certain conformational states. | |
| Casein | Activator (of ATPase) | Unfolded protein substrate that stimulates ATPase activity. | [5] |
Experimental Protocols
1. LonP1 Protease Activity Assay using FITC-Casein
This protocol is for a continuous, fluorescence-based assay to measure the proteolytic activity of LonP1.
Materials:
-
Purified human LonP1
-
FITC-Casein
-
ATP
-
LonP1 Activity Buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% Glycerol)[2]
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a master mix of the LonP1 Activity Buffer containing ATP at the final desired concentration.
-
Add the master mix to the wells of the 96-well plate.
-
Add the test compounds or vehicle control to the appropriate wells.
-
Add the purified LonP1 enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the enzyme to equilibrate with the compounds.
-
Initiate the reaction by adding FITC-Casein to all wells.
-
Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every 5 minutes for 60 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
2. LonP1 ATPase Activity Assay
This protocol describes a coupled-enzyme assay to measure the ATPase activity of LonP1. This method couples the hydrolysis of ATP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified human LonP1
-
ATP
-
LonP1 Activity Buffer
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
UV-transparent 96-well plate
-
Spectrophotometer plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing LonP1 Activity Buffer, PEP, NADH, PK, and LDH.
-
Add the reaction mixture to the wells of the 96-well plate.
-
Add the test compounds or vehicle control to the appropriate wells.
-
Add the purified LonP1 enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately place the plate in the spectrophotometer, pre-warmed to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of ATP hydrolysis using the molar extinction coefficient of NADH.
Visualizations
Caption: Workflow for a typical LonP1 protease activity assay.
References
- 1. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Mitochondrial Lon protease is a gatekeeper for proteins newly imported into the matrix - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LonP1 Substrate Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered with LonP1 substrate solubility during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My LonP1 substrate is precipitating out of solution. What are the potential causes?
A1: Precipitation of your LonP1 substrate is likely due to issues with its solubility under the current experimental conditions. Several factors can contribute to this, including:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer may not be ideal for maintaining the solubility of your specific substrate. Proteins are least soluble at their isoelectric point (pI).
-
High Protein Concentration: Many proteins, including substrates of LonP1, tend to aggregate and precipitate at high concentrations.
-
Temperature: Temperature can significantly impact protein stability and solubility. Some proteins are less soluble at lower temperatures, while others may denature and aggregate at higher temperatures.
-
Presence of Aggregation-Prone Regions: Some LonP1 substrates possess intrinsically disordered regions that can contribute to aggregation when the protein is removed from its native mitochondrial environment.[1]
-
Improper Folding: Recombinantly expressed proteins, especially those expressed in bacterial systems, may not fold correctly, leading to the formation of insoluble inclusion bodies.
Q2: How can I improve the solubility of my LonP1 substrate?
A2: Several strategies can be employed to enhance the solubility of your LonP1 substrate:
-
Optimize Buffer Conditions: Systematically screen different buffer components, pH levels, and salt concentrations to find the optimal conditions for your substrate.[2][3][4]
-
Utilize Solubility-Enhancing Additives: Incorporate additives such as arginine, glutamate, non-ionic detergents, or glycerol into your buffer to help keep the substrate in solution.[2]
-
Adjust Protein Concentration: Work with lower concentrations of your substrate whenever possible.[5] If a high concentration is necessary, the addition of stabilizing components to the buffer is crucial.[5]
-
Control Temperature: Experiment with different temperatures for your assay to identify the range where your substrate is most stable and soluble.[2]
-
Employ Fusion Tags: For recombinantly expressed substrates, using a solubility-enhancing fusion tag like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can be beneficial.[6]
Q3: What are some common LonP1 substrates that are known to have solubility issues?
A3: Several mitochondrial matrix proteins that are substrates of LonP1 have been observed to have altered solubility profiles, particularly when LonP1 is depleted.[7][8][9] These include:
-
SSBP1 (Single-stranded DNA-binding protein 1, mitochondrial)
-
MTERFD3 (Mitochondrial transcription termination factor domain-containing protein 3)
-
FASTKD2 (FAST kinase domain-containing protein 2)
-
CLPX (ATP-dependent Clp protease ATP-binding subunit clpx-like, mitochondrial)
Unprocessed forms of these proteins, in particular, have a tendency to accumulate in an insoluble fraction.[7][8][9][10][11]
Q4: Can the chaperone activity of LonP1 influence substrate solubility?
A4: Yes, LonP1 possesses ATP-dependent chaperone-like activity independent of its proteolytic function.[12][13] This chaperone activity helps to maintain the solubility of newly imported mitochondrial proteins and prevent their aggregation.[1][12] Therefore, in in vitro assays lacking the full mitochondrial context, substrates may be more prone to insolubility.
Troubleshooting Guides
Issue: LonP1 Substrate Precipitation During Assay Setup
This guide provides a systematic approach to troubleshooting and resolving substrate precipitation that occurs before the start of an enzymatic assay.
Troubleshooting Workflow
Caption: Troubleshooting workflow for substrate precipitation.
Data Presentation: Buffer Optimization Parameters
| Parameter | Recommended Range | Rationale |
| pH | 6.0 - 8.5 (screen in 0.5 unit increments) | Protein solubility is minimal at its isoelectric point (pI). Adjusting the pH away from the pI increases the net charge and enhances solubility. |
| Salt Concentration (e.g., NaCl, KCl) | 50 - 250 mM | Salts can help to shield surface charges and prevent aggregation ("salting in"). However, very high salt concentrations can lead to precipitation ("salting out").[14][15][16] |
| Buffer Type | Phosphate, Tris, HEPES, MOPS | Different buffer species can interact with proteins in unique ways, affecting their stability. It is advisable to screen a few common buffers.[4][6][17][18] |
Data Presentation: Solubility-Enhancing Additives
| Additive | Recommended Concentration Range | Mechanism of Action |
| L-Arginine / L-Glutamate (equimolar) | 50 - 200 mM | Suppresses protein-protein interactions and aggregation.[1][2][19][20] |
| Non-ionic Detergents (e.g., Triton X-100, Tween-20) | 0.01% - 0.1% (v/v) | Associate with hydrophobic regions of the protein, preventing aggregation.[21][22][23][24] |
| Glycerol | 5% - 20% (v/v) | Stabilizes protein structure by promoting preferential hydration of the protein surface. |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol outlines a systematic approach to identify the optimal buffer pH and salt concentration for maximizing LonP1 substrate solubility.
Methodology
-
Prepare a series of buffers:
-
Prepare a set of buffers with varying pH values (e.g., citrate for pH 5.0-6.0, phosphate for pH 6.0-7.5, and Tris for pH 7.5-8.5) at a constant, low ionic strength (e.g., 25 mM).
-
For the buffer that provides the best solubility, prepare a series of solutions with increasing salt concentrations (e.g., 50, 100, 150, 200, 250 mM NaCl or KCl).
-
-
Solubility Assay:
-
For each buffer condition, prepare a solution of your LonP1 substrate at a concentration known to be problematic.
-
Incubate the solutions at the desired assay temperature for a set period (e.g., 30 minutes).
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet any insoluble protein.
-
Carefully collect the supernatant.
-
-
Quantify Soluble Protein:
-
Measure the protein concentration in the supernatant using a standard protein quantification method (e.g., Bradford assay, BCA assay, or absorbance at 280 nm).
-
-
Data Analysis:
-
Plot the soluble protein concentration against the pH and salt concentration to determine the optimal conditions.
-
Protocol 2: Differential Centrifugation for Solubility Assessment
This protocol provides a method to separate and quantify the soluble and insoluble fractions of a LonP1 substrate.[25][26][27]
Methodology
-
Sample Preparation:
-
Prepare a solution of your LonP1 substrate in the desired buffer.
-
-
Initial Centrifugation (Low Speed):
-
Centrifuge the sample at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to remove any large aggregates or contaminants.
-
Carefully transfer the supernatant to a new tube.
-
-
High-Speed Centrifugation:
-
Centrifuge the supernatant from the previous step at a high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the insoluble protein fraction.
-
-
Fraction Separation:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Resuspend the pellet in the same volume of a denaturing buffer (e.g., containing 8 M urea or 6 M guanidine hydrochloride) to solubilize the insoluble fraction.
-
-
Quantification:
-
Quantify the protein concentration in both the soluble and insoluble fractions using a compatible protein assay.
-
The percentage of soluble protein can be calculated as: (Soluble Protein Concentration / (Soluble Protein Concentration + Insoluble Protein Concentration)) * 100.
-
Logical Relationship Diagram
Caption: Differential centrifugation workflow for solubility.
References
- 1. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
- 9. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Small-scale Expression and Solubility Testing of Proteins in BL21 E. coli v2 [protocols.io]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. Ion Specificity and Nonmonotonic Protein Solubility from Salt Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 17. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The effects of arginine glutamate, a promising excipient for protein formulation, on cell viability: Comparisons with NaCl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Protocol for Differential Velocity Centrifugation - Creative Proteomics [creative-proteomics.com]
- 26. Development of a method for fast assessment of protein solubility based on ultrasonic dispersion and differential centrifugation technology -ORCA [orca.cardiff.ac.uk]
- 27. Development of a Method for Fast Assessment of Protein Solubility Based on Ultrasonic Dispersion and Differential Centrifugation Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Achieving High-Resolution LonP1 Structures with Cryo-EM
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the cryo-electron microscopy (cryo-EM) structure of the mitochondrial LonP1 protease. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow, from sample preparation to data processing, with the goal of improving the final resolution of your LonP1 structure.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Preparation and Optimization
Question: My LonP1 sample is aggregating. How can I improve its homogeneity for cryo-EM grid preparation?
Answer: Protein aggregation is a common issue that can severely impact the quality of your cryo-EM grids.[1][2] Here are several strategies to improve the homogeneity of your LonP1 sample:
-
Optimize Buffer Conditions:
-
pH and Ionic Strength: Systematically screen different pH values and salt concentrations to find the optimal buffer that maintains LonP1's stability.[3]
-
Additives: Consider adding small amounts of non-denaturing detergents or glycerol, although high concentrations should be avoided as they can reduce contrast.[3]
-
-
Concentration Optimization: High protein concentrations can lead to aggregation.[2] Try diluting your sample. The optimal concentration for cryo-EM is typically in the range of 0.5 to 5 mg/mL.[3]
-
Biochemical Stabilization:
-
Quality Control: Before grid preparation, it is crucial to verify sample quality. Techniques like dynamic light scattering (DLS) and size exclusion chromatography (SEC) can confirm the monodispersity of your sample.[3]
Question: I am observing a preferred orientation of LonP1 particles on my grids. What can I do to mitigate this?
Answer: Preferred orientation is a significant obstacle to achieving high-resolution reconstructions as it leads to anisotropic resolution.[6] This occurs when particles adhere to the air-water interface in a non-random manner.[6] Here are some troubleshooting steps:
-
Grid Surface Modification:
-
Glow Discharge: Adjust the time and intensity of glow discharge to alter the hydrophilicity of the grid surface.[2]
-
Alternative Supports: Consider using different grid types, such as those with a thin layer of continuous carbon or graphene oxide, which can provide a different surface for the particles to adhere to.[7]
-
-
Sample Additives: Adding a small amount of mild detergent can sometimes disrupt the interaction with the air-water interface.
-
Data Collection Strategy:
Section 2: Cryo-EM Grid Preparation and Vitrification
Question: What are the critical parameters to optimize during cryo-EM grid preparation for LonP1?
Answer: The quality of your vitrified grids is paramount for high-resolution data collection. Here are key parameters to focus on:
-
Ice Thickness: The ice should be thin enough to provide good contrast but thick enough to embed the LonP1 particles fully.[2] You can adjust ice thickness by modifying the blotting time and force.[2][8]
-
Blotting Conditions: The blotting time, force, and humidity of the vitrification chamber all influence the final ice thickness.[9] These parameters need to be empirically optimized for each sample.
-
Vitrification: Ensure rapid plunging into liquid ethane to prevent the formation of crystalline ice, which will obscure your particles.[10]
A typical workflow for grid preparation is as follows:
-
Centrifuge the LonP1 sample to remove any aggregates.
-
Glow discharge the cryo-EM grids to make them hydrophilic.
-
Apply 3-5 µL of the sample to the grid.
-
Allow the sample to adsorb for a set time (e.g., 3-30 seconds).
-
Blot away excess liquid.
-
Vitrify the sample by plunge-freezing in liquid ethane.[10]
Section 3: Data Collection and Processing
Question: The resolution of my LonP1 reconstruction is limited by conformational flexibility. How can I improve it?
Answer: LonP1 is a highly dynamic complex, existing in multiple conformational states (e.g., open and closed).[4][5][11] This inherent flexibility is a major challenge for achieving high resolution.[7][12] Advanced data processing strategies are essential to overcome this:
-
Extensive 2D and 3D Classification: This is the first step to computationally sort the heterogeneous particle images into more uniform subsets.[13] By classifying particles based on their different conformations, you can refine homogenous subsets to higher resolutions.[14]
-
Masked Classification and Focused Refinement: If a specific domain of LonP1 is flexible, you can use a mask around the stable core of the protein for initial alignment and then perform a focused refinement on the flexible region.[5][15][16] This technique can significantly improve the local resolution of dynamic domains.
-
3D Flexible Refinement and Dynamic Masking: Software packages like cryoSPARC and RELION offer tools for 3D variability analysis and flexible refinement.[15][17] These methods model the continuous motion of the complex, which can lead to a higher resolution map of the flexible regions.[17]
-
Sub-particle Reconstruction: For highly symmetric complexes with flexible domains, sub-particle reconstruction can be a powerful tool.[12] This involves aligning the entire complex, then computationally extracting and aligning the individual, more rigid subunits.
Question: What are some common data collection parameters that can be optimized for high-resolution imaging of LonP1?
Answer: Optimizing your data collection strategy can significantly impact the final resolution. Consider the following:
-
Microscope and Detector: While 300 keV microscopes have traditionally been used for the highest resolution structures, it is possible to achieve sub-3 Å resolution with 200 keV instruments equipped with direct electron detectors.[18]
-
Data Acquisition Mode: Newer, faster acquisition modes can increase data collection speed significantly without a notable loss of resolution, making the technique more efficient.[8]
-
Defocus Range: Collect data over a range of defocus values to ensure good contrast transfer function (CTF) estimation across all spatial frequencies.
Quantitative Data Summary
| Experimental Strategy | Impact on Resolution | Reference Protein(s) | Citation |
| Data Processing | |||
| Particle recentering with tight soft mask | Improved from 10 Å to 6 Å | - | [15] |
| Focused refinement with soft mask over specific subunits | Improved resolution of seam subunits | Human LONP1 | [5] |
| Sub-particle reconstruction | Improved resolution of flexible domains | Tetrahedrally symmetric scaffold protein | [12] |
| Microscopy | |||
| 200 keV TEM with direct electron detector | Achieved ~2.6 Å resolution | Aldolase (~150 kDa) | [18] |
| 200 keV TEM with direct electron detector | Achieved ~2.8 Å resolution | 20S proteasome (~700 kDa) | [18] |
| Sample Preparation | |||
| Addition of Bortezomib (inhibitor) | Stabilized substrate-bound state for ~3.3 Å reconstruction | Human LONP1 | [11] |
Detailed Experimental Protocols
Protocol 1: Expression and Purification of Human LonP1
This protocol is a generalized procedure based on common practices for expressing and purifying mitochondrial proteins for structural studies.
-
Construct Generation: Clone the gene encoding mature human LONP1 (lacking the mitochondrial targeting sequence) into a suitable expression vector, often with a tag (e.g., His-tag) for affinity purification.
-
Protein Expression: Express the protein in a suitable host, such as E. coli or insect cells.
-
Cell Lysis and Clarification: Harvest the cells and lyse them using sonication or a microfluidizer in a buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a column with the appropriate resin (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the protein.
-
Size Exclusion Chromatography (SEC): As a final purification step, run the eluted protein over a size exclusion chromatography column to separate the hexameric LonP1 from aggregates and smaller contaminants. This step is also crucial for buffer exchange into the final buffer for cryo-EM.
-
Purity and Homogeneity Assessment: Analyze the purified protein by SDS-PAGE to confirm purity and by negative stain EM or DLS to assess homogeneity and the absence of aggregation.
Protocol 2: Cryo-EM Data Processing Workflow for a Flexible Complex like LonP1
This protocol outlines a general data processing strategy using software like RELION or cryoSPARC.
-
Motion Correction and CTF Estimation: Correct for beam-induced motion by aligning the frames of each movie micrograph. Estimate the contrast transfer function (CTF) for each micrograph.
-
Particle Picking: Select particles from the corrected micrographs, either manually or using automated picking routines.
-
2D Classification: Perform several rounds of 2D classification to remove "junk" particles and to get an initial assessment of the conformational heterogeneity of the sample.
-
Ab-initio 3D Reconstruction: Generate an initial 3D model from a subset of the best 2D class averages.
-
Heterogeneous 3D Refinement: Use the initial 3D model to perform a 3D classification of the entire particle stack. This will separate particles belonging to different conformational states.
-
Homogeneous 3D Refinement: Refine the particle subsets corresponding to the most stable and well-populated conformations to the highest possible resolution.
-
Advanced Refinement Strategies:
-
Masked/Focused Refinement: If parts of the map are at a lower resolution due to flexibility, create a mask around the stable core for alignment, followed by refinement with a mask around the flexible region.
-
3D Variability Analysis/Flexible Refinement: Employ specialized tools to model the continuous motion of the complex to improve the resolution of flexible domains.
-
-
Post-processing: Sharpen the final map and estimate the local resolution.
Visualizations
References
- 1. CURRENT OUTCOMES WHEN OPTIMIZING “STANDARD” SAMPLE PREPARATION FOR SINGLE-PARTICLE CRYO-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Challenges and opportunities in cryo-EM single-particle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current limitations to high-resolution structure determination by single-particle cryoEM | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Structural and mechanistic studies on human LONP1 redefine the hand-over-hand translocation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Cryo-EM structure of hexameric yeast Lon protease (PIM1) highlights the importance of conserved structural elements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to account for movement and flexibility in cryo-EM data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Achieving better than 3 Å resolution by single particle cryo-EM at 200 keV - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in LonP1 Structural Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural determination of the human mitochondrial LonP1 protease. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during sample preparation for structural analysis, with a focus on cryo-electron microscopy (cryo-EM), the currently predominant method for high-resolution LonP1 structures.
Frequently Asked Questions (FAQs)
Q1: I am having trouble obtaining crystals of human LonP1. What are the known crystallization conditions?
A1: To date, high-resolution structures of full-length human LonP1 have been determined by cryo-electron microscopy (cryo-EM), not X-ray crystallography[1][2]. This suggests that obtaining well-diffracting 3D crystals of the full-length hexameric complex is challenging. However, a crystal structure of the isolated N-terminal domain of E. coli Lon protease has been reported[3]. For the homologous Lon protease from Thermococcus onnurineus NA1, crystals were obtained using the batch method under the following conditions: 1.2 M ammonium sulfate, 0.1 M sodium succinate pH 7.5, and 0.96% lauryldimethylamine oxide[4]. While not directly transferable to human LonP1, these conditions could serve as a starting point for screening.
Q2: My LonP1 protein is aggregating during purification and concentration. How can I improve its solubility and stability?
A2: Protein aggregation is a common challenge in structural biology. For LonP1, which possesses chaperone-like activity to prevent protein misfolding, maintaining its stability is crucial[5]. Here are several strategies to mitigate aggregation:
-
Optimize Buffer Conditions:
-
Use Stabilizing Additives: A variety of additives can help maintain LonP1 in a soluble, monomeric state. See the table below for common additives and their recommended concentrations[6][8].
-
Incorporate Nucleotides: LonP1 is an ATP-dependent protease. The presence of ATP or a non-hydrolyzable analog like ATPγS can stabilize the complex and is often used in purification and sample preparation for structural studies[9][10].
-
Work at Low Temperatures: Perform purification steps at 4°C to reduce the risk of denaturation and aggregation[8]. For long-term storage, flash-freeze aliquots in the presence of a cryoprotectant like glycerol and store at -80°C[8].
Q3: What LonP1 construct is recommended for structural studies?
A3: Successful structural studies of human LonP1 have utilized a mature construct that lacks the N-terminal mitochondrial targeting sequence[11]. This construct is typically expressed in E. coli[2].
Q4: Are there any specific detergents recommended for LonP1?
A4: While LonP1 is a mitochondrial matrix protein and not an integral membrane protein, low concentrations of non-denaturing detergents can sometimes help to solubilize aggregates that form via hydrophobic patches[7]. Non-ionic or zwitterionic detergents like Tween 20 or CHAPS at low concentrations (e.g., 0.05-1%) could be screened[7][8].
Troubleshooting Guides
Issue 1: Protein Precipitation After Cell Lysis
Symptoms: The target protein is found in the insoluble pellet after cell lysis.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inclusion Body Formation | Lower the expression temperature during induction to slow down protein synthesis and promote proper folding. Consider co-expression with chaperones. |
| Incorrect Lysis Buffer | Optimize the lysis buffer pH to be at least 1 unit away from the pI of LonP1. Vary the salt concentration (150-500 mM NaCl) to improve solubility. Include stabilizing additives (see table below). |
| Mechanical Stress | Perform sonication on ice in short bursts with cooling periods in between to prevent localized heating and denaturation. |
Issue 2: Aggregation During Chromatographic Purification
Symptoms: The protein elutes in the void volume during size-exclusion chromatography (SEC) or precipitates on the column during ion-exchange (IEX) or affinity chromatography.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| High Local Concentration on Column | For IEX, use a resin with a lower binding capacity or load less protein. For affinity chromatography, ensure rapid elution. |
| Incompatible Buffer | Screen for optimal buffer conditions for stability before chromatography. Ensure the SEC mobile phase is a buffer in which LonP1 is highly stable. |
| Disulfide Bond Formation | Include a reducing agent like DTT or TCEP (1-10 mM) in all purification buffers to prevent the formation of intermolecular disulfide bonds. |
Data Presentation: Stabilizing Additives for LonP1
The following table summarizes common additives used to prevent protein aggregation and their recommended starting concentrations for screening.
| Additive Category | Example Additives | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | Glycerol, Sucrose, Sorbitol | 10-50% (v/v) for Glycerol, 5-10% (w/v) for sugars | Stabilize protein structure through preferential hydration and increase solution viscosity, reducing molecular collisions[6]. |
| Amino Acids | L-Arginine, L-Glutamate | 50 mM - 2 M | Suppress aggregation by binding to charged and hydrophobic regions on the protein surface[6]. |
| Reducing Agents | DTT, TCEP | 1-10 mM | Prevent oxidation of cysteine residues and the formation of intermolecular disulfide bonds[6]. |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.05-1% (v/v) | Solubilize aggregates by interacting with hydrophobic patches[6][8]. |
| Salts | NaCl, KCl | 50-500 mM | Modulate electrostatic interactions to enhance solubility[6]. |
Experimental Protocols
Protocol 1: Purification of Mature Human LonP1 for Structural Studies
This protocol is adapted from methodologies used for successful cryo-EM studies of human LonP1.
-
Expression: Express the His-tagged mature human LonP1 (lacking the mitochondrial targeting sequence) in E. coli BL21(DE3) cells.
-
Lysis: Resuspend cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM KCl, 10 mM imidazole, 1 mM TCEP) and lyse by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris and insoluble proteins.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA or TALON cobalt resin. Wash with lysis buffer containing 20 mM imidazole. Elute LonP1 with a buffer containing a higher concentration of imidazole (e.g., 300 mM).
-
Size-Exclusion Chromatography (SEC): Concentrate the eluted protein and load it onto a size-exclusion column (e.g., Superose 6) pre-equilibrated with a final buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM ATPγS).
-
Concentration and Storage: Pool the fractions containing hexameric LonP1, concentrate to the desired concentration, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Screening for Optimal Buffer Conditions to Minimize Aggregation
This protocol provides a systematic way to identify buffer conditions that enhance the solubility of LonP1.
-
Preparation: Prepare a series of buffers with varying pH (e.g., Tris, HEPES from pH 7.0-8.5) and salt concentrations (e.g., NaCl, KCl from 50-500 mM).
-
Buffer Exchange: Exchange purified LonP1 into each buffer condition using a desalting column or dialysis.
-
Incubation and Observation: Incubate small aliquots of LonP1 in each buffer at different temperatures (e.g., 4°C and room temperature) for a set period. Visually inspect for precipitation.
-
Quantification of Soluble Protein: After incubation, centrifuge the samples to pellet any aggregates. Measure the protein concentration in the supernatant using a Bradford assay or UV absorbance at 280 nm.
-
Analysis: The condition with the highest concentration of soluble protein is considered optimal.
Mandatory Visualizations
Caption: Experimental workflow for LonP1 purification and preparation for cryo-EM.
Caption: Logical workflow for troubleshooting LonP1 aggregation issues.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. Crystal structure of the N-terminal domain of E. coli Lon protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Structural and mechanistic studies on human LONP1 redefine the hand-over-hand translocation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Protease Auto-Degradation In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protease auto-degradation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is protease auto-degradation and why is it a problem in vitro?
A1: Protease auto-degradation, or autolysis, is the process by which a protease digests itself or other molecules of the same protease. In vivo, this process is tightly regulated. However, during in vitro procedures such as protein purification, cell lysis disrupts the natural compartmentalization of cells, releasing proteases that can then degrade themselves and the target protein of interest.[1][2][3][4][5] This leads to a loss of active protease, decreased yield of the target protein, and potentially confounding experimental results.
Q2: What are the primary factors that influence the rate of protease auto-degradation?
A2: The rate of protease auto-degradation is primarily influenced by:
-
Temperature: Higher temperatures generally increase the rate of enzymatic reactions, including autolysis.[6][7][8]
-
pH: Each protease has an optimal pH range for its activity. Deviations from this optimal pH can decrease activity, including auto-degradation.[9][10][11][12][13][14]
-
Protease Concentration: Higher concentrations of protease can lead to an increased rate of intermolecular auto-degradation.
-
Presence of Substrates or Inhibitors: The presence of a preferred substrate can sometimes reduce auto-degradation by keeping the protease's active site occupied. Conversely, the absence of inhibitors allows for unchecked activity.[15]
Q3: How can I detect if my protease is undergoing auto-degradation?
A3: Protease auto-degradation can be detected through several methods:
-
SDS-PAGE Analysis: Running samples of your protease over time on an SDS-PAGE gel can reveal the appearance of lower molecular weight bands, indicating proteolytic cleavage.
-
Activity Assays: A decrease in the specific activity of the protease solution over time is a strong indicator of auto-degradation.[16][17][18][19][20][21][22][23]
-
Mass Spectrometry: This technique can be used to identify specific cleavage products and pinpoint the sites of autolysis.
Troubleshooting Guides
Issue 1: My purified protease loses activity rapidly upon storage.
| Possible Cause | Suggested Solution |
| Suboptimal Storage Temperature | Store the purified protease at a lower temperature, such as -20°C or -80°C, to minimize enzymatic activity. Aliquoting the sample to avoid repeated freeze-thaw cycles is also recommended.[24] |
| Incorrect Buffer pH | Ensure the storage buffer pH is outside the optimal range for the protease's activity. For many proteases, a slightly acidic or basic pH can reduce auto-degradation.[3] |
| Presence of Activating Metal Ions | If your protease is a metalloprotease, the presence of certain metal ions in the buffer can enhance its activity. Consider adding a chelating agent like EDTA to the storage buffer, if compatible with your downstream applications.[24] |
| High Protease Concentration | Dilute the protease to a lower concentration for storage, if feasible for your experimental needs. |
| Lack of Stabilizing Agents | Add stabilizing agents such as glycerol (typically 10-50%) or bovine serum albumin (BSA) to the storage buffer to help maintain the protease's conformational integrity and reduce aggregation.[3] |
Issue 2: I observe multiple unexpected bands in my protease preparation on an SDS-PAGE gel.
| Possible Cause | Suggested Solution |
| Auto-degradation during Purification | Perform all purification steps at a low temperature (e.g., 4°C) to reduce protease activity.[3] Work quickly to minimize the time the protease is in a solution where it can be active. |
| Contamination with other Proteases | Ensure all equipment and reagents are free from contaminating proteases. Consider adding a protease inhibitor cocktail to your lysis and purification buffers.[1][2][4][5] |
| Inappropriate Lysis Conditions | Optimize your cell lysis procedure to be as rapid and gentle as possible to minimize the release and activation of endogenous proteases. Keep the lysate cold at all times.[24] |
Quantitative Data Summary
Table 1: Common Protease Inhibitors and Their Working Concentrations
| Protease Inhibitor | Target Protease Class | Typical Working Concentration |
| AEBSF (Pefabloc SC) | Serine Proteases | 0.1 - 1.0 mM |
| Aprotinin | Serine Proteases | 0.6 - 2.0 µg/mL |
| Leupeptin | Serine and Cysteine Proteases | 0.5 - 5.0 µg/mL |
| Pepstatin A | Aspartic Proteases | 0.7 - 5.0 µg/mL |
| E-64 | Cysteine Proteases | 1 - 10 µM |
| EDTA | Metalloproteases | 1 - 10 mM |
| PMSF | Serine Proteases | 0.1 - 1.0 mM |
| Bestatin | Aminopeptidases | 1 - 10 µM |
Note: The optimal concentration may vary depending on the specific enzyme and experimental conditions. It is recommended to optimize the inhibitor concentration for your specific application.
Table 2: Optimal pH Ranges for Major Protease Classes
| Protease Class | Optimal pH Range for Activity |
| Serine Proteases | 7.0 - 11.0[11] |
| Cysteine Proteases | 4.0 - 7.0 |
| Aspartic Proteases | 2.0 - 5.0[9] |
| Metalloproteases | 7.0 - 9.0 |
Note: These are general ranges, and the optimal pH for a specific protease can vary.
Experimental Protocols
Protocol 1: Casein-Based Protease Activity Assay
This protocol is a colorimetric method to determine protease activity by measuring the release of tyrosine from casein.
Materials:
-
Casein solution (0.65% w/v in 50 mM potassium phosphate buffer, pH 7.5)
-
Protease sample
-
Trichloroacetic acid (TCA) solution (110 mM)
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (500 mM)
-
L-Tyrosine standard solution
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare serial dilutions of your protease sample in a suitable buffer.
-
Reaction Setup:
-
Pipette 5.0 mL of the casein solution into a test tube and equilibrate to 37°C for 5 minutes.
-
Add 1.0 mL of the protease sample to the casein solution, mix, and incubate at 37°C for exactly 10 minutes.
-
Prepare a blank by adding 1.0 mL of the protease sample to 5.0 mL of casein solution after the addition of TCA in the next step.
-
-
Reaction Termination: Stop the reaction by adding 5.0 mL of the TCA solution. This will precipitate the undigested casein.
-
Incubation and Clarification: Incubate the mixture at 37°C for 30 minutes. Centrifuge the samples to pellet the precipitated casein.
-
Color Development:
-
Transfer 2.0 mL of the clear supernatant to a new tube.
-
Add 5.0 mL of the sodium carbonate solution.
-
Add 1.0 mL of the Folin-Ciocalteu reagent and incubate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance of the solution at 660 nm using a spectrophotometer.
-
Quantification: Determine the amount of tyrosine released by comparing the absorbance to a standard curve prepared with known concentrations of L-tyrosine.[21]
Protocol 2: Fluorescent Protease Activity Assay
This protocol utilizes a fluorescently labeled casein substrate to provide a more sensitive detection of protease activity.
Materials:
-
Protease Fluorescent Detection Kit (e.g., using FITC-labeled casein)
-
Protease sample
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation: Prepare the FITC-casein substrate and assay buffer according to the kit manufacturer's instructions.
-
Reaction Setup (96-well plate format):
-
Add 50 µL of the protease sample or standard to each well.
-
Add 50 µL of the FITC-casein substrate solution to each well to initiate the reaction.
-
Include a negative control with buffer instead of the protease sample.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[17][18][22]
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for FITC).[18]
-
Data Analysis: The increase in fluorescence is proportional to the protease activity. Calculate the activity based on a standard curve generated with a known protease.
Visualizations
Caption: Experimental workflow for managing protease auto-degradation.
Caption: Logical relationships in protease auto-degradation.
Caption: Protease activation, inhibition, and auto-degradation.
References
- 1. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. researchgate.net [researchgate.net]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of Protease Thermal Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. thescipub.com [thescipub.com]
- 15. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.wiki [static.igem.wiki]
- 17. m.youtube.com [m.youtube.com]
- 18. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 20. docs.aatbio.com [docs.aatbio.com]
- 21. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Use of the Protease Fluorescent Detection Kit to Determine Protease Activity [jove.com]
- 23. enzymedevelopment.com [enzymedevelopment.com]
- 24. bitesizebio.com [bitesizebio.com]
Technical Support Center: Interpreting Ambiguous Results in LonP1 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous results in LonP1 assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during LonP1 experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Proteolytic Activity Detected
Question: My LonP1 assay shows very low or no signal (absorbance or fluorescence). What are the possible reasons and how can I troubleshoot this?
Answer: Low or no proteolytic activity can stem from several factors related to the enzyme, substrate, or assay conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive LonP1 Enzyme | - Verify Protein Integrity: Run an SDS-PAGE gel to check for protein degradation. Ensure proper storage of LonP1 aliquots at -80°C and avoid repeated freeze-thaw cycles. - Confirm ATP Presence: LonP1 is an ATP-dependent protease. Ensure ATP is included in the reaction buffer at an optimal concentration (typically 1-5 mM).[1][2] - Check for Inhibitors: Samples may contain endogenous or contaminating inhibitors. Consider sample purification or dilution.[3] Known inhibitors of LonP1 include CDDO and its derivatives.[1][4] |
| Substrate Issues | - Substrate Quality: Ensure the substrate (e.g., FITC-casein) is not degraded and has been stored correctly, protected from light.[5] - Substrate Specificity: While generic substrates like casein are common, LonP1 has specific endogenous substrates like TFAM.[1][6] If possible, using a more specific substrate might yield better results. |
| Suboptimal Assay Conditions | - Incorrect Buffer Composition: Verify the pH (typically around 8.0), salt concentration (e.g., 100 mM KCl), and presence of necessary cofactors like MgCl2 (typically 10 mM).[2][7] - Incorrect Incubation Time/Temperature: The standard incubation is at 37°C.[5] If activity is low, you can increase the incubation time (e.g., from 1 hour to overnight), but be mindful of potential enzyme autodegradation.[5] - Instrument Settings: For fluorescent assays, ensure the correct excitation and emission wavelengths are used and that the gain setting is appropriate.[3] |
Experimental Workflow for Troubleshooting Low Activity:
Caption: A stepwise workflow for troubleshooting low LonP1 activity.
Issue 2: High Background Signal
Question: I am observing a high background signal in my no-enzyme control wells. How can I reduce this background?
Answer: High background can be caused by interfering substances in the sample or by the substrate itself.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Interfering Substances | - Buffer Components: Amine-containing buffers like Tris can contribute to high background in certain colorimetric assays (e.g., those using TNBSA).[8] If possible, use a buffer with low amine concentration or perform a buffer exchange. - Sample Contaminants: Cell lysates or tissue extracts may contain substances that interfere with the assay. It is recommended to run a sample blank (sample without the substrate) to quantify this background.[5] Sample dialysis or desalting can also help.[3] |
| Substrate Instability | - Autohydrolysis: The substrate may be unstable and hydrolyze spontaneously under the assay conditions. Test this by incubating the substrate in the assay buffer without the enzyme. - Light Sensitivity: Fluorescently labeled substrates like FTC-casein are light-sensitive.[5] Protect them from light during storage and handling to prevent non-enzymatic fluorescence. |
Issue 3: Inconsistent or Poorly Reproducible Results
Question: My results are varying significantly between replicates and experiments. What could be causing this lack of reproducibility?
Answer: Poor reproducibility is often due to technical inconsistencies or variations in sample handling.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Inaccurate Volumes: Use calibrated pipettes and be careful when handling small volumes. Preparing a master mix for reagents can help ensure consistency across wells.[9] |
| Incomplete Mixing | - Reagent Distribution: Ensure all components in each well are thoroughly mixed before incubation and reading. |
| Temperature Fluctuations | - Inconsistent Incubation: Ensure a stable and uniform temperature during the incubation step. Use a properly calibrated incubator. |
| Sample Heterogeneity | - Incomplete Homogenization: For cell or tissue lysates, ensure complete homogenization to have a uniform sample.[9] - Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles for both the enzyme and the samples, as this can lead to a progressive loss of activity.[8] Aliquot reagents into single-use volumes. |
Logical Flow for Ensuring Reproducibility:
Caption: Key steps to ensure high reproducibility in LonP1 assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of ATP in the LonP1 assay?
LonP1 is an AAA+ (ATPases Associated with diverse cellular Activities) protease, meaning its proteolytic activity is dependent on ATP hydrolysis.[1][6] ATP binding and hydrolysis are thought to drive conformational changes in the LonP1 hexameric complex, which are necessary for substrate unfolding and translocation to the proteolytic sites.[2] Therefore, ATP is a critical component of the assay buffer. Assays performed without ATP can be used as a negative control to demonstrate the ATP-dependence of the observed activity.
Q2: My standard curve is not linear. What should I do?
A non-linear standard curve can occur if the range of standard concentrations is too wide or if the signal becomes saturated at high concentrations. It is often recommended to plot the standard curve using a logarithmic scale for the x-axis (protease concentration).[3][8] If saturation is observed, you may need to dilute your standards or reduce the incubation time.
Q3: Can cellular stress conditions affect my LonP1 assay results from cell lysates?
Yes. LonP1 expression is upregulated in response to various cellular stressors, including oxidative stress, hypoxia, and heat shock.[6][10] If you are measuring LonP1 activity in cell lysates, the stress state of the cells prior to lysis can significantly impact the amount of LonP1 protein present and thus the measured activity. It is important to carefully control cell culture conditions to ensure that observed differences are due to the experimental variables being tested, not to unintended stress responses.
LonP1 Regulation Pathway:
Caption: Cellular stress leads to increased LonP1 expression and activity.
Q4: Besides proteolysis, does LonP1 have other activities that could interfere with my assay?
LonP1 also functions as a protein chaperone, a role that is primarily dependent on its ATPase activity, not its protease activity.[6][11] This chaperone activity helps in protein folding and prevents the aggregation of proteins in the mitochondrial matrix.[12] While this is unlikely to directly interfere with standard protease assays that measure the cleavage of a specific substrate, it's a crucial aspect of LonP1's function to be aware of, especially when interpreting results from complex cellular systems or when studying the effects of mutations that might differentially affect its chaperone versus proteolytic activities.
Q5: How do I choose between a colorimetric and a fluorescent assay for LonP1?
The choice depends on the required sensitivity and the nature of your sample.
-
Fluorescent assays are generally more sensitive than colorimetric assays.[5] They are suitable for samples with low protease concentrations. However, they can be prone to interference from fluorescent compounds in the sample.
-
Colorimetric assays are often more robust and less susceptible to interference from colored compounds if a proper blank is used. They might be less sensitive, which could be a limitation for some applications.[3]
Comparison of Assay Types:
| Feature | Fluorescent Assay | Colorimetric Assay |
| Sensitivity | Higher | Lower |
| Throughput | High | High |
| Interference | Fluorescent compounds | Colored compounds, Amine buffers |
| Typical Substrate | FITC-Casein | Succinylated Casein |
References
- 1. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Mitochondrial Lon protease in human disease and aging: Including an etiologic classification of Lon-related diseases and disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Mitochondrial Lon protease at the crossroads of oxidative stress, ageing and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Lon protease is a gatekeeper for proteins newly imported into the matrix - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing LonP1 Inhibitor Screening Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of LonP1 inhibitor screening.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during LonP1 inhibitor screening experiments, offering potential causes and solutions in a direct question-and-answer format.
I. General Screening Issues
Q1: My high-throughput screen (HTS) has a low Z'-factor. What are the common causes and how can I improve it?
A1: A Z'-factor below 0.5 indicates a narrow separation between your positive and negative controls, suggesting high variability or a small signal window.[1][2]
-
Possible Causes:
-
Reagent Instability: Degradation of LonP1 enzyme, substrate, or ATP can lead to inconsistent results.
-
Assay Conditions: Suboptimal pH, temperature, or buffer components can affect enzyme activity.
-
Pipetting Inaccuracies: Inconsistent volumes, especially in 384- or 1536-well plates, introduce significant variability.
-
Compound Interference: Test compounds may autofluoresce, quench the fluorescent signal, or precipitate, leading to false positives or negatives.[3]
-
-
Troubleshooting Steps:
-
Enzyme Quality Control: Use highly purified and active LonP1. Aliquot the enzyme to avoid repeated freeze-thaw cycles.
-
Reagent Stability: Prepare fresh ATP and substrate solutions for each experiment.
-
Assay Optimization: Titrate enzyme and substrate concentrations to find the optimal signal-to-background ratio. Ensure the reaction is in the linear range.
-
Automation Calibration: Regularly calibrate automated liquid handlers to ensure accurate and precise dispensing.
-
Compound Interference Assays: Perform counter-screens to identify and exclude compounds that interfere with the assay signal. This can be done by measuring the fluorescence of compounds in the absence of the enzyme.[3]
-
Q2: I am observing a high rate of false positives in my primary screen. What could be the reason?
A2: False positives are common in HTS and can arise from several factors unrelated to direct inhibition of LonP1.
-
Possible Causes:
-
Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.
-
Signal Interference: As mentioned above, compounds can have intrinsic fluorescence or quenching properties.[3]
-
Reactivity: Some compounds may react with assay components, such as chelating Mg2+ required for ATPase activity.
-
-
Troubleshooting Steps:
-
Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to reduce compound aggregation.[4]
-
Counter-screens: Implement secondary assays to rule out off-target effects and signal interference.
-
Dose-Response Curves: True inhibitors will typically exhibit a sigmoidal dose-response curve. Single-point "hits" should be confirmed through concentration-response studies.
-
II. Specific Assay Troubleshooting
Q3: The background fluorescence in my FITC-casein assay is too high. How can I reduce it?
A3: High background in this assay can be due to the inherent properties of the substrate or issues with the assay procedure.
-
Possible Causes:
-
Substrate Quality: The FITC-casein may not be sufficiently quenched, or it may have degraded during storage.[5][6]
-
Substrate Concentration: Using too high a concentration of FITC-casein can lead to a high starting fluorescence.
-
Light Scattering: Turbidity from insoluble compounds or aggregated protein can cause light scattering, leading to artificially high fluorescence readings.[7]
-
-
Troubleshooting Steps:
-
Substrate Handling: Aliquot FITC-casein upon receipt and store protected from light at -20°C to avoid repeated freeze-thaw cycles.[5][6]
-
Optimize Substrate Concentration: Determine the lowest concentration of FITC-casein that provides a robust signal.
-
Centrifugation: If the FITC-casein solution appears turbid, centrifuge it to pellet highly aggregated protein before use.[7]
-
Use of TCA Precipitation: After the reaction, precipitate undigested substrate with trichloroacetic acid (TCA). The fluorescence of the supernatant, containing the digested, fluorescent fragments, is then measured.[6]
-
Q4: I am not observing a significant increase in fluorescence upon addition of LonP1.
A4: This indicates low or no proteolytic activity.
-
Possible Causes:
-
Inactive Enzyme: LonP1 may have lost activity due to improper storage or handling.
-
Missing Cofactors: LonP1's proteolytic activity against folded substrates like casein is ATP-dependent. Ensure ATP and Mg2+ are present at optimal concentrations.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer may not be optimal for LonP1 activity.
-
-
Troubleshooting Steps:
-
Verify Enzyme Activity: Test the enzyme with a positive control inhibitor of known potency.
-
Check Reagent Concentrations: Confirm the final concentrations of ATP and MgCl2 in the reaction.
-
Buffer Optimization: The optimal pH for LonP1 is typically around 8.0. Verify the pH of your buffer.
-
Q5: My ATPase assay shows a weak signal or no signal at all.
A5: This points to issues with the enzyme's ATPase function or the detection reagents.
-
Possible Causes:
-
Inactive LonP1: Similar to the protease assay, the enzyme may be inactive.
-
ATP Degradation: ATP in solution can hydrolyze over time, especially with repeated freeze-thaw cycles.
-
Detection Reagent Issues: The ADP-Glo™ reagents may have expired or been improperly stored.
-
-
Troubleshooting Steps:
-
Enzyme and ATP Quality: Use freshly prepared or properly stored aliquots of LonP1 and ATP.
-
Reagent Preparation: Prepare the ADP-Glo™ reagents according to the manufacturer's protocol immediately before use.[8][9]
-
Reaction Time: Ensure the incubation times for both the kinase reaction and the ADP-Glo™ detection steps are optimal.[10]
-
Positive Control: Use a known ATPase as a positive control for the assay system.
-
Q6: I see high variability between replicate wells in my ATPase assay.
A6: High variability can obscure real hits and lower the Z'-factor.
-
Possible Causes:
-
Incomplete Mixing: Inhomogeneous mixing of the viscous ADP-Glo™ reagents can lead to inconsistent results.
-
Pipetting Errors: Inaccurate dispensing of small volumes of enzyme, substrate, or compounds.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter enzyme activity.
-
-
Troubleshooting Steps:
-
Thorough Mixing: Ensure proper mixing after adding the ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Liquid Handling: Use calibrated pipettes or automated liquid handlers. Pre-dispensing compounds can minimize errors.
-
Plate Layout: Avoid using the outermost wells of the plate, or ensure proper sealing to minimize evaporation.
-
Q7: The change in polarization (mP) upon LonP1 binding to my fluorescent tracer is very small.
A7: A small dynamic range in an FP assay limits its sensitivity for detecting inhibitors.
-
Possible Causes:
-
Tracer Size: If the fluorescently labeled peptide substrate (tracer) is too large, its tumbling rate won't change significantly upon binding to LonP1.[11]
-
Flexible Linker: A long, flexible linker between the fluorophore and the peptide can allow the fluorophore to tumble freely even when the peptide is bound to LonP1.[12]
-
Low Binding Affinity: If the affinity of LonP1 for the tracer is weak, only a small fraction of the tracer will be bound.
-
-
Troubleshooting Steps:
-
Tracer Design: Use a small peptide tracer (ideally <10 kDa) to maximize the relative size change upon binding.[11]
-
Fluorophore Placement: Position the fluorophore on a part of the peptide that is expected to be constrained upon binding.
-
Optimize Binding Conditions: Adjust buffer conditions (pH, salt concentration) to promote tighter binding.
-
Q8: My FP assay results are noisy and inconsistent.
A8: Noise in FP data can be caused by several factors.
-
Possible Causes:
-
Low Fluorescence Intensity: If the signal from the tracer is weak, the signal-to-noise ratio will be poor.[13]
-
Light Scattering: Aggregated protein or precipitated compounds can scatter polarized light, leading to artificially high and variable mP values.
-
Nonspecific Binding: The tracer may be binding to the walls of the microplate.[11]
-
-
Troubleshooting Steps:
-
Increase Tracer Concentration: Use a slightly higher concentration of the tracer, ensuring it remains below the Kd of the interaction.
-
Centrifuge Samples: Spin down protein solutions and compound plates before use to remove aggregates.
-
Use Non-Binding Plates: Utilize low-binding microplates to minimize surface interactions.[11]
-
Add Detergent: Including a low concentration of a non-ionic detergent can help reduce both protein aggregation and nonspecific binding.[4]
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for known LonP1 inhibitors and typical performance metrics for screening assays.
Table 1: IC₅₀ Values of Known LonP1 Inhibitors
| Inhibitor | Target Activity | IC₅₀ | Mechanism of Action | Selectivity Notes | Reference |
| Bortezomib | Protease | 17 nM | Proteolytic Active Site | Also a potent proteasome inhibitor (IC₅₀ = 2.3 nM) | [14][15][16] |
| MG262 | Protease | 122 nM | Proteolytic Active Site | Also a proteasome inhibitor | [14] |
| MG132 | Protease | 20 µM | Proteolytic Active Site | Also a proteasome inhibitor | [15] |
| CDDO | ATPase | 13 µM | Allosteric ATPase Inhibitor | Non-competitive | [14] |
| CDDO-Me | ATPase | 1.9 µM | Allosteric ATPase Inhibitor | Non-competitive; selective over 26S proteasome | [14] |
| CDDO-Im | ATPase | 2 µM | Allosteric ATPase Inhibitor | Non-competitive | [14] |
| Compound 14 | Protease | 59 nM | Proteolytic Active Site | No cross-reactivity with the proteasome reported | [14] |
| (-)-Sesamin | Protease | 19.9 µM | Proteolytic Active Site | [14][16] | |
| Obtusilactone A | Protease | 34.1 µM | Proteolytic Active Site | [14][16] |
Table 2: Typical Performance Metrics for LonP1 Screening Assays
| Assay Type | Typical Z'-Factor | Common Hit Rate | Advantages | Disadvantages |
| FITC-Casein | 0.6 - 0.8 | 0.5% - 2% | Inexpensive, uses a generic substrate. | Prone to interference from fluorescent compounds; substrate heterogeneity. |
| ATPase (ADP-Glo™) | > 0.7[10] | 0.1% - 1% | High sensitivity, broad ATP range, less interference.[10] | More expensive, multi-step process.[10] |
| Fluorescence Polarization | 0.7 - 0.9[17][18] | 0.1% - 1% | Homogeneous (mix-and-read), robust. | Requires custom fluorescent peptide; sensitive to aggregation. |
Detailed Experimental Protocols
Protocol 1: FITC-Casein Protease Assay
This protocol is adapted for a 96-well plate format to screen for inhibitors of LonP1's proteolytic activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
LonP1 Stock: Prepare a concentrated stock of purified human LonP1 in a suitable storage buffer. Determine the optimal final concentration (e.g., 0.1 µM) by titration.
-
FITC-Casein Stock: Prepare a 5-10 mg/mL stock solution in PBS. Aliquot and store at -20°C, protected from light.[5]
-
ATP Stock: Prepare a 100 mM ATP stock solution, neutralize to pH 7.0, aliquot, and store at -20°C.
-
Test Compounds: Dissolve compounds in 100% DMSO to create concentrated stock solutions.
-
-
Assay Procedure:
-
Add 2 µL of test compound or DMSO (negative control) to the wells of a black 96-well plate.
-
Prepare a master mix containing Assay Buffer, ATP (final concentration e.g., 2.5 mM), and LonP1 (final concentration e.g., 0.1 µM).
-
Add 88 µL of the master mix to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow compounds to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of FITC-Casein solution (final concentration e.g., 0.8 µM).
-
Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 530-535 nm) over time (e.g., 60 minutes) in a kinetic plate reader at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
-
Normalize the velocities to the DMSO control wells to determine the percent inhibition for each compound.
-
% Inhibition = (1 - (Velocity_compound / Velocity_DMSO)) * 100
-
Protocol 2: ADP-Glo™ ATPase Assay
This protocol measures the ATPase activity of LonP1 and is suitable for HTS.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
LonP1 Enzyme: Prepare LonP1 at 2x the final desired concentration in Assay Buffer.
-
ATP Solution: Prepare ATP at 2x the final desired concentration in Assay Buffer.
-
Test Compounds: Prepare compounds at 4x the final concentration in Assay Buffer with a fixed percentage of DMSO.
-
ADP-Glo™ Reagents: Prepare ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[8][19]
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of 4x test compound or control to the wells of a white 384-well plate.
-
Add 5 µL of 2x LonP1 enzyme solution to all wells.
-
Initiate the reaction by adding 2.5 µL of 2x ATP solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Calculate the percent inhibition relative to the high (no inhibitor) and low (no enzyme) controls.
-
% Inhibition = (1 - (Luminescence_compound - Luminescence_low) / (Luminescence_high - Luminescence_low)) * 100
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: LonP1's role in hypoxic stress response.
Caption: A typical workflow for LonP1 inhibitor screening.
Caption: A logical flowchart for troubleshooting HTS assays.
References
- 1. rna.uzh.ch [rna.uzh.ch]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. ulab360.com [ulab360.com]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ulab360.com [ulab360.com]
Technical Support Center: Validating LonP1 Antibody Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of LonP1 antibodies for reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps to assess the specificity of a new LonP1 antibody?
A1: Initially, it is crucial to perform a Western blot (WB) analysis using lysates from cell lines or tissues known to express LonP1. A specific antibody should detect a band at the expected molecular weight of LonP1, which is approximately 100-110 kDa. It is also recommended to include a negative control, such as a cell line with low or no LonP1 expression, if available.
Q2: How can I confirm that the band I see on my Western blot is indeed LonP1?
A2: To confirm the identity of the band, the most rigorous approach is to use a positive control, such as a recombinant LonP1 protein, and a negative control, like lysates from LonP1 knockdown (KD) or knockout (KO) cells. A significant reduction or absence of the band in the KD/KO lysate is a strong indicator of antibody specificity.[1][2][3][4]
Q3: My LonP1 antibody works in Western blotting. Can I assume it will work for other applications like immunofluorescence (IF) or immunoprecipitation (IP)?
A3: Not necessarily. Antibody performance can vary significantly between applications. Each application should be independently validated.[5][6][7][8] For instance, an antibody that recognizes a denatured protein epitope in WB may not recognize the native protein conformation in IF or IP.
Q4: What are the best controls for an immunofluorescence (IF) experiment with a LonP1 antibody?
A4: For IF, several controls are essential:
-
Secondary antibody only control: To check for non-specific binding of the secondary antibody.
-
Negative cell line: Use a cell line that does not express LonP1 to check for off-target binding.
-
LonP1 knockdown/knockout cells: The specific fluorescent signal should be significantly reduced in these cells.
-
Co-localization: Since LonP1 is a mitochondrial protein, co-staining with a known mitochondrial marker (e.g., MitoTracker, COX IV, or HSP60) can provide evidence of correct subcellular localization.
Q5: How do I validate my LonP1 antibody for immunoprecipitation (IP)?
A5: For IP validation, after immunoprecipitating with your LonP1 antibody, perform a Western blot on the immunoprecipitate. A successful IP will show a band for LonP1. As a negative control, use an isotype-matched IgG antibody for the IP; this should not pull down LonP1. Further validation can be achieved by identifying known LonP1 interacting partners in the immunoprecipitate by mass spectrometry.[1][9]
Troubleshooting Guides
Western Blotting
Issue 1: Multiple or non-specific bands appear on the Western blot.
This is a common issue that can obscure results and lead to incorrect interpretations.
| Potential Cause | Troubleshooting Step |
| Primary antibody concentration too high | Decrease the primary antibody concentration. Perform a titration to find the optimal dilution.[10][11][12] |
| Secondary antibody cross-reactivity | Run a control lane with only the secondary antibody to check for non-specific binding.[12][13] Consider using a pre-adsorbed secondary antibody. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST).[11][14] |
| Inadequate washing | Increase the number and duration of washes between antibody incubations.[10][11] |
| Protein degradation | Prepare fresh lysates and always add protease inhibitors.[10][12] |
| High protein load | Reduce the amount of protein loaded per lane to 20-30 µg for cell lysates.[10] |
Issue 2: Weak or no signal for LonP1.
This can be frustrating, especially when you expect to see a band.
| Potential Cause | Troubleshooting Step |
| Low LonP1 expression in the sample | Use a positive control cell line or tissue known to have high LonP1 expression (e.g., HeLa, Jurkat cells).[7][8] |
| Primary antibody concentration too low | Increase the concentration of the primary antibody or incubate overnight at 4°C.[13] |
| Inactive antibody | Check the antibody's expiration date and storage conditions. Confirm its activity with a positive control.[13] |
| Inefficient protein transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Presence of sodium azide | Ensure that buffers used with HRP-conjugated secondary antibodies do not contain sodium azide, as it inhibits HRP activity.[13] |
Experimental Protocols
Protocol 1: Western Blotting for LonP1
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the LonP1 primary antibody (e.g., at a 1:1000 - 1:5000 dilution) overnight at 4°C with gentle agitation.[5][7][8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
Protocol 2: siRNA-mediated Knockdown of LonP1 for Antibody Validation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Transfect the cells with LonP1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.[2]
-
Incubation: Incubate the cells for 48-72 hours to allow for LonP1 knockdown.
-
Harvesting: Harvest the cells and prepare protein lysates.
-
Western Blot Analysis: Perform a Western blot as described in Protocol 1 to assess the reduction in LonP1 protein levels in the siRNA-treated samples compared to the control. A significant decrease in the band intensity at the correct molecular weight validates the antibody's specificity.[3][4]
Visualizing Experimental Workflows
References
- 1. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. LONP1 Regulates Mitochondrial Accumulations of HMGB1 and Caspase-3 in CA1 and PV Neurons Following Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LONP1 antibody (66043-1-PBS) | Proteintech [ptglab.com]
- 6. anti-LONP1 Antibody [ABIN6262995] - Human, Mouse, Rat, WB, IHC, IF [antibodies-online.com]
- 7. LONP1 antibody (15440-1-AP) | Proteintech [ptglab.com]
- 8. LONP1 antibody (66043-1-Ig) | Proteintech [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. arp1.com [arp1.com]
- 11. biossusa.com [biossusa.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Troubleshooting LonP1 Site-Directed Mutagenesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common failures encountered during the site-directed mutagenesis of the mitochondrial protease LonP1.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a general overview of the site-directed mutagenesis workflow and key decision points. The following diagram illustrates a typical workflow and highlights critical stages where problems can arise.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
PCR Amplification Failures
Q1: Why did my PCR reaction for LonP1 mutagenesis yield no or very little product?
A1: This is a common issue that can stem from several factors related to your template, primers, or PCR conditions.
Potential Causes and Solutions:
-
Suboptimal Primer Design:
-
Melting Temperature (Tm): Primers with a low Tm may not anneal efficiently. Aim for a Tm between 70-80°C.
-
Secondary Structures: Primers can form hairpins or self-dimers, preventing them from binding to the template. Use online tools to check for potential secondary structures.
-
GC Content: The GC content of your primers should ideally be between 40-60%. For GC-rich regions of LonP1, consider using a PCR additive.
-
-
Poor Template Quality:
-
Degraded or impure plasmid DNA can inhibit PCR. Ensure you are using high-quality, freshly prepared plasmid DNA.
-
-
Incorrect PCR Cycling Parameters:
-
Annealing Temperature: This is a critical parameter. If the annealing temperature is too high, primers won't bind. If it's too low, you may get non-specific products. An annealing temperature of around 55°C is a good starting point, but optimization using a gradient PCR may be necessary.
-
Extension Time: The extension time depends on the size of your plasmid and the polymerase used. A general rule is 1 minute per kb of plasmid length.
-
Denaturation Temperature: Incomplete denaturation of the plasmid can lead to PCR failure. Use a denaturation temperature of 95°C.
-
-
Issues with PCR Reagents:
-
Ensure your dNTPs, buffer, and polymerase are not expired and have been stored correctly.
-
Troubleshooting Workflow for No PCR Product:
Recommended PCR Cycling Parameters for LonP1 Mutagenesis (for a ~7kb plasmid):
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30 seconds | \multirow{3}{*}{25-30} |
| Annealing | 55-65°C | 30 seconds | |
| Extension | 72°C | 7 minutes | |
| Final Extension | 72°C | 10 minutes | 1 |
| Hold | 4°C | Hold | 1 |
High Wild-Type Background
Q2: After sequencing, I found that most of my colonies are wild-type. What went wrong?
A2: A high background of wild-type colonies is usually due to incomplete digestion of the parental template DNA or issues with the PCR amplification.
Potential Causes and Solutions:
-
Inefficient DpnI Digestion:
-
DpnI is a restriction enzyme that specifically digests methylated DNA. Plasmids isolated from most E. coli strains are methylated, while PCR products are not. Incomplete digestion will leave behind the original, unmutated plasmid.
-
Solutions:
-
Increase the DpnI digestion time to 2-4 hours, or even overnight.
-
Ensure the DpnI enzyme is active and not expired.
-
Use a sufficient amount of DpnI (10-20 units per reaction).
-
-
-
Too Much Template DNA:
-
Using an excessive amount of template DNA in the PCR reaction can overwhelm the DpnI enzyme.
-
Solution: Use a lower amount of template DNA (10-50 ng).
-
-
Low PCR Efficiency:
-
If the PCR reaction is inefficient, the amount of mutated plasmid will be low, leading to a higher proportion of parental plasmid being transformed.
-
Solution: Optimize your PCR conditions to ensure a robust yield of the mutated plasmid.
-
Troubleshooting Workflow for High Wild-Type Background:
Transformation Failures
Q3: I'm not getting any colonies after transformation. What should I do?
A3: A lack of colonies can be due to problems with the competent cells, the transformation protocol itself, or the plasmid DNA.
Potential Causes and Solutions:
-
Low Competent Cell Efficiency:
-
The transformation efficiency of your competent cells may be too low.
-
Solution: Always use highly competent cells (>1 x 10⁸ cfu/µg). If preparing them in-house, test their efficiency with a control plasmid.
-
-
Incorrect Transformation Protocol:
-
Ensure you are following the correct protocol for your competent cells (e.g., heat shock duration and temperature).
-
The volume of the mutagenesis reaction added to the competent cells should not exceed 10% of the cell volume.
-
-
Issues with the Plasmid:
-
The concentration of your mutated plasmid may be too low.
-
The plasmid may contain nicks or be degraded.
-
-
Selection Issues:
-
Ensure you are using the correct antibiotic at the appropriate concentration for your plasmid's resistance gene.
-
Recommended E. coli Strains for LonP1 Expression:
For expressing mitochondrial proteins like LonP1, which can sometimes be toxic to E. coli, consider using specialized strains:
| Strain | Key Features |
| BL21(DE3) | A common strain for protein expression, but may not be suitable for toxic proteins. |
| C41(DE3) | Tolerant to the expression of some toxic proteins. |
| Lemo21(DE3) | Allows for tunable expression, which can be beneficial for toxic proteins. |
Codon Optimization
Q4: I'm trying to express my mutated human LonP1 in E. coli, but the expression is very low. Could codon usage be the problem?
A4: Yes, the codon usage of human genes can be significantly different from that of E. coli, leading to poor expression. This is a critical consideration when working with a human gene like LONP1 in a bacterial system.
Codon Usage Comparison (Human vs. E. coli):
| Amino Acid | Codon | Human Frequency (%) | E. coli Frequency (%) |
| Arginine | AGA | 1.2 | 0.2 |
| Arginine | AGG | 1.2 | 0.1 |
| Leucine | CUA | 0.7 | 0.4 |
| Isoleucine | AUA | 0.7 | 0.5 |
| Glycine | GGA | 1.6 | 0.9 |
This is a simplified table. For a complete comparison, refer to online codon usage databases.
Solutions:
-
Codon Optimization: Synthesize the LonP1 gene with codons optimized for E. coli expression. This can be done through various commercial gene synthesis services.
-
Use Specialized E. coli Strains: Some strains, like Rosetta(DE3), are engineered to carry tRNAs for rare codons, which can improve the expression of heterologous proteins.
Key Experimental Protocols
Standard PCR Protocol for LonP1 Mutagenesis
-
Reaction Setup:
-
5 µL of 10x high-fidelity polymerase buffer
-
1 µL of 10 mM dNTPs
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of template plasmid (10-50 ng)
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to a final volume of 50 µL
-
-
PCR Cycling:
-
Perform PCR using the optimized cycling parameters from the table above.
-
-
Verification:
-
Run 5 µL of the PCR product on a 1% agarose gel to confirm amplification.
-
DpnI Digestion Protocol
-
Add DpnI:
-
To the remaining 45 µL of the PCR product, add 1-2 µL of DpnI restriction enzyme (10-20 units).
-
-
Incubation:
-
Incubate the reaction at 37°C for at least 2 hours. For difficult templates, an overnight incubation may be beneficial.
-
Transformation Protocol (Heat Shock)
-
Thaw Competent Cells:
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
-
Add DNA:
-
Add 1-5 µL of the DpnI-digested plasmid to the competent cells. Gently mix by flicking the tube.
-
-
Incubation on Ice:
-
Incubate the mixture on ice for 30 minutes.
-
-
Heat Shock:
-
Place the tube in a 42°C water bath for 45 seconds.
-
-
Recovery:
-
Immediately place the tube back on ice for 2 minutes.
-
Add 950 µL of pre-warmed SOC or LB medium.
-
Incubate at 37°C for 1 hour with shaking.
-
-
Plating:
-
Plate 100-200 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.
-
Incubate the plate overnight at 37°C.
-
Technical Support Center: Optimizing LonP1 Expression in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully expressing and purifying LonP1 protease in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is LonP1 protease and why is its expression in E. coli challenging?
A1: LonP1 is an ATP-dependent serine protease crucial for protein quality control in both prokaryotes and eukaryotes (in mitochondria).[1] Its expression in E. coli can be challenging due to its inherent proteolytic activity, which can lead to the degradation of essential host proteins, causing toxicity and reduced cell viability. This often results in low yields, protein aggregation, and plasmid instability.
Q2: Which E. coli strain is recommended for expressing LonP1?
A2: For toxic proteins like LonP1, it is advisable to use E. coli strains specifically engineered to handle such proteins. Strains derived from BL21(DE3), which is deficient in Lon and OmpT proteases, are a good starting point. Specialized strains like C41(DE3) and C43(DE3) are particularly useful as they have mutations that allow for better expression of toxic and membrane proteins. Another excellent option is the Lemo21(DE3) strain, which allows for fine-tuning of T7 RNA polymerase activity to control expression levels and mitigate toxicity. For expressing human LonP1, Rosetta strains, which supply tRNAs for rare codons, can be beneficial.
Q3: What type of expression vector and promoter system is best suited for LonP1?
A3: A tightly regulated promoter system is essential to prevent leaky expression and subsequent host cell toxicity before induction. The T7 promoter system, commonly found in pET vectors, is powerful but requires tight control, often achieved through the co-expression of T7 lysozyme (from a pLysS or pLysE plasmid) which inhibits basal T7 RNA polymerase activity. Alternatively, inducible promoters that are less prone to leakage, such as the arabinose-inducible araBAD promoter or the rhamnose-inducible rhaT promoter, are excellent choices. Using a low-copy-number plasmid can also help to reduce the metabolic burden on the host cells.
Q4: Should I optimize the codon usage of the LonP1 gene for expression in E. coli?
A4: Yes, especially if you are expressing a eukaryotic LonP1, such as from humans. Different organisms have different codon preferences, and optimizing the gene sequence to match the codon usage of E. coli can significantly enhance translation efficiency and protein yield.[2][3][4] Several online tools and commercial services are available for codon optimization.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the expression of LonP1 in E. coli.
Problem 1: Low or No Expression of LonP1
| Possible Cause | Recommended Solution |
| Protein Toxicity | Use a tightly regulated expression system (e.g., pLysS/E strains, arabinose/rhamnose promoters). Lower the induction temperature to 15-25°C. Reduce the inducer (e.g., IPTG) concentration. Induce the culture at a higher cell density (OD600 of 0.8-1.0). |
| Codon Bias | Optimize the LonP1 gene sequence for E. coli codon usage, especially for heterologous expression.[2][3][4] Use a host strain like Rosetta that supplies tRNAs for rare codons. |
| Plasmid Instability | Use a low-copy-number plasmid. Grow cultures at lower temperatures (30°C) to reduce the metabolic load. |
| Inefficient Induction | Verify the inducer concentration and induction time. For T7 systems, ensure the host strain is a (DE3) lysogen. |
| Protein Degradation | Use protease-deficient strains like BL21(DE3). Although expressing a protease, endogenous proteases can still be an issue. |
Problem 2: LonP1 is Expressed in Inclusion Bodies
| Possible Cause | Recommended Solution |
| High Expression Rate | Lower the induction temperature to 15-20°C to slow down protein synthesis and allow for proper folding. Reduce the inducer concentration for a less aggressive induction. |
| Sub-optimal Growth Conditions | Supplement the growth medium with co-factors if required for LonP1 activity (e.g., ATP). |
| Lack of Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in protein folding. |
| Fusion Tag Issues | Use a highly soluble fusion partner, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST).[6] |
Problem 3: Poor Cell Growth or Cell Lysis After Induction
| Possible Cause | Recommended Solution |
| High Basal Expression (Leaky Promoter) | Use a tightly controlled promoter system. For T7 systems, use strains containing pLysS or pLysE plasmids. Add glucose to the medium to repress the lac promoter. |
| Toxicity of LonP1 | Switch to a strain specifically designed for toxic protein expression, such as C41(DE3) or Lemo21(DE3). Lower the induction temperature and inducer concentration. |
| Metabolic Overload | Use a lower copy number plasmid. Grow cultures in a rich medium to support the metabolic demands of protein expression. |
Experimental Protocols
Protocol 1: Expression of MBP-tagged E. coli Lon Protease
This protocol is adapted from a study on the overproduction and purification of E. coli Lon protease.[6]
-
Transformation: Transform an expression vector containing the MBP-Lon fusion gene into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Incubation: Continue to incubate the culture for 4 hours at 30°C with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM EDTA, 1 mM DTT) and lyse the cells by sonication or using a French press.
-
Purification: Clarify the lysate by centrifugation and purify the MBP-Lon fusion protein using amylose resin affinity chromatography according to the manufacturer's instructions.
Visualizations
References
- 1. LONP1 - Wikipedia [en.wikipedia.org]
- 2. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Codon Optimization Tool | VectorBuilder [en.vectorbuilder.com]
- 6. Overproduction and purification of Lon protease from Escherichia coli using a maltose-binding protein fusion system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Studying Mitochondrial Proteases
Welcome to the technical support center for researchers studying mitochondrial proteases. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experiments.
Section 1: Mitochondrial Isolation & Sample Preparation
This section addresses common issues related to obtaining high-quality mitochondrial fractions suitable for protease studies. Maintaining the integrity of the organelle is paramount to prevent artifactual protease activation or degradation.
Frequently Asked Questions (FAQs)
Q1: My mitochondrial preparation has low yield and purity. How can I improve it?
A1: Low yield and purity are common issues. Most methods for isolating mitochondria rely on differential centrifugation, which separates organelles based on size and density[1]. Contamination from other organelles and cytosolic proteins can interfere with downstream assays.
-
Optimize Homogenization: The goal is to lyse the plasma membrane while keeping mitochondrial membranes intact. Over-homogenization can damage mitochondria, while under-homogenization results in poor yield[1]. Using a Teflon-glass homogenizer is often recommended over glass-glass versions to minimize damage[1]. Monitor cell disruption under a microscope to achieve ~80% lysis[1]. For tough cells like fibroblasts, a freeze-thaw cycle before homogenization can improve lysis[1].
-
Maintain Cold Temperatures: All steps must be performed at 4°C to minimize the activity of endogenous proteases and phospholipases that can compromise sample integrity[1].
-
Washing Steps: Ensure mitochondrial pellets are washed sufficiently to remove contaminating proteins. Protocols typically recommend at least two washes[1].
-
Gradient Centrifugation: For higher purity, consider using density gradient centrifugation (e.g., with sucrose) after the initial differential centrifugation steps. This can help separate mitochondria from other co-sedimenting organelles[1][2].
Q2: How can I assess the integrity and purity of my isolated mitochondria?
A2: Assessing the quality of your mitochondrial fraction is a critical quality control step.
-
Integrity of Membranes: The integrity of the outer membrane can be measured by assessing cytochrome c oxidase activity[3]. The inner membrane's integrity can be checked by measuring the activity of citrate synthase or by the uptake of fluorescent dyes like JC-1, which is dependent on the inner membrane's electrochemical proton gradient[3]. A proteinase K protection assay is also a standard method; matrix proteins like HSP60 should be protected from digestion unless membranes are permeabilized with detergents[4][5].
-
Purity Assessment (Western Blotting): Use western blotting to probe for marker proteins of different cellular compartments. A pure mitochondrial fraction should be enriched in mitochondrial proteins (e.g., TOM20 for the outer membrane, MIC60 for the inner membrane, PDH for the matrix) and depleted of proteins from the cytosol (e.g., GAPDH), nucleus (e.g., Histone H3), and endoplasmic reticulum (e.g., Calnexin)[5].
Section 2: Protease Activity Assays
Measuring the enzymatic activity of mitochondrial proteases can be challenging due to the lack of specific substrates and potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: My fluorogenic peptide-based protease assay is not working (no signal or high background). What should I check?
A1: This is a frequent problem that can stem from multiple sources.
-
Sub-optimal Buffer Conditions: Protease activity is highly dependent on pH and buffer composition. Ensure your assay buffer is optimal for the specific protease being studied[6].
-
Inactive Enzyme: The protease may have been inactivated during mitochondrial isolation or subsequent handling. Always include a positive control if possible. For some proteases, like OMA1, activity is stress-induced, and the basal activity in untreated cells may be low[7].
-
Substrate Specificity: The peptide substrate may not be efficiently cleaved by your protease of interest. For example, studies on OMA1 showed that specific amino acid residues are required for recognition and cleavage[7].
-
High Background Fluorescence: Poor reproducibility can be caused by variations in pipetting, as the assay reagent itself may have intrinsic background fluorescence[6]. Ensure the gain setting on your fluorescence reader is not saturating the detector[6].
-
Incorrect Instrument Settings: For fluorescence readers, ensure the correct excitation/emission wavelengths are selected and that the read position (e.g., "top/top") is appropriate for your plate type[6].
Q2: How can I ensure the activity I'm measuring is from my specific protease of interest and not another contaminating protease?
A2: Distinguishing between the activities of different proteases is a significant challenge, as many are promiscuous, meaning they can cleave multiple substrates[8].
-
Use of Specific Inhibitors: While completely specific inhibitors are rare, using well-characterized inhibitors can help. For example, the zinc chelator TPEN can be used to inhibit metalloproteases like OMA1[7]. However, it's crucial to test inhibitor specificity, as some may have off-target effects. For instance, the ClpP inhibitor A2-32-01 was shown not to inhibit cytoplasmic proteasome activity, demonstrating its specificity for mitochondrial proteases[9].
-
Genetic Knockdown/Knockout: The most robust method is to use genetic approaches. Comparing protease activity in lysates from wild-type cells versus cells where your protease of interest has been knocked down (e.g., via siRNA) or knocked out can confirm the source of the activity[7].
-
Orthogonal Assays: Validate findings using a different type of assay. For instance, if you are using a peptide substrate, confirm the results by monitoring the cleavage of a known endogenous protein substrate via western blot (e.g., OPA1 cleavage for OMA1 activity)[7].
Quantitative Data Summary
Table 1: Example Kinetic Parameters for OMA1 Fluorogenic Assay This table presents sample kinetic data for an OMA1 activity assay using a fluorogenic reporter substrate, as described in studies of the protease.[7]
| Parameter | Value | Unit | Notes |
| Km | 7.1 | µM | Michaelis-Menten constant, indicating substrate concentration at half-maximal velocity. |
| Vmax | 34.6 | RFU/min | Maximum reaction velocity. |
| Optimal Substrate Conc. | 5 | µM | Concentration used for linear increase in fluorescence over 30 minutes. |
| TPEN Inhibition | ~80% | % | Inhibition of relative fluorescence achieved with 200 µM TPEN. |
Section 3: Substrate Identification
Identifying the physiological substrates of a mitochondrial protease is key to understanding its function but remains a major experimental hurdle.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for identifying mitochondrial protease substrates?
A1: Substrate identification often relies on proteomic approaches that compare protein levels or fragments between conditions where the protease is active versus inactive.
-
Bottom-Up Proteomics: This is a common approach where mitochondrial proteins are separated by SDS-PAGE. Gel slices corresponding to lower molecular weights are excised, digested (e.g., with trypsin), and analyzed by mass spectrometry to identify protein fragments that accumulate upon protease activation[12].
-
N-terminomics (TAILS): This powerful technique is used to identify bona fide substrates by profiling N-terminal peptides. It can distinguish between proteins that are fully degraded and those that are processed to release shortened, potentially active, forms[13].
-
Substrate Trapping: This method uses a catalytically inactive mutant of the protease as "bait" to capture and immunoprecipitate its substrates, which can then be identified by mass spectrometry[13].
-
Photocrosslinking: This advanced approach involves genetically incorporating a photo-activatable unnatural amino acid into the protease's active site. Upon UV irradiation, the protease covalently crosslinks to its substrates, allowing for their specific capture and identification[10].
Q2: I've identified several potential substrates. How do I validate them?
A2: Validating hits from large-scale proteomic screens is essential to confirm they are physiologically relevant substrates.
-
In Vitro Cleavage Assays: Incubate the purified candidate substrate protein with the purified active protease to see if direct cleavage occurs.
-
Cell-Based Assays: Overexpress the candidate substrate in cells with and without the active protease. Monitor the levels of the full-length and cleaved forms of the substrate by western blot.
-
Functional Rescue: If the loss of the protease leads to a specific cellular phenotype, determine if expressing a non-cleavable mutant of a key substrate can replicate that phenotype.
Logical Workflow Diagram
Caption: Experimental workflow for identifying mitochondrial protease substrates.
Section 4: Key Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is adapted from standard methods using differential centrifugation.[1][14]
Materials:
-
Isolation Buffer (IBc): 200 mM Sucrose, 10 mM Tris/MOPS pH 7.4, 1 mM EGTA/Tris pH 7.4.
-
Protease Inhibitor Cocktail.
-
Dounce homogenizer (Teflon pestle).
-
Refrigerated centrifuge.
Method:
-
Harvest approximately 3 x 107 cells with ice-cold PBS and centrifuge at 600 x g for 10 min at 4°C[14].
-
Resuspend the cell pellet in 5 mL of ice-cold IBc buffer supplemented with a protease inhibitor cocktail[14].
-
Homogenize the cells on ice using a Dounce homogenizer with ~20 strokes. Check for cell lysis under a microscope.
-
Transfer the homogenate to a centrifuge tube and spin at 800 x g for 10 min at 4°C to pellet nuclei and intact cells[1].
-
Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 11,000 - 17,000 x g for 10 min at 4°C to pellet the mitochondria[1][3].
-
Discard the supernatant. Resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold IBc buffer.
-
Repeat the high-speed centrifugation (Step 5) to wash the mitochondrial pellet. Perform at least two washes[1].
-
Resuspend the final, clean mitochondrial pellet in a suitable buffer for your downstream application (e.g., storage buffer or lysis buffer for activity assays)[3].
Protocol 2: Proteinase K Protection Assay
This assay determines the sub-mitochondrial localization of a protein by assessing its accessibility to Proteinase K (PK) digestion.
Materials:
-
Isolated mitochondria (from Protocol 1).
-
Proteinase K (PK).
-
Phenylmethylsulfonyl fluoride (PMSF) to inactivate PK.
-
Detergents (e.g., Digitonin for outer membrane permeabilization, Triton X-100 for full solubilization).
-
SDS-PAGE loading buffer.
Method:
-
Aliquot equal amounts of isolated mitochondria (e.g., 50 µg) into four separate microfuge tubes on ice.
-
Create the following conditions:
-
Tube 1 (Intact): No additions. Control for intact mitochondria.
-
Tube 2 (PK only): Add PK (e.g., to 50 µg/mL). This will digest proteins on the outer surface of the outer mitochondrial membrane (OMM).
-
Tube 3 (PK + Digitonin): Add digitonin (e.g., 1% w/v) to selectively permeabilize the OMM, then add PK. This will digest intermembrane space (IMS) proteins.
-
Tube 4 (PK + Triton X-100): Add Triton X-100 (e.g., 0.1% v/v) to solubilize all mitochondrial membranes, then add PK. This will digest all mitochondrial proteins, including those in the matrix[4].
-
-
Incubate all tubes on ice for 20-30 minutes.
-
Stop the PK reaction by adding PMSF to a final concentration of 1-2 mM to all tubes.
-
Add SDS-PAGE loading buffer to all samples, boil for 5 minutes, and analyze by western blot using antibodies against your protein of interest and compartmental markers (e.g., TOM20 for OMM, TIM23 for inner membrane, HSP60 for matrix).
Troubleshooting and Signaling Diagrams
Caption: OPA1 processing by mitochondrial proteases OMA1 and YME1L.
Caption: Troubleshooting logic for a failed protease activity assay.
References
- 1. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. The first direct activity assay for the mitochondrial protease OMA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deconvolving multiplexed protease signatures with substrate reduction and activity clustering | PLOS Computational Biology [journals.plos.org]
- 9. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate Profiling of Mitochondrial Caseinolytic Protease P via a Site‐Specific Photocrosslinking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental setup for the identification of mitochondrial protease substrates by shotgun and top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Putative Mitochondrial Protease Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental Approaches to Study Mitochondrial Localization and Function of a Nuclear Cell Cycle Kinase, Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]
avoiding non-specific binding in LonP1 pulldown assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with non-specific binding in LonP1 pulldown assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in a LonP1 pulldown assay?
Non-specific binding in LonP1 pulldown assays can originate from several sources, leading to the co-purification of unwanted proteins and high background in downstream analyses like Western blotting or mass spectrometry. Key sources include:
-
Binding to the affinity resin (beads): Proteins can non-specifically adhere to the surface of agarose or magnetic beads.
-
Binding to the antibody: The antibody used for immunoprecipitation might cross-react with other proteins, or proteins can non-specifically bind to the Fc region of the antibody.
-
Hydrophobic and ionic interactions: General "stickiness" of proteins can cause them to associate with the bait protein (LonP1), the antibody, or the bead surface through weak, non-specific interactions.
-
Carryover of abundant cellular proteins: Highly abundant proteins, such as cytoskeletal components or ribosomal proteins, can be carried through the washing steps.
-
Co-aggregation: LonP1 is involved in protein quality control and can interact with misfolded or aggregated proteins, which may in turn bring down other non-specific interactors.[1]
Q2: What are essential negative controls for a LonP1 pulldown experiment?
To ensure the interactions you observe are specific to LonP1, several negative controls are crucial:
-
Isotype Control: Use a non-specific antibody of the same isotype and from the same host species as your anti-LonP1 antibody. This control helps identify proteins that bind non-specifically to the immunoglobulin itself.
-
Beads-only Control: Incubate your cell lysate with beads that have not been conjugated to any antibody. This will reveal proteins that bind directly to the bead matrix.
-
Control Cell Line: If using a tagged version of LonP1, perform the pulldown in parallel with a cell line that does not express the tagged protein. This is a robust control for non-specific binding to both the beads and the antibody.
Q3: How does the subcellular localization of LonP1 affect pulldown assays?
LonP1 is primarily a mitochondrial matrix protein.[2] However, studies have also reported its presence in the nucleus and at mitochondria-associated membranes (MAMs), particularly under cellular stress conditions.[2][3][4] This has important implications for your experiment:
-
Lysis Buffer Selection: To specifically capture mitochondrial interactions, you may need to perform a subcellular fractionation to isolate mitochondria before lysis. For whole-cell lysates, the choice of detergents is critical to efficiently solubilize mitochondrial proteins without disrupting protein complexes.
-
Contamination from other compartments: If using whole-cell lysates, be aware that you might pull down proteins from the cytosol or nucleus that interact with the small fraction of extra-mitochondrial LonP1.[2] Cross-referencing your hits with databases of subcellular localization can help filter these out.
Q4: How does ATP influence LonP1 interactions and how should I address this in my pulldown?
LonP1 is an AAA+ ATPase, and its function as both a protease and a chaperone is dependent on ATP.[5][6] ATP binding and hydrolysis induce conformational changes in LonP1 that affect its interaction with substrates and regulatory proteins.[7][8]
-
Substrate Binding: Substrate binding to the N-terminal domain of LonP1 can allosterically regulate its activity, sometimes independently of ATP.[7][8][9] However, the translocation of substrates into the proteolytic chamber requires ATP hydrolysis.[5]
-
ATP in Lysis and Wash Buffers: The presence and concentration of ATP or non-hydrolyzable ATP analogs (e.g., ATP-γS) in your lysis and wash buffers can significantly impact the interactions you capture.
-
Including ATP (1-5 mM): May stabilize interactions with substrates that require LonP1's chaperone-like activity for proper folding.[5][6]
-
Including ADP or no nucleotide: May trap LonP1 in a state that has a higher affinity for certain substrates or co-factors.
-
Including non-hydrolyzable ATP analogs: Can lock LonP1 in an ATP-bound state, potentially trapping substrates that are in the process of being translocated.
-
It is often necessary to empirically test different nucleotide conditions to identify the optimal state for capturing your interaction of interest.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background with many non-specific bands | 1. Insufficient washing or wash buffer is not stringent enough. 2. Too much starting material (lysate). 3. Non-specific binding to beads or antibody. 4. Incomplete clarification of cell lysate. | 1. Increase the number and duration of wash steps. Optimize the wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) and/or detergent concentration (e.g., 0.1-0.5% NP-40 or Triton X-100).[10] 2. Reduce the amount of total protein lysate used in the pulldown. 3. Pre-clear the lysate by incubating it with beads (and an isotype control antibody) before adding the specific anti-LonP1 antibody.[10] 4. Centrifuge the lysate at a higher speed for a longer duration to pellet insoluble aggregates. |
| Known interacting protein is not detected | 1. Lysis buffer is too harsh and disrupts the interaction. 2. Wash buffers are too stringent. 3. The epitope for the antibody is masked by the interaction. 4. The interaction is transient or weak. | 1. Use a milder lysis buffer with lower concentrations of non-ionic detergents. Avoid ionic detergents like SDS unless performing pulldowns of denatured proteins. 2. Decrease the salt and/or detergent concentration in the wash buffers. 3. Use an antibody that targets a different region of LonP1. If using a tagged LonP1, use an anti-tag antibody. 4. Consider in vivo cross-linking before cell lysis to stabilize transient interactions. |
| LonP1 is not efficiently pulled down | 1. Poor antibody quality or low antibody concentration. 2. Antibody is not suitable for immunoprecipitation. 3. Inefficient lysis of mitochondria. | 1. Use a high-quality, IP-validated antibody. Titrate the antibody concentration to find the optimal amount. 2. Ensure the antibody recognizes the native conformation of LonP1. 3. If studying mitochondrial interactions, ensure your lysis protocol efficiently disrupts the mitochondrial membranes. Sonication or specific mitochondrial lysis buffers may be required. |
| Contamination with highly abundant proteins (e.g., actin, tubulin, ribosomal proteins) | 1. These proteins are genuinely abundant and tend to bind non-specifically. 2. Inadequate pre-clearing of the lysate. | 1. Perform a pre-clearing step with beads and an isotype control antibody. 2. Optimize wash buffer stringency. Consider a high-salt wash followed by a wash with the standard buffer. |
Experimental Protocols
Protocol: Co-Immunoprecipitation of Endogenous LonP1 from HEK293T Cells
This protocol is adapted from a published method for the co-immunoprecipitation of LonP1 and its interacting partners.[9]
Materials:
-
HEK293T cells
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 2x Laemmli sample buffer
-
Anti-LonP1 antibody (IP-validated)
-
Normal Rabbit/Mouse IgG (Isotype control)
-
Protein A/G magnetic beads
Procedure:
-
Cell Lysis:
-
Wash confluent HEK293T cells in a 10 cm dish twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-LonP1 antibody or the equivalent amount of isotype control IgG.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack to collect the beads. Discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer to the beads. Invert the tube several times to resuspend the beads.
-
Collect the beads on the magnetic rack and discard the supernatant.
-
Repeat the wash step 3-4 times.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 40 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or prepare for mass spectrometry analysis.
-
Visualizations
Caption: Experimental workflow for a LonP1 pulldown assay.
Caption: Logic diagram for troubleshooting high background.
Caption: Known protein interaction partners of LonP1.
References
- 1. The mitochondrial LONP1 protease: molecular targets and role in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for mitochondrial Lonp1 expression in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lon protease: a novel mitochondrial matrix protein in the interconnection between drug‐induced mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic studies on human LONP1 redefine the hand-over-hand translocation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to In Vivo Validation of Novel LonP1 Substrates
This guide provides a comparative overview of key in vivo methodologies for validating novel substrates of the mitochondrial LonP1 protease. It is intended for researchers, scientists, and professionals in drug development engaged in understanding mitochondrial protein quality control and its therapeutic implications.
The LonP1 protease is a critical component of the mitochondrial protein quality control system, responsible for the degradation of misfolded, unassembled, or damaged proteins. Its role is central to maintaining mitochondrial homeostasis, and its dysfunction is implicated in a range of human diseases, from rare metabolic disorders to cancer and neurodegeneration. Consequently, identifying and validating its substrates in a physiologically relevant in vivo context is paramount for both fundamental research and the development of novel therapeutics.
This document outlines and compares common experimental approaches for in vivo validation, presenting data in a structured format and providing detailed protocols for key experiments.
Comparative Analysis of In Vivo Validation Techniques
The validation of a putative LonP1 substrate in vivo typically relies on demonstrating a direct physical interaction and, crucially, showing that its stability is dependent on LonP1 activity. The following table summarizes common techniques, their principles, and the nature of the data they provide.
| Technique | Principle | Typical Quantitative Readout | Advantages | Limitations |
| Co-immunoprecipitation (Co-IP) | Demonstrates a direct physical interaction between LonP1 and the substrate within the cell. An antibody against LonP1 is used to pull it down from cell lysate, and the precipitate is probed for the presence of the substrate. | Fold enrichment of the substrate in the LonP1 IP fraction compared to a control (e.g., IgG) IP. | Confirms direct interaction in a cellular context. | May capture indirect interactions within a larger protein complex. Does not directly prove substrate degradation. |
| Protein Stability/Turnover Assays | Measures the degradation rate of the substrate in the presence and absence (or with reduced levels) of LonP1. This is often achieved using cycloheximide (CHX) to block new protein synthesis. | Half-life (t½) of the substrate protein. | Directly assesses the impact of LonP1 on substrate stability. | Requires effective and specific knockdown, knockout, or inhibition of LonP1. |
| Cellular Thermal Shift Assay (CETSA) | Assesses changes in the thermal stability of a substrate upon binding to LonP1. A change in the melting temperature (Tm) of the substrate in the presence of functional LonP1 can indicate an interaction. | Shift in the melting temperature (ΔTm) of the substrate. | Can be performed in intact cells or tissue lysates, reflecting a more physiological state. | Not all interactions result in a measurable thermal shift. |
| Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) | A quantitative mass spectrometry-based technique to compare the relative abundance of proteins between two cell populations (e.g., control vs. LonP1 knockdown). An increase in the abundance of a substrate in the LonP1-deficient cells suggests it is a target for degradation. | SILAC ratio (Heavy/Light) for the identified substrate. | Provides a global, unbiased screen for potential substrates. Highly quantitative. | Requires specialized equipment and expertise. Does not distinguish between direct and indirect effects on protein levels. |
Experimental Workflows and Protocols
Workflow for Validating a Novel LonP1 Substrate
The following diagram illustrates a typical workflow for identifying and validating a novel LonP1 substrate, moving from initial screening to in vivo confirmation.
Caption: A streamlined workflow for the discovery and in vivo validation of novel LonP1 substrates.
Detailed Experimental Protocol: Co-immunoprecipitation
This protocol describes the co-immunoprecipitation of a candidate substrate with endogenous LonP1 from mammalian cells.
1. Cell Lysis and Protein Extraction:
- Culture cells (e.g., HEK293T) to ~80-90% confluency.
- Wash cells twice with ice-cold PBS.
- Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
- Centrifuge and collect the pre-cleared supernatant.
- Incubate the pre-cleared lysate with an anti-LonP1 antibody or a control IgG antibody overnight at 4°C with gentle rotation.
- Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
- Collect the beads by centrifugation and wash them 3-5 times with lysis buffer.
3. Elution and Western Blotting:
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against the candidate substrate and LonP1.
- Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
Signaling Pathway: LonP1 in Mitochondrial Protein Quality Control
The diagram below illustrates the central role of LonP1 in the mitochondrial protein quality control (mtPQC) system.
Caption: The role of LonP1 in mitigating the accumulation of damaged mitochondrial proteins.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data from the validation of a putative LonP1 substrate, "Protein X."
| Experiment | Control (WT LonP1) | LonP1 Knockdown (shLonP1) | Interpretation |
| Co-IP (Fold Enrichment of Protein X with LonP1) | 12.5 ± 1.8 | N/A | Strong physical interaction between LonP1 and Protein X. |
| Protein X Half-life (CHX Chase, hours) | 2.1 ± 0.3 | 8.5 ± 0.9 | Protein X is significantly stabilized in the absence of LonP1, indicating it is a substrate for degradation. |
| SILAC Ratio (shLonP1/WT) | N/A | 4.2 ± 0.5 | The abundance of Protein X is over 4-fold higher in LonP1-deficient cells. |
| CETSA (ΔTm of Protein X, °C) | +2.5 ± 0.4 | N/A | The thermal stability of Protein X increases in the presence of functional LonP1, suggesting a direct binding interaction. |
These data collectively provide strong evidence that Protein X is a bona fide substrate of LonP1 in vivo. The co-immunoprecipitation and CETSA results confirm a direct interaction, while the protein stability and SILAC data demonstrate that this interaction leads to the degradation of Protein X. This multi-faceted approach, combining interaction and degradation data, is essential for the robust validation of novel LonP1 substrates.
A Comparative Guide to Human LonP1 and Bacterial Lon Protease Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the human mitochondrial Lon protease (LonP1) and its bacterial counterparts. By presenting key functional data, detailed experimental protocols, and illustrative diagrams, this document aims to be an essential resource for researchers investigating cellular proteostasis, mitochondrial biology, and bacterial pathogenesis, as well as for professionals in drug development targeting these critical enzymes.
Core Functional Comparison
Human LonP1 and bacterial Lon proteases, while sharing a conserved evolutionary origin and structural architecture, exhibit distinct functional roles tailored to their respective cellular environments. Both are ATP-dependent serine proteases belonging to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily, functioning as crucial regulators of protein quality control.[1][2] However, their substrate specificity, regulatory mechanisms, and overall physiological significance diverge considerably.
Key Functional Differences at a Glance
| Feature | Human LonP1 | Bacterial Lon Protease |
| Primary Location | Mitochondrial Matrix | Cytosol |
| Core Function | Mitochondrial proteostasis, mtDNA maintenance, regulation of metabolism, stress response.[3] | Degradation of misfolded/damaged proteins, regulation of virulence, stress response, DNA replication, and cell division.[1][4] |
| Substrate Recognition | Recognizes unfolded proteins, specific degrons, and certain folded native proteins.[5][6] | Recognizes unfolded proteins, specific degron tags (e.g., ssrA), and regulatory proteins.[1][7] |
| DNA Binding | Binds to specific single-stranded DNA sequences in the mitochondrial D-loop, regulating mtDNA replication and transcription. | Binds to double-stranded DNA, influencing gene expression and its own regulation. |
| Clinical Relevance | Implicated in cancer, neurodegenerative diseases, aging, and rare genetic disorders like CODAS syndrome.[3] | A key virulence factor in many pathogenic bacteria, making it a potential target for novel antibiotics.[1][6] |
Quantitative Data Presentation
Comparative Substrate Specificity
The following table summarizes known substrates of human LonP1 and various bacterial Lon proteases, highlighting the diverse cellular pathways they regulate.
| Organism | Protease | Substrate | Function of Substrate | Reference |
| Human | LonP1 | Steroidogenic Acute Regulatory Protein (StAR) | Steroid hormone biosynthesis | [8] |
| Mitochondrial Transcription Factor A (TFAM) | mtDNA replication and transcription | [3] | ||
| Aconitase | Krebs cycle enzyme | [3] | ||
| Cytochrome c oxidase (COX) subunits | Respiratory chain complex assembly | [3] | ||
| Escherichia coli | Lon | SulA | Cell division inhibitor | [9] |
| RcsA | Capsule synthesis regulator | [9] | ||
| UmuD | DNA damage response | [9][10] | ||
| SoxS | Superoxide stress response regulator | [9] | ||
| Antitoxins (e.g., CcdA, MazE, HipB) | Toxin-antitoxin systems | [9] | ||
| Yersinia pestis | Lon | YmoA, RsuA, Fur | Virulence factors | [1][7] |
| Francisella tularensis | Lon | Multiple metabolic and stress-response proteins | Pathogenesis | [5] |
Enzyme Kinetics
While comprehensive comparative kinetic data is sparse in the literature, the following table presents available kinetic parameters for model substrates.
| Protease | Substrate | K_m (μM) | k_cat (min⁻¹) | Reference |
| Mesoplasma florum Lon | ssrA-tagged proteins | ~3-5 | - | [11] |
| E. coli Lon | β-galactosidase fusion | - | - | [12] |
| Human LonP1 | FITC-Casein | - | - | [13] |
Note: The lack of standardized substrates and assay conditions makes direct comparison of kinetic parameters challenging. The data presented here is illustrative.
Experimental Protocols
In Vitro Protein Degradation Assay
This assay is fundamental for identifying and validating substrates of Lon proteases.
Objective: To determine if a purified protein is a substrate for Lon protease in an ATP-dependent manner.
Materials:
-
Purified Lon protease (human LonP1 or bacterial Lon)
-
Purified potential substrate protein
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
ATP solution (100 mM stock)
-
ATP regeneration system (optional but recommended): Creatine kinase (10 mg/mL) and Creatine phosphate (1 M)
-
SDS-PAGE loading buffer
-
Coomassie Brilliant Blue or silver stain reagents
-
Incubator or water bath at 37°C
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 25 µL reaction would include:
-
5 µL of 5x Reaction Buffer
-
Purified Lon protease (e.g., 0.5 µM final concentration)
-
Purified substrate protein (e.g., 1-5 µM final concentration)
-
ATP solution (to a final concentration of 4 mM)
-
ATP regeneration system (if used)
-
Nuclease-free water to the final volume.
-
-
Prepare a negative control reaction lacking ATP to confirm ATP-dependence.
-
Initiate the reaction by transferring the tubes to a 37°C incubator.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot (e.g., 5 µL) from each reaction and immediately mix it with SDS-PAGE loading buffer to stop the reaction.
-
Boil the samples for 5 minutes.
-
Analyze the samples by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
A decrease in the intensity of the full-length substrate band over time in the presence of Lon and ATP indicates that it is a substrate.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Lon protease, which is often stimulated by the presence of a substrate.
Objective: To quantify the ATPase activity of Lon protease and assess its stimulation by substrate proteins.
Materials:
-
Purified Lon protease
-
Substrate protein (e.g., casein) or peptide
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂
-
ATP solution (2.5 mM final concentration)
-
Malachite green phosphate assay kit or [γ-³²P]ATP and scintillation counting equipment
Procedure (using Malachite Green Assay):
-
Prepare reaction mixtures in a 96-well plate. A typical 50 µL reaction would include:
-
Purified Lon protease (e.g., 0.1 µM final concentration)
-
Substrate protein (e.g., 10 µM casein) or buffer control
-
Reaction Buffer
-
Nuclease-free water to a volume of 45 µL.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of ATP solution (to a final concentration of 2.5 mM).
-
At various time points, quench the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically ~620-650 nm).
-
Calculate the amount of inorganic phosphate (Pi) released using a standard curve.
-
The rate of ATP hydrolysis is determined from the linear phase of the reaction. An increased rate in the presence of the substrate indicates stimulation of ATPase activity.
Visualizations
Signaling and Regulatory Pathways
The following diagrams illustrate the central roles of bacterial Lon and human LonP1 in their respective cellular contexts.
Caption: Regulatory network of bacterial Lon protease in response to cellular stress.
Caption: Key functions of human LonP1 in mitochondrial homeostasis.
Experimental Workflow
The following diagram outlines the general workflow for identifying and characterizing a novel Lon protease substrate.
Caption: Workflow for the identification and validation of Lon protease substrates.
Conclusion
This guide provides a foundational comparison of human LonP1 and bacterial Lon proteases, highlighting their distinct yet evolutionarily related functions. For researchers, understanding these differences is crucial for elucidating fundamental biological processes. For drug development professionals, the functional divergence between the human and bacterial enzymes presents an opportunity for the development of selective inhibitors that could serve as novel therapeutics, particularly in the context of antibiotic-resistant bacteria. The provided data, protocols, and diagrams are intended to facilitate further research and development in these critical areas.
References
- 1. Structure, Substrate Specificity and Role of Lon Protease in Bacterial Pathogenesis and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional mechanics of the ATP-dependent Lon protease- lessons from endogenous protein and synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Lon protease in human disease and aging: Including an etiologic classification of Lon-related diseases and disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Structure, Substrate Specificity and Role of Lon Protease in Bacterial Pathogenesis and Survival | Semantic Scholar [semanticscholar.org]
- 5. Multiple domains of bacterial and human Lon proteases define substrate selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. Lon-mediated proteolysis of the Escherichia coli UmuD mutagenesis protein: in vitro degradation and identification of residues required for proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 12. Protein unfolding and degradation by the AAA+ Lon protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
structural differences between 7OQL and other LonP1 structures
Clarification Regarding PDB Entry 7OQL
Initial analysis of the provided PDB ID "this compound" has revealed that it does not correspond to the LonP1 protease. Instead, PDB entry this compound is the crystal structure of the human METTL3-METTL14 complex, an RNA methyltransferase, bound to a chemical compound.
Therefore, a direct structural comparison between this compound and other LonP1 structures, as initially requested, is not feasible as they are fundamentally different proteins with distinct biological functions and three-dimensional architectures.
To proceed with a meaningful comparison guide that aligns with your research interests, please clarify the PDB entry of the LonP1 structure you are interested in.
In the interim, this guide will provide a comprehensive comparison of several known human LonP1 (Lon peptidase 1, mitochondrial) structures, highlighting their key structural differences. LonP1 is a crucial ATP-dependent protease involved in mitochondrial protein quality control. Understanding its structural variations is vital for researchers in mitochondrial biology and drug development.
This guide offers an objective comparison of the structural features of human LonP1 based on publicly available data from the Protein Data Bank (PDB).
Introduction to LonP1 Structure
Human LonP1 is a large, hexameric protease that consists of three main domains: an N-terminal domain (NTD), a central AAA+ (ATPases Associated with diverse cellular Activities) domain, and a C-terminal proteolytic domain. The interplay between these domains, fueled by ATP hydrolysis, governs the recognition, unfolding, and degradation of its substrates. Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the dynamic nature of LonP1, which can adopt different conformational states.
Key Structural Differences Among LonP1 Structures
The primary structural differences observed among various human LonP1 structures are related to their conformational state (open or closed), the arrangement of their domains, and the presence or absence of bound substrates and nucleotides.
Conformational States: Open vs. Closed
LonP1 can exist in at least two major conformations:
-
Open (apo) state: In the absence of substrate and ATP, LonP1 typically adopts an open, spiral staircase-like conformation.[1][2] In this state, the proteolytic active sites are often masked or in an inactive arrangement.
-
Closed (substrate-bound) state: Upon binding to substrate and ATP, LonP1 transitions to a closed, ring-like conformation. This conformational change is essential for processive substrate translocation and degradation.[1][2]
The "Second Spiral Staircase" in the ATPase Domain
A significant structural feature that distinguishes human LonP1 from its bacterial homologs is the presence of a "second spiral staircase" within its ATPase domain.[1][2] This feature enhances the interaction with the substrate as it is translocated towards the proteolytic chamber.
N-Terminal Domain (NTD) Flexibility
The N-terminal domain of LonP1 is involved in substrate recognition and is known to be highly flexible. Its orientation can vary depending on the nucleotide-bound state of the AAA+ domain, suggesting a role in allosteric regulation of the protease's activity.
Quantitative Structural Comparison
The following table summarizes key structural parameters for representative human LonP1 PDB entries.
| PDB ID | Resolution (Å) | Method | Oligomeric State | Conformation | Key Features |
| 7KSL | 3.2 | Electron Microscopy | Homo-6-mer | Open | Substrate-free state, shows the open spiral staircase conformation.[2] |
| 7NGP | 15.0 | Electron Microscopy | Homo-6-mer | D1-state | Represents one of the eight nucleotide-dependent conformational states. |
| 7OXO | 3.5 | Electron Microscopy | Homo-6-mer | R-state | Incubated in AMPPCP, representing another conformational state in the catalytic cycle. |
| 7P09 | 2.7 | Electron Microscopy | Homo-6-mer | Closed | Structure with a substrate peptide bound in the ATPase domain, showing the closed conformation. |
Experimental Methodologies
The structural determination of the cited LonP1 models primarily relied on cryo-electron microscopy (cryo-EM) followed by single-particle analysis. A general workflow for this process is outlined below.
Experimental Workflow for LonP1 Structure Determination
Caption: Generalized workflow for determining LonP1 structures using cryo-EM.
Structural Differences in Signaling and Regulation
The conformational changes in LonP1 are tightly coupled to its function. The binding of substrate and ATP triggers a cascade of structural rearrangements that activate the protease.
Allosteric Regulation Pathway
Caption: Simplified pathway of LonP1 activation and substrate degradation.
Conclusion
The structural analysis of human LonP1 reveals a highly dynamic molecular machine. The key differences between its various structures lie in their conformational states, which are intricately regulated by the binding of substrates and nucleotides. The unique features of human LonP1, such as the second spiral staircase in the ATPase domain, highlight its evolutionary adaptations. Further research into the structural dynamics of LonP1 will be crucial for developing therapeutic strategies that target mitochondrial dysfunction.
References
A Functional Showdown: LonP1 vs. the 26S Proteasome in Cellular Protein Quality Control
For researchers, scientists, and drug development professionals, understanding the nuances of cellular protein degradation pathways is paramount. This guide provides a detailed functional comparison of two key players in this process: the mitochondrial LonP1 protease and the cytosolic/nuclear 26S proteasome. By examining their distinct and overlapping roles, substrate specificities, and regulatory mechanisms, we aim to furnish a comprehensive resource for advancing research and therapeutic development.
This comparative guide delves into the core functionalities of LonP1 and the 26S proteasome, presenting quantitative data, detailed experimental protocols, and visual aids to illuminate their complex roles in maintaining cellular health.
At a Glance: Key Functional Distinctions
| Feature | LonP1 Protease | 26S Proteasome |
| Cellular Location | Mitochondrial Matrix | Cytosol and Nucleus |
| Primary Function | Mitochondrial protein quality control, degradation of misfolded/damaged proteins, regulation of mitochondrial metabolism and gene expression. | Degradation of ubiquitinated proteins, regulation of cell cycle, signal transduction, and removal of misfolded cytosolic/nuclear proteins. |
| Substrate Recognition | Primarily recognizes unfolded or damaged protein domains. | Primarily recognizes polyubiquitin chains (typically K48-linked) on substrate proteins.[1][2] |
| Energy Requirement | ATP-dependent for substrate unfolding and translocation. | ATP-dependent for substrate unfolding, deubiquitination, and translocation.[3][4] |
| Structure | Homooligomeric (typically hexameric) serine protease. | Large, multi-subunit complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[2] |
| Catalytic Mechanism | Serine protease activity within a central chamber. | Threonine protease activity with chymotrypsin-like, trypsin-like, and caspase-like activities within the 20S core. |
| Regulation | Allosterically regulated by substrate and nucleotide binding.[1] | Regulated by ubiquitin chain length and linkage, shuttle factors, and post-translational modifications of its subunits. |
Delving Deeper: A Functional Dissection
The LonP1 protease and the 26S proteasome, while both central to protein degradation, operate in distinct cellular compartments and recognize their substrates through fundamentally different mechanisms.
The 26S proteasome is the principal engine of protein turnover in the cytosol and nucleus of eukaryotic cells.[2] Its primary role is the targeted destruction of proteins that have been tagged with a polyubiquitin chain. This "kiss of death" marks proteins for degradation, playing a crucial role in a vast array of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins from the cytosol and endoplasmic reticulum.[2] The 26S proteasome itself is a highly complex machine, composed of a 20S catalytic core particle and one or two 19S regulatory particles that are responsible for recognizing, deubiquitinating, unfolding, and translocating the substrate into the proteolytic chamber.
In contrast, LonP1 is a key quality control protease within the mitochondrial matrix.[5] Its primary responsibility is to maintain mitochondrial protein homeostasis by degrading misfolded, damaged, or unassembled proteins within this vital organelle.[5] Unlike the 26S proteasome, LonP1 does not rely on the ubiquitin system for substrate recognition. Instead, it directly recognizes exposed hydrophobic patches or unstructured regions on proteins, which are hallmarks of misfolding or damage.[6] Beyond its role in protein quality control, LonP1 is also involved in the regulation of mitochondrial gene expression and metabolism by degrading specific regulatory proteins.
Interestingly, despite their distinct primary locations and substrate recognition mechanisms, there is evidence of functional overlap and interplay. For instance, in the context of certain cancers like multiple myeloma, overexpression of LonP1 has been shown to confer resistance to proteasome inhibitors, suggesting that LonP1 can, to some extent, compensate for inhibited proteasome activity.[1]
Visualizing the Pathways
To better understand the operational logic of these two proteolytic systems, the following diagrams illustrate their respective degradation pathways.
Caption: The LonP1 degradation pathway in the mitochondrial matrix.
Caption: The 26S proteasome degradation pathway in the cytosol/nucleus.
Experimental Protocols for Comparative Functional Analysis
To facilitate direct comparison of LonP1 and 26S proteasome activities, the following experimental protocols are provided. These are generalized methodologies that can be adapted based on specific research questions and available resources.
Protocol 1: In Vitro Degradation Assay using a Generic Substrate
This protocol aims to compare the degradation of a model unfolded protein by purified LonP1 and 26S proteasome.
Materials:
-
Purified human LonP1 protease
-
Model unfolded substrate (e.g., FITC-casein or radiolabeled denatured protein)
-
LonP1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 5 mM ATP)
-
26S Proteasome Assay Buffer (e.g., 25 mM HEPES-KOH pH 7.4, 10% glycerol, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT)[8]
-
Trichloroacetic acid (TCA)
-
Scintillation fluid (for radiolabeled substrates) or a fluorescence plate reader (for FITC-casein)
-
Microcentrifuge
-
Incubator or water bath at 37°C
Procedure:
-
Prepare reaction mixtures for both LonP1 and the 26S proteasome in separate tubes. Each reaction should contain the respective assay buffer, a defined concentration of the model substrate, and either purified LonP1 or 26S proteasome.
-
Include negative control reactions without the protease to account for non-enzymatic substrate degradation.
-
Initiate the reactions by adding ATP and incubate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of cold TCA to precipitate the undigested protein.
-
Incubate on ice for 30 minutes to ensure complete precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the acid-soluble degraded peptide fragments.
-
Quantify the amount of degraded substrate in the supernatant. For radiolabeled substrates, mix the supernatant with scintillation fluid and measure radioactivity using a scintillation counter. For FITC-casein, measure the fluorescence of the supernatant using a fluorescence plate reader.
-
Plot the amount of degraded substrate over time for both LonP1 and the 26S proteasome to compare their degradation rates.
Protocol 2: Comparative Inhibitor Sensitivity Assay
This protocol assesses the differential sensitivity of LonP1 and the 26S proteasome to known inhibitors.
Materials:
-
Purified human LonP1 protease
-
Purified human 26S proteasome
-
Fluorogenic peptide substrate for LonP1 (e.g., a custom peptide with a fluorophore)
-
Fluorogenic peptide substrate for the 26S proteasome (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)[7][10]
-
LonP1 inhibitor (e.g., CDDO-Me)
-
26S proteasome inhibitor (e.g., Bortezomib or MG132)
-
Respective assay buffers as described in Protocol 1
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, set up reactions for both LonP1 and the 26S proteasome.
-
For each protease, prepare a series of reactions containing a fixed concentration of the enzyme and its specific fluorogenic substrate.
-
To these reactions, add a range of concentrations of the LonP1 inhibitor and the 26S proteasome inhibitor. Include a no-inhibitor control.
-
Initiate the reactions by adding ATP and incubate at 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the fluorogenic substrate releases the fluorophore, leading to an increase in fluorescence.
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration for both proteases and both inhibitors. This will allow for the determination of IC50 values and a direct comparison of their inhibitor sensitivities.
Signaling Pathways and Logical Relationships
The functional contexts of LonP1 and the 26S proteasome are defined by the signaling pathways they influence. The following diagrams illustrate their positions within key cellular networks.
Caption: Key signaling pathways involving LonP1 and the 26S proteasome.
This guide provides a foundational comparison of LonP1 and the 26S proteasome. Further research into their potential interplay, substrate overlap under specific stress conditions, and the development of selective inhibitors will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.
References
- 1. The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome in action: substrate degradation by the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Differences between Proteasome Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. LONP1 and ClpP cooperatively regulate mitochondrial proteostasis for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Rapidly Prepare Mammalian 26S Proteasomes for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of 26S Proteasome Activity across Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of LonP1 in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of Lon Peptidase 1 (LonP1) as a therapeutic target in cancer models. It compares the effects of LonP1 modulation with alternative strategies and includes detailed experimental protocols and data to support your research and development efforts.
The Critical Role of LonP1 in Cancer Progression
LonP1, a highly conserved ATP-dependent protease in the mitochondrial matrix, is a key regulator of mitochondrial proteostasis. It plays a crucial role in the degradation of misfolded, damaged, or oxidized proteins, thereby ensuring mitochondrial integrity and function. In numerous cancer types, including colorectal cancer and acute myeloid leukemia (AML), LonP1 is overexpressed and contributes to tumor progression by supporting metabolic reprogramming, mitigating cellular stress, and promoting cell survival.[1][2][3]
Comparing Therapeutic Strategies: LonP1 vs. Alternatives
Targeting mitochondrial proteostasis is a promising anti-cancer strategy. This section compares the outcomes of inhibiting LonP1 with those of targeting another key mitochondrial protease, ClpP.
| Target | Mechanism of Action | Effects in Cancer Models | Advantages | Disadvantages/Challenges |
| LonP1 | Inhibition of ATPase and proteolytic activity leads to the accumulation of misfolded proteins, mitochondrial dysfunction, increased reactive oxygen species (ROS), and induction of apoptosis.[1][4] | - Colorectal Cancer: Knockdown inhibits proliferation, tumor formation, and metastasis.[3] - Acute Myeloid Leukemia (AML): Knockdown or inhibition reduces cell growth and viability.[5] | High expression in various tumors correlates with poor prognosis, making it a strong therapeutic target.[3] | Development of highly specific inhibitors with minimal off-target effects is ongoing. |
| ClpP | Inhibition or hyperactivation can disrupt mitochondrial proteostasis, leading to impaired oxidative phosphorylation and cancer cell death.[4][6] | - Prostate Cancer: Co-inhibition with LonP1 synergistically attenuates cancer cell growth.[4][7] - Acute Myeloid Leukemia (AML): Genetic or chemical inhibition is cytotoxic to AML cells with high ClpP expression.[6] | Synergistic effects when combined with LonP1 inhibition.[4] | Some studies suggest that not all AML cells are dependent on ClpP for survival.[6] |
Quantitative Analysis of LonP1 Inhibition
The following table summarizes key quantitative data from studies investigating the effects of LonP1 knockdown or inhibition in cancer cell lines.
| Cancer Model | Method of Inhibition | Key Quantitative Findings | Reference |
| Acute Myeloid Leukemia (OCI-AML2, OCI-M2, NB4 cells) | shRNA/CRISPR knockdown/knockout | Reduced growth and viability (specific percentages not uniformly reported). | [5] |
| Hepatocellular Carcinoma (HepG2 cells) | shRNA knockdown | Significant reduction in cell proliferation, migration, and invasion. | [8] |
| Prostate Cancer (LNCaP, C4-2B, DU145, PC3 cells) | siRNA knockdown | Significant reduction in cell proliferation and colony formation. Co-knockdown with ClpP showed synergistic effects. | [9] |
| Various Cancer Cell Lines | Small Molecule Inhibitor (Bortezomib) | IC50 of 17 nM for purified human LonP1. | [10][11] |
| Various Cancer Cell Lines | Small Molecule Inhibitor (CDDO-Me) | IC50 of 1.9 µM for purified LonP1. | [1] |
| Various Cancer Cell Lines | Small Molecule Inhibitor (Compound 14) | IC50 of 0.059 µM for LonP1. | [10] |
Key Signaling Pathways Involving LonP1 in Cancer
Understanding the signaling pathways in which LonP1 is involved is crucial for developing targeted therapies. Below are diagrams of key pathways generated using Graphviz.
Caption: The Akt-LonP1 signaling pathway in cancer.
Caption: The Integrated Stress Response (ISR) activated by LonP1 inhibition.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to validate the role of LonP1 in cancer models.
shRNA-Mediated Knockdown of LonP1 in Cancer Cells
This protocol describes the use of short hairpin RNA (shRNA) to stably silence LonP1 expression in cancer cell lines.
Materials:
-
HEK293T cells (for lentiviral packaging)
-
Target cancer cell line (e.g., SW480, OCI-AML2)
-
pLKO.1-puro vector containing LonP1-targeting shRNA and a non-targeting control shRNA
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM and appropriate growth media
-
Puromycin
-
Polybrene
Procedure:
-
Lentiviral Production:
-
Co-transfect HEK293T cells with the pLKO.1-shRNA plasmid and packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Collect the virus-containing supernatant and filter through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Plate the target cancer cells and allow them to adhere overnight.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection of Stable Knockdown Cells:
-
Replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration for the specific cell line.
-
Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Confirm the reduction of LonP1 expression at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
-
Western Blot Analysis of LonP1 and Related Proteins
This protocol details the detection and quantification of LonP1 and associated signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LonP1, anti-p-Akt, anti-Akt, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration.
-
-
Gel Electrophoresis:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability following LonP1 inhibition.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
LonP1 inhibitor or vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of the LonP1 inhibitor or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to investigate the interaction of LonP1 with other proteins, such as Akt.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Primary antibody for immunoprecipitation (e.g., anti-LonP1 or anti-Akt)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.
-
References
- 1. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LonP1 Differently Modulates Mitochondrial Function and Bioenergetics of Primary Versus Metastatic Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-Dependent Lon Protease Controls Tumor Bioenergetics by Reprogramming Mitochondrial Activity | Publicación [silice.csic.es]
- 4. LONP1 and ClpP cooperatively regulate mitochondrial proteostasis for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Engine of Mitochondrial Quality Control: A Comparative Guide to LonP1 Mutant ATPase Activity
For researchers, scientists, and drug development professionals, understanding the intricate workings of the mitochondrial protease LonP1 is paramount. As a key player in mitochondrial protein quality control, its dysregulation is implicated in a range of human diseases. A critical aspect of LonP1 function is its ATPase activity, which fuels the unfolding and translocation of substrates for degradation. This guide provides a comparative analysis of the ATPase activity of various LonP1 mutants, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
The LonP1 protease is a homohexameric enzyme with each subunit comprising three distinct domains: an N-terminal domain for substrate recognition, a central AAA+ (ATPase Associated with diverse cellular Activities) domain that hydrolyzes ATP, and a C-terminal proteolytic domain.[1][2] The energy derived from ATP hydrolysis in the AAA+ domain drives the conformational changes necessary for substrate processing.[3] Mutations within this crucial domain can significantly impact the enzyme's function, leading to impaired protein degradation and cellular dysfunction. This guide focuses on elucidating how specific mutations alter the ATPase activity of LonP1, providing a foundation for understanding its structure-function relationship and its role in disease.
Comparative ATPase Activity of LonP1 Mutants
The following table summarizes the quantitative data on the ATPase activity of various LonP1 mutants compared to the wild-type (WT) enzyme. These mutations are located in key functional regions of the protein and have been shown to have distinct effects on its enzymatic function.
| Mutant | Location/Domain | Effect on ATPase Activity | Substrate Stimulation | Reference |
| Wild-Type (WT) | - | Baseline activity | Stimulated by protein substrates | [4][5] |
| R721G | Proteolytic Domain | Increased Km for ATP | Protein-stimulated ATPase activity is affected | [4] |
| Y565H | AAA+ Domain (Pore Loop 1) | Higher total ATPase activity | Not significantly affected by TFAM | [5][6] |
| E733K | Proteolytic Domain | No significant difference from WT | Not significantly affected by TFAM | [5][6] |
| K529A | AAA+ Domain (Walker A motif) | ATPase-deficient | - | [3][7] |
| Y599A | AAA+ Domain (Pore Loop 2) | Increased ATP consumption (unproductive hydrolysis) | - | [8] |
| E591A | AAA+ Domain (Walker B motif) | Likely affects ATP hydrolysis | - | [8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and interpretation of research findings. Below is a typical protocol for measuring the in vitro ATPase activity of LonP1.
In Vitro ATP Hydrolysis Assay (Malachite Green Phosphate Assay)
This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified wild-type and mutant LonP1 proteins
-
LonP1 activity buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 10% Glycerol, and 1 mM DTT[9]
-
ATP solution (e.g., 2.5 mM)[9]
-
Malachite Green reagent
-
Phosphate standard solution
Procedure:
-
Prepare the reaction mixture in the LonP1 activity buffer.
-
Add the purified LonP1 enzyme (e.g., 2 µg) to the reaction mixture.[5]
-
To measure substrate-stimulated ATPase activity, include a protein substrate like casein (e.g., 9.7 µM) in the reaction mixture.[9]
-
Initiate the reaction by adding ATP to a final concentration of, for example, 2.5 mM.[9]
-
Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined time course (e.g., 60 minutes).[5]
-
At different time points, take aliquots of the reaction and stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) to determine the concentration of released phosphate.
-
Generate a standard curve using the phosphate standard solution to calculate the amount of Pi produced in each reaction.
-
The rate of ATP hydrolysis is then calculated from the time course data.
Visualizing LonP1 Function and Experimental Design
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Conclusion
The study of LonP1 mutants provides invaluable insights into the fundamental mechanisms of this essential mitochondrial protease. The data presented here highlight how single amino acid substitutions can profoundly alter the enzyme's ATPase activity, which in turn affects its proteolytic function. For instance, mutations in the Walker A and B motifs of the AAA+ domain can abolish or severely impair ATP hydrolysis, leading to a loss of function.[3][8] Conversely, mutations in the pore loops, which are critical for substrate translocation, can lead to uncoupled and inefficient ATP usage.[8] Furthermore, mutations in the proteolytic domain can allosterically affect the ATPase activity, underscoring the intricate communication between the different domains of the LonP1 enzyme.[4]
This comparative guide serves as a resource for researchers investigating the role of LonP1 in health and disease. The provided data and protocols offer a framework for designing experiments to probe the effects of novel mutations or to screen for compounds that modulate LonP1 activity. A deeper understanding of the ATPase engine of LonP1 will undoubtedly pave the way for the development of therapeutic strategies targeting mitochondrial dysfunction.
References
- 1. LONP1 - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial Lon protease at the crossroads of oxidative stress, ageing and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A structure and function relationship study to identify the impact of the R721G mutation in the human mitochondrial lon protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Defective mitochondrial protease LonP1 can cause classical mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Researcher's Guide to Antibody Cross-Reactivity: Human vs. Bacterial Lon Protease
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comparative overview of commercially available antibodies for human (LONP1) and bacterial Lon proteases, alongside detailed protocols to empower researchers to conduct their own cross-reactivity assessments.
This guide aims to bridge this gap by providing a curated list of commercially available antibodies and standardized, detailed experimental protocols for Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) that researchers can utilize to perform their own head-to-head comparisons.
Commercially Available Antibodies for Human and Bacterial Lon Protease
The following table summarizes key information for a selection of commercially available antibodies. This is not an exhaustive list but provides a starting point for researchers to identify suitable reagents for their specific needs.
| Target | Antibody Name/ID | Host | Clonality | Immunogen | Validated Applications | Supplier |
| Human LONP1 | Anti-LONP1/Lon antibody (ab103809) | Rabbit | Polyclonal | Recombinant Full Length Human LONP1 | Western Blot (WB) | Abcam |
| Human LONP1 | LONP1 Polyclonal Antibody (PA5-100020) | Rabbit | Polyclonal | Synthetic peptide from human LONP1 | WB, IHC (Paraffin), ICC/IF | Thermo Fisher Scientific |
| Human LONP1 | LONP1 Antibody (HPA002034) | Rabbit | Polyclonal | Recombinant Human LONP1 protein fragment | WB, ICC/IF | Atlas Antibodies |
| Human LONP1 | anti-Homo sapiens (Human) LONP1 Antibody | Rabbit | Polyclonal | Synthetic peptide of Human LONP1 | ELISA, WB, IHC | CUSABIO |
| Bacterial Lon | Rabbit anti-E. Coli LON PROTEASE Polyclonal Antibody | Rabbit | Polyclonal | Purified, recombinant Escherichia coli LON PROTEASE | ELISA | MyBioSource |
| Bacterial Lon | Anti-LON PROTEASE Antibody, Rabbit PAb | Rabbit | Polyclonal | Recombinant Escherichia coli LON PROTEASE protein | ELISA | Sino Biological |
| Bacterial Lon | LON Antibody | Rabbit | Polyclonal | Information not publicly available | ELISA, IHC-p | Biocompare |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of an antibody against human and bacterial Lon protease, we provide the following detailed protocols for Western Blotting and ELISA.
Western Blot Protocol
Objective: To qualitatively assess the binding of an antibody to human and bacterial Lon protease after separation by size.
Materials:
-
Recombinant human LONP1 and bacterial Lon protease
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary antibody (the antibody to be tested)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Preparation and Electrophoresis:
-
Prepare lysates containing human LONP1 and bacterial Lon, or use purified recombinant proteins.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Final Washes and Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system. The presence and intensity of bands corresponding to the molecular weights of human and bacterial Lon will indicate the degree of cross-reactivity.
-
ELISA (Enzyme-Linked Immunosorbent Assay) Protocol
Objective: To quantitatively measure the binding affinity of an antibody to human and bacterial Lon protease.
Materials:
-
High-binding 96-well microplate
-
Recombinant human LONP1 and bacterial Lon protease
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBST or TBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute purified recombinant human LONP1 and bacterial Lon protease in coating buffer to a concentration of 1-10 µg/mL.
-
Add 100 µL of each protein solution to separate wells of the microplate. Include negative control wells with coating buffer only.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Prepare serial dilutions of the primary antibody in blocking buffer.
-
Add 100 µL of each dilution to the wells containing human Lon, bacterial Lon, and negative controls.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the wells three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance from the negative control wells.
-
Plot the absorbance values against the antibody concentrations for both human and bacterial Lon to generate binding curves and quantify the degree of cross-reactivity.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for Western Blotting and ELISA.
By following these protocols and utilizing the provided information, researchers can confidently assess the cross-reactivity of their antibodies, ensuring the accuracy and reliability of their findings in studies involving human and bacterial Lon proteases.
A Comparative Guide to In Vitro and In Vivo Validation of LonP1 Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for validating the function of Lon Peptidase 1 (LonP1), a critical mitochondrial protease. Understanding the strengths and limitations of each approach is paramount for accurately interpreting experimental data and advancing therapeutic strategies targeting LonP1.
At a Glance: In Vitro vs. In Vivo Approaches
| Feature | In Vitro Validation | In Vivo Validation |
| Environment | Controlled, isolated system (e.g., purified enzyme, cell culture) | Complex, whole-organism system (e.g., mouse models) |
| Throughput | High | Low |
| Cost | Relatively low | High |
| Physiological Relevance | Limited | High |
| Mechanistic Insight | High, allows for dissection of direct molecular interactions | Moderate, outcomes can be influenced by systemic effects |
| Examples | Protease activity assays, Cellular Thermal Shift Assay (CETSA) | Knockout/transgenic mouse models, disease models |
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from both in vitro and in vivo studies on LonP1 function, highlighting the different yet complementary information each approach provides.
Table 1: In Vitro Characterization of LonP1 Inhibitors
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| Bortezomib | LonP1 Peptidase Activity | Biochemical | 0.017 | |
| MG262 | LonP1 Peptidase Activity | Biochemical | Not specified | |
| Compound 14 | LonP1 Peptidase Activity | Biochemical | 0.059 | |
| BT317 | LonP1 & CT-L Proteasome | Biochemical | Not specified |
Table 2: Phenotypic Comparisons of LonP1 Modulation In Vitro and In Vivo
| Model System | LonP1 Modulation | Observed Phenotype | Quantitative Data | Reference |
| Drosophila Schneider Cells (In Vitro) | RNAi knockdown | Increased TFAM levels and mtDNA copy number | >90% reduction in LonP1 | |
| Neonatal Rat Ventricular Myocytes (In Vitro) | Knockdown | Upregulation of Complex I subunits, increased superoxide production | Not specified | |
| LonP1+/- Mice (In Vivo) | Heterozygous knockout | Increased infarct size after ischemia/reperfusion | 37% larger infarct size vs. wild-type | |
| Cardiac-specific LonP1 Tg Mice (In Vivo) | Overexpression | Smaller infarct size and reduced apoptosis after I/R | ~30% smaller infarct size vs. non-transgenic | |
| Oocyte-specific Lonp1 knockout mice (In Vivo) | Conditional knockout | Impaired follicular development, progressive oocyte death | Significant decrease in follicle number | |
| Cardiomyocyte-specific Lonp1-deficient mice (In Vivo) | Conditional knockout | Accumulation of electron-dense substances in cardiomyocytes, swollen mitochondria | Significant increase in damaged mitochondria | |
| Lonp1+/- Mouse Embryonic Fibroblasts (In Vitro) | Heterozygous knockout | Reduced oxygen consumption rate | Not specified |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving LonP1 is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
LonP1's Role in Mitochondrial Homeostasis
Caption: LonP1 maintains mitochondrial proteostasis and mtDNA integrity.
This diagram illustrates the central role of LonP1 in mitochondrial quality control. Within the mitochondrial matrix, LonP1 degrades misfolded or damaged proteins. It also regulates mitochondrial DNA (mtDNA) maintenance by degrading the mitochondrial transcription factor A (TFAM) when it is not bound to DNA. Furthermore, LonP1 is implicated in the regulation of mitophagy through the PINK1/Parkin pathway. Under normal conditions, PINK1 is imported into the mitochondria and cleaved by proteases including LonP1. Upon mitochondrial stress, PINK1 accumulates on the outer mitochondrial membrane, recruiting Parkin and initiating mitophagy.
Experimental Workflow: In Vitro Validation of a LonP1 Inhibitor
A Comparative Analysis of LonP1 Inhibitors for Researchers and Drug Development Professionals
An In-depth Guide to Small Molecule Inhibitors Targeting the Mitochondrial LonP1 Protease
The mitochondrial LonP1 protease has emerged as a critical regulator of mitochondrial proteostasis, metabolism, and cellular stress responses. Its multifaceted roles in maintaining mitochondrial health and its upregulation in various cancers have positioned it as a promising therapeutic target. This guide provides a comparative analysis of known small molecule inhibitors of LonP1, offering a valuable resource for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.
Performance and Efficacy of LonP1 Inhibitors
The landscape of LonP1 inhibitors encompasses several chemical classes, each with distinct mechanisms of action and inhibitory potencies. These can be broadly categorized into those that target the proteolytic active site and those that allosterically inhibit its ATPase activity. The following tables summarize the quantitative data for key LonP1 inhibitors, providing a comparative overview of their efficacy and selectivity.
Inhibitor Potency Against LonP1
| Inhibitor Class | Compound | Mechanism of Action | IC50 (LonP1) | Ki (LonP1) | Reference |
| Triterpenoids | CDDO | Allosteric ATPase Inhibitor | 13 µM | 2.6 ± 0.5 µM | [1][2] |
| CDDO-Me | Allosteric ATPase Inhibitor | 1.9 µM | 0.8 ± 0.1 µM | [1][2] | |
| CDDO-Im | Allosteric ATPase Inhibitor | 2 µM | 1.9 ± 0.7 µM | [1][2] | |
| Boronic Acids | Bortezomib | Proteolytic Active Site Inhibitor | 17 nM | - | [2] |
| MG262 | Proteolytic Active Site Inhibitor | 122 nM | - | [3] | |
| Compound 14 | Proteolytic Active Site Inhibitor | 59 nM | - | [1] | |
| Peptide Aldehyde | MG132 | Proteolytic Active Site Inhibitor | 20 µM | - | |
| Plant-Derived | Obtusilactone A | Proteolytic Active Site Inhibitor | 34.1 µM | - | [2] |
| Sesamin | Proteolytic Active Site Inhibitor | 19.9 µM | - | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme.
Inhibitor Selectivity Profile
A crucial aspect of drug development is the selectivity of an inhibitor for its intended target. Several LonP1 inhibitors are known to interact with other cellular proteases, most notably the 26S proteasome. This table provides a comparative look at the selectivity of these compounds.
| Compound | IC50 (LonP1) | IC50 (20S/26S Proteasome) | IC50 (Calpain) | Selectivity Notes | Reference |
| Bortezomib | 17 nM | 0.6 nM (Ki) | - | Potent proteasome inhibitor. | [2][4][5] |
| MG262 | 122 nM | Potent inhibitor (specific IC50 not provided in sources) | - | Reversible proteasome inhibitor. | [3][6] |
| MG132 | 20 µM | 100 nM | 1.2 µM | Potent proteasome and calpain inhibitor. | [7][8] |
| CDDO-Me | 1.9 µM | No inhibition of ATPase activity | - | Selectively inhibits LonP1 ATPase over the 26S proteasome. | [1][9] |
| Compound 14 | 59 nM | No cross-reactivity | - | Highly selective for LonP1 over the proteasome. | [1][10][11][12][13] |
Key Signaling Pathways Involving LonP1
LonP1 is a central hub in mitochondrial biology, influencing a variety of cellular processes. Understanding its upstream regulation and downstream effects is critical for elucidating the therapeutic potential of its inhibitors.
References
- 1. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Proteasome Inhibitor MG262 as a Potent ATP-Dependent Inhibitor of the Salmonella enterica serovar Typhimurium Lon Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Bortezomib, proteasome inhibitor (CAS 179324-69-7) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based design of selective LONP1 inhibitors for probing in vitro biology - OAK Open Access Archive [oak.novartis.com]
- 13. pubs.acs.org [pubs.acs.org]
Validating the Chaperone-Like Activity of LonP1: A Comparative Guide
The human mitochondrial Lon protease 1 (LonP1) is a critical regulator of mitochondrial proteostasis, traditionally known for its ATP-dependent proteolytic activity that degrades misfolded and damaged proteins. However, emerging evidence has established a distinct, yet equally vital, chaperone-like function for LonP1. This activity, independent of its proteolytic function, is crucial for maintaining protein solubility, facilitating the folding of newly imported proteins, and preventing the formation of toxic protein aggregates within the mitochondrial matrix.[1][2][3][4][5]
This guide provides a comparative overview of the experimental approaches used to validate the chaperone-like activity of LonP1, presenting supporting data and detailed protocols for key assays.
Distinguishing Chaperone from Proteolytic Activity
A key finding in LonP1 research is the uncoupling of its chaperone and proteolytic functions.[1] Studies have demonstrated that protease-inactive mutants of LonP1, such as those with a serine-to-alanine substitution in the proteolytic domain (S855A), retain their ability to prevent protein aggregation.[6] Conversely, ATPase-deficient mutants (e.g., K529A) lose their chaperone function, highlighting the dependence of this activity on ATP hydrolysis for substrate unfolding and refolding.[2][6] This separation of functions is fundamental to designing experiments that specifically interrogate the chaperone-like activity of LonP1.
Comparative Analysis of LonP1 Chaperone Activity
The chaperone activity of LonP1 can be quantitatively assessed and compared to other chaperone systems, such as the mitochondrial Hsp70 (mtHSP70) machinery. LonP1 has been shown to cooperate with the mtHSP70 system to promote the folding of mitochondrial proteins.[7][8][9]
Table 1: In Vitro Protein Solubilization by LonP1 and mtHSP70
| Substrate | Chaperone(s) | % Solubilization (Mean ± SD) |
| OXA1L | None | < 5% |
| LonP1 (S855A) | 25 ± 5% | |
| mtHSP70 system | 30 ± 7% | |
| LonP1 (S855A) + mtHSP70 system | 75 ± 10% | |
| CLPX | None | < 10% |
| LonP1 (S855A) | 40 ± 8% | |
| mtHSP70 system | 35 ± 6% | |
| LonP1 (S855A) + mtHSP70 system | 45 ± 9% |
Data are synthesized from descriptive results and quantitative representations in cited literature. The mtHSP70 system includes mtHSP70, DNAJA3, and GRPEL1.[8]
Table 2: Protein Aggregation in LonP1 Knockdown Cells
| Condition | Insoluble Protein Enrichment (Fold Change vs. Control) |
| LonP1 Knockdown | |
| OXA1L | 3.0 |
| NDUFA9 | 3.2 |
| DNAJA3 Knockdown | |
| OXA1L | 5.8 |
| NDUFA9 | 3.7 |
This table illustrates the similar subset of proteins that aggregate upon the depletion of LonP1 or the mtHSP70 co-chaperone DNAJA3, indicating their cooperative roles.[9]
Experimental Protocols
In Vitro Protein Solubilization Assay
This assay reconstitutes the chaperone-dependent solubilization of a target protein synthesized in an in vitro translation system.
Methodology:
-
In Vitro Translation:
-
Synthesize the substrate protein (e.g., OXA1L, CLPX) using a purified recombinant component in vitro translation system. In the absence of chaperones, the newly synthesized protein will aggregate.
-
-
Chaperone Reaction:
-
Incubate the translation reaction with purified recombinant protease-deficient LonP1 (S855A) and/or components of the mtHSP70 chaperone system (mtHSP70, DNAJA3, GRPEL1).
-
A typical reaction may contain 4 µM mtHSP70, 1 µM DNAJA3, and 1 µM GRPEL1, with or without a similar concentration of LonP1 S855A.[8]
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the reaction at high speed (e.g., >100,000 x g) to pellet the aggregated proteins.
-
-
Analysis:
-
Analyze the supernatant (soluble fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting using an antibody against the substrate protein.
-
Quantify the band intensities to determine the percentage of solubilized protein.
-
Protein Aggregation Assay in Cell Culture
This method assesses the impact of LonP1 depletion on the solubility of mitochondrial proteins in cultured cells.
Methodology:
-
Cell Culture and LonP1 Knockdown:
-
Culture human cell lines (e.g., 143B, HeLa).
-
Transfect cells with siRNA targeting LonP1 to deplete the protein. A non-targeting siRNA should be used as a control.
-
-
Mitochondrial Isolation and Fractionation:
-
Harvest the cells and isolate mitochondria using differential centrifugation.
-
Lyse the isolated mitochondria with a buffer containing a mild non-ionic detergent (e.g., 1% Triton X-100).
-
-
Separation of Soluble and Insoluble Proteins:
-
Centrifuge the mitochondrial lysate to separate the Triton X-100-soluble supernatant from the insoluble pellet.
-
-
Analysis:
-
Analyze the insoluble pellet by mass spectrometry to identify and quantify the aggregated proteins.
-
Alternatively, analyze specific candidate proteins in the soluble and insoluble fractions by Western blotting.
-
Visualizing Experimental Workflows and Pathways
Caption: Experimental workflows for validating LonP1 chaperone activity.
Caption: Cooperative role of LonP1 and mtHSP70 in mitochondrial protein folding.
References
- 1. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Lon protease is a gatekeeper for proteins newly imported into the matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Lonp1 on Mitochondrial Functions during Cardiovascular and Muscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LONP1 and mtHSP70 cooperate to promote mitochondrial protein folding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Substrate Recognition by LonP1 and ClpXP Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
LonP1 and ClpXP are two major ATP-dependent proteases crucial for maintaining protein homeostasis, a process vital for cellular health. While both are members of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily and are involved in the degradation of damaged or misfolded proteins, they exhibit distinct specificities in substrate recognition. Understanding these differences is critical for researchers studying cellular quality control mechanisms and for professionals developing novel therapeutics targeting these proteases.
LonP1 , primarily located in the mitochondrial matrix of eukaryotic cells, plays a key role in mitochondrial protein quality control, regulating mitochondrial DNA (mtDNA) maintenance and gene expression.[1][2] Its dysfunction has been implicated in various human diseases.
ClpXP , found in bacteria and the mitochondria of eukaryotes, is a versatile protease involved in a wide range of cellular processes, including protein quality control, DNA damage repair, and the regulation of virulence factors in pathogenic bacteria.[3]
This guide provides a detailed comparison of the substrate recognition motifs of LonP1 and ClpXP, supported by experimental data and methodologies.
Comparative Analysis of Substrate Recognition Motifs
The specificity of these proteases is largely determined by their recognition of specific amino acid sequences or structural features within their substrates, often referred to as "degrons."
LonP1 Substrate Recognition
The N-terminal domain of LonP1 is primarily responsible for substrate recognition.[4][5] While LonP1 is known to target unfolded or misfolded proteins by recognizing exposed hydrophobic regions, specific sequence motifs that act as degrons have also been identified.[2][6]
A notable example is a C-terminal degron identified in substrates of Yersinia pestis Lon, which has the consensus motif x–L/I–L/I/V–H , where 'x' can be various amino acids.[7] The terminal histidine residue is crucial for recognition.[7] Generally, Lon proteases show a preference for cleaving peptide bonds following hydrophobic amino acids, with a particular preference for phenylalanine at the P1 position.[7][8]
ClpXP Substrate Recognition
ClpXP recognizes a variety of specific, short, unstructured peptide sequences at either the N-terminus or C-terminus of its substrates.[1][9] One of the most well-characterized degrons is the ssrA tag (in E. coli: AANDENYALAA-COO⁻), which is appended to proteins stalled on the ribosome.[9][10] The terminal two alanine residues of this tag are particularly important for recognition by the ClpX component.[10]
Proteomic studies have revealed several classes of both N-terminal and C-terminal recognition motifs for E. coli ClpXP.[5] Furthermore, the activity of ClpXP can be modulated by adaptor proteins , such as SspB, which can bind to both the substrate and the protease, thereby enhancing the degradation of specific targets.[1]
Quantitative Comparison of Substrate Recognition
The following table summarizes the key features of LonP1 and ClpXP substrate recognition, including examples of degrons and available quantitative data.
| Feature | LonP1 | ClpXP |
| Recognition Domain | N-terminal domain[4][5] | ClpX ATPase subunit[1] |
| General Recognition Strategy | Recognizes unfolded/misfolded proteins via exposed hydrophobic regions; also recognizes specific sequence motifs.[2][6] | Recognizes specific, short, unstructured peptide motifs (degrons) at the N- or C-terminus.[1][9] |
| Examples of Recognition Motifs | Yersinia pestis C-terminal degron: x–L/I–L/I/V–H[7] | E. coli ssrA tag: AANDENYALAA-COO⁻[9][10] Other identified N- and C-terminal motifs.[5] |
| Cleavage Site Preference (P1 position) | Phenylalanine, Leucine, Alanine[7][8] | Hydrophobic residues (e.g., Met, Leu, Ala)[11] |
| Quantitative Binding Affinity | KD values for some degron-tagged proteins are in the micromolar range, but can be >50 µM for mutated degrons.[7] | ssrA tag to ClpX pore: ~1 µM[1] Ternary complex (ClpX-SspB-ssrA tagged substrate): ~15 nM[1] |
| Role of Adaptor Proteins | Less documented, though specificity-enhancing factors like HspQ in Yersinia pestis exist.[12] | Significant role; SspB enhances degradation of ssrA-tagged proteins.[1] |
Experimental Protocols for Characterizing Substrate Recognition
Several key experimental approaches are employed to identify protease substrates and their recognition motifs.
In Vivo Substrate Trapping with Inactive Protease Variants
This powerful technique allows for the identification of substrates in their cellular context.
Principle: A proteolytically inactive mutant of the protease of interest (e.g., with a mutation in the catalytic site) is expressed in cells. This "trap" mutant can still bind to its substrates but cannot degrade them, allowing the stable protease-substrate complexes to be isolated and the substrates identified by mass spectrometry.[13][14]
Methodology:
-
Construct Generation: Introduce a point mutation in the catalytic site of the protease gene (e.g., serine to alanine) to create a "trap" variant.
-
Expression: Express the tagged (e.g., with a FLAG or His-tag) trap protease in the cells of interest.
-
Cell Lysis and Affinity Purification: Lyse the cells and perform affinity purification using the tag on the trap protease to isolate the protease-substrate complexes.
-
Mass Spectrometry: Elute the bound proteins and identify the co-purified substrates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins co-purified with the trap mutant to those from a control experiment with the wild-type protease to identify specific substrates.[13]
Mass Spectrometry-Based Identification of Cleavage Sites
Various proteomic techniques can be used to precisely map the cleavage sites of a protease within its substrates.
Principle: These methods involve the specific labeling and enrichment of the N-termini of peptides generated by proteolytic cleavage, which are then identified by mass spectrometry.
Examples of Methodologies:
-
N-CLAP (N-terminalomics by Chemical Labeling of the α-amine of Proteins): This method uses chemical labeling to selectively tag and enrich N-terminal peptides, including those newly generated by proteolysis.[2]
-
TAILS (Terminal Amine Isotopic Labeling of Substrates): TAILS uses isotopic labeling to differentiate between original and newly generated N-termini, allowing for quantitative analysis of proteolytic events.[15]
-
PICS (Proteomic Identification of Protease Cleavage Sites): PICS utilizes a library of peptides derived from a cellular lysate to determine the cleavage site preferences of a protease.[16]
Visualizing Protease Action: Pathways and Workflows
Graphviz diagrams are provided below to illustrate the logical flow of substrate recognition and degradation by LonP1 and ClpXP, as well as a typical experimental workflow for substrate identification.
Conclusion
LonP1 and ClpXP, while both essential AAA+ proteases, employ distinct strategies for substrate recognition. LonP1 appears to have a broader recognition capacity for unfolded proteins, supplemented by the recognition of some specific sequence motifs. In contrast, ClpXP relies more heavily on the recognition of specific, short degron sequences, a process that can be further regulated by adaptor proteins. A thorough understanding of these recognition mechanisms is fundamental to elucidating the complex network of protein quality control and offers promising avenues for the development of targeted therapeutic interventions.
References
- 1. ClpXP, an ATP-powered unfolding and protein-degradation machine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Processive cleavage of substrate at individual proteolytic active sites of the Lon protease complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the processing pore of the ClpX AAA+ ATPase in the recognition and engagement of specific protein substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degrons in protein substrates program the speed and operating efficiency of the AAA+ Lon proteolytic machine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate recognition and cleavage-site preferences of Lon protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure and function of ClpXP, a AAA+ proteolytic machine powered by probabilistic ATP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of ClpXP recognition and unfolding of ssrA-tagged substrates | eLife [elifesciences.org]
- 11. Cleavage profile of protein substrates by ClpXP reveals deliberate starts and pauses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple domains of bacterial and human Lon proteases define substrate selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Next-Generation Trapping of Protease Substrates by Label-Free Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substrate-trapping techniques in the identification of cellular PTP targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for Protease Substrate Identification and Cleavage Site Determination [bio-protocol.org]
- 16. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of In Vitro Tau Filaments: A Comparison of 7QL4 Cryo-EM Findings with Biochemical Data
For Researchers, Scientists, and Drug Development Professionals
The aggregation of the tau protein into filamentous inclusions is a defining characteristic of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The development of laboratory models that accurately replicate the structure of these disease-associated filaments is crucial for understanding disease mechanisms and for the development of targeted therapeutics. This guide provides a comparative analysis of the structural findings of PDB entry 7QL4—an in vitro-assembled tau filament structure resembling the paired helical filaments (PHFs) of Alzheimer's disease—with supporting and contrasting biochemical data.
Structural Findings of 7QL4
The 7QL4 structure, determined by cryogenic electron microscopy (cryo-EM), represents a significant step forward in replicating disease-specific tau aggregates in a controlled laboratory setting.[1] These in vitro assembled filaments were generated from recombinant tau protein, providing a model system to study the molecular intricacies of tau aggregation.[1]
Biochemical Validation and Comparison with Native Filaments
The central question for researchers is how well in vitro models like 7QL4 recapitulate the tau filaments found in the brains of patients with Alzheimer's disease. Biochemical and biophysical studies provide critical data for this validation.
Table 1: Comparison of Structural and Physical Properties
| Property | 7QL4 (In Vitro Assembled) | Native Alzheimer's Paired Helical Filaments (PHFs) | Reference |
| Determination Method | Cryo-Electron Microscopy | Cryo-Electron Microscopy, Scanning Transmission Electron Microscopy (STEM) | [1][2] |
| Resolution | 3.20 Å | Varies (e.g., 3.4 Å for some structures) | [1][3] |
| Core Composition | Residues 305–378 (primarily repeats R3 and R4) | Predominantly repeats R3 and R4 | [3][4] |
| Overall Structure | Cross-β structure | Cross-β structure | [5][6] |
| Mass per unit length | Not explicitly stated for 7QL4, but other in vitro filaments show lower mass than native PHFs | Higher mass per unit length | [2] |
| Mass Density | Not explicitly stated for 7QL4, but other in vitro filaments show higher density than native PHFs | Lower mass density | [2] |
Biochemical studies have consistently shown that both in vitro assembled and native tau filaments share a fundamental cross-β structure, a hallmark of amyloid fibrils.[5][6] However, significant differences have also been observed. For instance, early studies using scanning transmission electron microscopy (STEM) revealed that in vitro assembled filaments had a lower mass per unit length and a higher mass density compared to native PHFs isolated from Alzheimer's disease brains.[2] This suggests that the packing of tau molecules may differ between the two.[2]
The publication associated with 7QL4 suggests that certain in vitro conditions, including the presence of inorganic salts like phosphates and sodium chloride, can help in replicating the densities observed in native filaments, indicating that the experimental environment is key to forming disease-relevant structures.[1]
Experimental Protocols
In Vitro Tau Filament Assembly (General Protocol)
The generation of tau filaments in the laboratory, such as those leading to the 7QL4 structure, typically involves the following steps:
-
Protein Expression and Purification: The longest human tau isoform (2N4R) is expressed in E. coli and purified. It is crucial that the protein is highly pure and free of pre-existing aggregates or fragments.[7][8]
-
Initiation of Aggregation: Tau aggregation is induced by the addition of co-factors. While heparin has been widely used, the 7QL4 study explored conditions that more closely mimic the intracellular environment.[1][8] The aggregation process is sensitive to factors like buffer composition, temperature, and agitation.[4]
-
Monitoring Aggregation: The kinetics of tau aggregation are often monitored using a thioflavin T (ThT) fluorescence assay.[8][9] ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, allowing for real-time tracking of filament formation.[9] The process typically shows a lag phase (nucleation) followed by a rapid growth phase (elongation).[8]
-
Structural Analysis: Once filaments are formed, their morphology and high-resolution structure are determined using techniques like cryo-electron microscopy.[1]
Cryo-Electron Microscopy (Cryo-EM) of Tau Filaments
-
Sample Preparation: A small volume of the in vitro assembled tau filament solution is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane. This process vitrifies the sample, preserving the hydrated structure of the filaments.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images are collected from different areas of the grid.
-
Image Processing and 3D Reconstruction: The collected images are processed to select individual filament segments. These segments are then aligned and averaged to generate a high-resolution three-dimensional reconstruction of the filament structure. For helical structures like tau filaments, helical reconstruction methods are employed.[1]
Visualizing Tau Aggregation and Experimental Workflow
// Nodes Monomer [label="Soluble Tau Monomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oligomer [label="Soluble Tau Oligomers", fillcolor="#FBBC05", fontcolor="#202124"]; Protofilament [label="Protofilament", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PHF [label="Paired Helical Filament (PHF)\n(e.g., 7QL4 structure)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tangle [label="Neurofibrillary Tangle", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Monomer -> Oligomer [label="Nucleation"]; Oligomer -> Protofilament [label="Elongation"]; Protofilament -> PHF [label="Association"]; PHF -> Tangle [label="Deposition"]; } dot Caption: The pathway of tau protein aggregation from soluble monomers to neurofibrillary tangles.
// Nodes Start [label="Recombinant Tau\nProtein Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Aggregation [label="In Vitro Aggregation Assay\n(e.g., with ThT monitoring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CryoEM [label="Cryo-EM Sample Prep\n& Data Collection", fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="3D Structure Determination\n(7QL4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validation [label="Biochemical & Biophysical\nValidation", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Comparison [label="Comparison with\nNative Filaments", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Aggregation; Aggregation -> CryoEM; CryoEM -> Structure; Structure -> Validation; Validation -> Comparison; } dot Caption: Experimental workflow for the structural and biochemical validation of in vitro assembled tau filaments.
References
- 1. rcsb.org [rcsb.org]
- 2. Assembled tau filaments differ from native paired helical filaments as determined by scanning transmission electron microscopy (STEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tau Filaments from the Alzheimer’s Brain Revealed at Atomic Resolution | ALZFORUM [alzforum.org]
- 4. Assembly of recombinant tau into filaments identical to those of Alzheimer’s disease and chronic traumatic encephalopathy | eLife [elifesciences.org]
- 5. pnas.org [pnas.org]
- 6. Tau filaments from human brain and from in vitro assembly of recombinant protein show cross-beta structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 9. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to the LONP1 Gene: An Evolutionary Perspective for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive comparative genomic analysis of the Lon Peptidase 1 (LONP1) gene reveals a high degree of conservation across diverse species, underscoring its fundamental role in mitochondrial function and cellular homeostasis. This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of LONP1 orthologs, gene structure, and protein architecture, supported by experimental data and detailed protocols for further investigation.
The LONP1 gene encodes a mitochondrial ATP-dependent serine protease crucial for protein quality control within the mitochondrial matrix. Its functions include the degradation of misfolded or damaged proteins, chaperone activity, and the maintenance of mitochondrial DNA.[1] Dysregulation of LONP1 has been implicated in a range of human diseases, from the rare CODAS syndrome to more common age-related conditions and cancers, making it a significant target for therapeutic development.
Orthologs and Paralogs of LONP1
The LONP1 gene is highly conserved throughout evolution, with orthologs identified in a wide range of organisms, from bacteria to mammals.[1] This evolutionary conservation highlights its indispensable role in cellular life. The primary human paralog of LONP1 is LONP2, a peroxisomal protease.
Table 1: Comparison of Human LONP1 with its Orthologs in Model Organisms
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Yeast (Saccharomyces cerevisiae) | Worm (Caenorhabditis elegans) | Fly (Drosophila melanogaster) |
| Gene Symbol | LONP1 | Lonp1 | PIM1 | lonp-1 | Lon |
| Protein Name | Lon peptidase 1, mitochondrial | Lon peptidase 1, mitochondrial | Lon protease homolog, mitochondrial | Lon protease homolog, mitochondrial | Lon protease |
| UniProt ID | P36776 | Q8CGK3 | P38108 | O44952 | Q9VHW4 |
| Protein Length (amino acids) | 959 | 949 | 1033 | 971 | 967 |
| Sequence Identity to Human (%) | 100% | 93.8% | 45.1% | 49.2% | 53.7% |
| Sequence Similarity to Human (%) | 100% | 96.5% | 63.2% | 66.5% | 70.8% |
Sequence identity and similarity were determined by protein BLAST analysis against the human LONP1 protein (NP_004784.2).
Gene Structure and Synteny
A comparison of the human and mouse LONP1 genes reveals a conserved exon-intron structure, although with some variations in intron length. The human LONP1 gene is located on chromosome 19, while the mouse ortholog resides on chromosome 17.[2]
Table 2: Comparison of Human and Mouse LONP1 Gene Structure
| Feature | Human LONP1 | Mouse Lonp1 |
| Ensembl ID | ENSG00000196365 | ENSMUSG00000041168 |
| Genomic Location | Chr 19: 5,691,834-5,720,572 (reverse strand) | Chr 17: 56,921,297-56,933,887 (complement) |
| Number of Transcripts | 19[3] | Not explicitly stated, but multiple transcripts exist. |
| Number of Exons (Canonical Transcript) | 22 | 21 |
Synteny analysis, which examines the conservation of gene order on chromosomes between species, shows that the genomic neighborhood surrounding LONP1 is largely conserved between humans and mice, further highlighting their shared evolutionary origin.
Protein Domain Architecture
The LONP1 protein consists of three main functional domains that are highly conserved across species: an N-terminal domain, a central AAA+ (ATPases Associated with diverse cellular Activities) domain, and a C-terminal proteolytic (Peptidase) domain.[2]
Table 3: Conservation of LONP1 Protein Domains
| Domain | Human LONP1 (amino acid position) | Mouse Lonp1 (amino acid position) | Key Functions |
| N-terminal Domain | ~1-300 | ~1-300 | Substrate recognition and binding |
| AAA+ Domain | ~301-570 | ~301-570 | ATP binding and hydrolysis, protein unfolding |
| Protease (P) Domain | ~571-959 | ~571-949 | Proteolytic activity (serine protease) |
The high degree of conservation in these domains suggests that the fundamental mechanisms of substrate recognition, ATP-dependent unfolding, and proteolysis are maintained from yeast to humans.
Experimental Protocols
To facilitate further comparative genomic studies of LONP1, detailed protocols for key experimental analyses are provided below.
Multiple Sequence Alignment
Objective: To compare the amino acid sequences of LONP1 orthologs and identify conserved regions.
Protocol:
-
Retrieve Sequences: Obtain the protein sequences of LONP1 orthologs from databases such as NCBI (--INVALID-LINK--) or UniProt (--INVALID-LINK--) in FASTA format.
-
Select Alignment Tool: Use a multiple sequence alignment tool such as Clustal Omega (available through EMBL-EBI) or software packages like MEGA (Molecular Evolutionary Genetics Analysis).
-
Perform Alignment:
-
For web-based tools, paste the FASTA sequences into the input box.
-
For standalone software, load the FASTA file.
-
Use default alignment parameters for initial analysis (e.g., Gonnet protein weight matrix, gap opening penalty of 10, gap extension penalty of 0.2).
-
-
Analyze Results: Examine the alignment for conserved residues and domains. Visualize the alignment to identify regions of high similarity and divergence.
Phylogenetic Analysis
Objective: To infer the evolutionary relationships between LONP1 orthologs.
Protocol:
-
Perform Multiple Sequence Alignment: Follow the protocol for multiple sequence alignment as described above. The alignment is the input for phylogenetic analysis.
-
Construct Phylogenetic Tree:
-
Use a program like MEGA.
-
Choose a statistical method for tree construction (e.g., Neighbor-Joining, Maximum Likelihood, or Bayesian Inference).[4] The Maximum Likelihood method is often preferred for its statistical robustness.
-
Select a substitution model that best fits the data. MEGA can assist in selecting the best-fit model.
-
Perform a bootstrap analysis (e.g., with 1000 replicates) to assess the statistical support for the tree topology.
-
-
Visualize and Interpret Tree: The resulting phylogenetic tree will depict the evolutionary relationships, with branch lengths representing the degree of genetic divergence.
Synteny Analysis
Objective: To compare the conservation of gene order in the genomic region surrounding LONP1 between different species.
Protocol:
-
Access Ensembl: Navigate to the Ensembl genome browser (--INVALID-LINK--).
-
Locate the LONP1 Gene: Search for the LONP1 gene in your species of interest (e.g., human).
-
View Synteny: In the left-hand menu, under "Comparative Genomics," select "Synteny."[5]
-
Analyze the Synteny View: Ensembl will display a comparative view of the genomic region around LONP1 in the selected species and other species. Conserved syntenic blocks are shown as linked segments, indicating that the order of genes in that region has been maintained during evolution.
Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Mitochondrial Lon protease in human disease and aging: Including an etiologic classification of Lon-related diseases and disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LONP1 - Wikipedia [en.wikipedia.org]
- 3. Gene: LONP1 (ENSG00000196365) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]
- 4. researchgate.net [researchgate.net]
- 5. Synteny [useast.ensembl.org]
Safety Operating Guide
Navigating Chemical Disposal: A Procedural Guide for Laboratory Professionals
The first and most crucial step in the disposal of any chemical is to identify its hazards. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes of unknown identity.[1] Without a complete understanding of a substance's properties, it is impossible to determine the appropriate disposal pathway.
Step-by-Step Chemical Waste Disposal Procedure
When faced with a chemical, particularly one with an unfamiliar identifier, the following procedural steps should be followed to ensure safe and compliant disposal.
Step 1: Locate the Safety Data Sheet (SDS) The SDS is the primary source of information regarding a chemical's hazards, handling, and disposal requirements. Every effort should be made to locate this document. Check for an SDS from the manufacturer or supplier, within your institution's chemical inventory system, or by contacting your Environmental Health and Safety (EHS) department.
Step 2: Identify Chemical Hazards and Characterize the Waste If an SDS is available, it will provide detailed information on the chemical's properties. If not, and if the identity of the chemical can be determined through other means (e.g., consulting with the principal investigator or other lab personnel who may be familiar with the substance[1]), the next step is to characterize the waste. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3] Simple tests, such as checking the pH, may aid in the initial identification of hazards.[1][4]
Step 3: Determine the Appropriate Waste Category Based on the hazard characterization, the waste must be categorized as either hazardous or non-hazardous.
-
Hazardous Waste : This includes chemicals that are flammable, corrosive, reactive, toxic, or specifically listed as hazardous by the EPA.[5][6] These wastes are regulated under the Resource Conservation and Recovery Act (RCRA) and must be disposed of through a licensed hazardous waste vendor.[3]
-
Non-Hazardous Waste : Some chemicals, such as saline solutions and sugar solutions, may be considered non-hazardous and may be suitable for drain disposal if permitted by local regulations and institutional policy.[7] However, it is imperative to verify this with your institution's EHS department before proceeding.
Step 4: Adhere to Institutional and Regulatory Guidelines All chemical waste must be managed in accordance with federal, state, and local regulations.[8] Your institution's EHS department is the primary resource for guidance on specific disposal procedures and for scheduling waste pickups.[7] Do not dispose of hazardous chemicals via the sink or in the regular trash.[9]
Step 5: Proper Waste Accumulation, Segregation, and Labeling Proper containment and labeling are crucial to prevent accidents and ensure compliant disposal.
-
Containers : Use appropriate, compatible containers for waste storage; plastic is often preferred over glass.[10][11] Containers must be in good condition, with no leaks, and kept closed except when adding waste.[5]
-
Segregation : Never mix incompatible chemicals.[7] Store waste in separate, clearly labeled containers based on hazard class. For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[12]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the date of generation, and the associated hazards.[3][5][8]
Quantitative Data for Hazardous Waste Generators
The degree of regulation for hazardous waste generators depends on the amount of waste produced per month. This table summarizes the generator categories as defined by the EPA.
| Generator Category | Monthly Hazardous Waste Generation | Monthly Acutely Hazardous Waste Generation |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,205 lbs) | ≤ 1 kg |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,205 lbs) | > 1 kg |
Experimental Protocol: Neutralization of Corrosive Waste
Neutralization is a common procedure for treating corrosive wastes (acids and bases) that have no other hazardous characteristics, rendering them safe for drain disposal in accordance with institutional policies. This procedure should only be performed by trained personnel.
Objective: To adjust the pH of a corrosive waste to a neutral range (typically between 5.5 and 9.5) before disposal.
Materials:
-
Corrosive waste (acidic or basic solution)
-
Neutralizing agent (e.g., sodium bicarbonate or a weak acid/base)
-
pH indicator strips or a calibrated pH meter
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves
-
Stir bar and stir plate
-
Large beaker for the reaction
-
Ice bath
Procedure:
-
Preparation : Don all necessary PPE. Conduct the neutralization in a chemical fume hood behind a safety shield, as the reaction can generate heat and vapors.
-
Cooling : Place the beaker containing the corrosive waste in an ice bath to dissipate heat generated during the reaction.
-
Slow Addition of Neutralizer : Slowly and carefully add the neutralizing agent to the corrosive waste while continuously stirring.
-
Monitoring pH : Periodically check the pH of the solution using pH indicator strips or a pH meter.
-
Completion : Continue adding the neutralizing agent until the pH is within the acceptable range for drain disposal as determined by your institution (e.g., 5.5 to 9.5).
-
Disposal : Once neutralized, the solution can be disposed of down the drain, followed by a flush with a copious amount of water, as per institutional guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Logical workflow for laboratory chemical waste disposal.
References
- 1. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 2. enviroserve.com [enviroserve.com]
- 3. danielshealth.com [danielshealth.com]
- 4. mainelabpack.com [mainelabpack.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling Protocols for SARS-CoV-2 Main Protease (7OQL)
For Immediate Use by Research, Scientific, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of the SARS-CoV-2 main protease (Mpro), PDB ID: 7OQL. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of research activities.
I. Risk Assessment and Biosafety Level
The handling of recombinant proteins derived from SARS-CoV-2, such as the main protease (this compound), is subject to a thorough risk assessment.[1][2][3][4] For activities involving this non-infectious protein, a Biosafety Level 2 (BSL-2) facility with BSL-2 practices and procedures is the recommended minimum.[1][5] For procedures with a higher risk of aerosol generation, enhanced BSL-2 (BSL-2+) practices should be implemented.[6][7][8]
II. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against potential exposure.[1] The following table outlines the minimum PPE requirements for handling this compound.
| PPE Component | BSL-2 Standard Requirements | BSL-2+ (Enhanced) Requirements (for aerosol-generating procedures) |
| Lab Coat/Gown | Disposable, solid-front, water-resistant gown or a fully buttoned lab coat.[7][9] | Disposable, solid-front, water-resistant gown with knit cuffs.[7] |
| Gloves | Disposable nitrile gloves. Change when contaminated or integrity is compromised.[9] | Double gloves; extended cuff gloves over short cuff gloves are preferred.[7][8] |
| Eye/Face Protection | Safety glasses with side shields or goggles.[9] | Surgical mask with an attached eye visor, or a surgical mask with safety glasses/goggles, or a surgical mask with a face shield.[7] |
| Respiratory Protection | Not typically required for low-risk procedures. | An N95 respirator or a Powered Air-Purifying Respirator (PAPR) should be considered based on the risk assessment.[4][10] |
III. Experimental Protocols: Safe Handling of this compound
A. General Laboratory Practices (BSL-2)
-
Access: Limit access to the laboratory to trained personnel only. Keep laboratory doors closed during work.[9]
-
Signage: Post biohazard warning signs at the entrance to the laboratory.[9]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling materials, after removing gloves, and before leaving the laboratory.[9]
-
Sharps: Use sharps with engineered safety features whenever possible. Dispose of all sharps in designated puncture-resistant containers.[9]
-
Work Surfaces: Decontaminate work surfaces with an appropriate disinfectant at the end of each workday and after any spill.[9]
-
Aerosol Minimization: Conduct procedures that may generate aerosols within a certified Class II Biological Safety Cabinet (BSC).[9][11]
B. Donning and Doffing of PPE
Proper sequencing of donning and doffing PPE is critical to prevent self-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly putting on Personal Protective Equipment.
Doffing PPE Workflow
References
- 1. Laboratory Biosafety Guidelines for working with SARS-CoV-2 | COVID-19 | CDC [cdc.gov]
- 2. Biosafety Considerations for Research Involving SARS-CoV-2 - Office of Science Policy [osp.od.nih.gov]
- 3. absa.org [absa.org]
- 4. acrpnet.org [acrpnet.org]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. Biosafety Level 2+ (BSL-2+): What Every Lab Supervisor Needs to Know - Environmental Health & Engineering [eheinc.com]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. pedsresearch.org [pedsresearch.org]
- 9. Basics of Biosafety Level 2 | Office of Clinical and Research Safety [vumc.org]
- 10. osti.gov [osti.gov]
- 11. qualia-bio.com [qualia-bio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
